molecular formula C9H7FN2O2 B1456761 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1159828-93-9

6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1456761
CAS No.: 1159828-93-9
M. Wt: 194.16 g/mol
InChI Key: PKGZIIFPOGJMJQ-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H7FN2O2 and its molecular weight is 194.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-5-8(9(13)14)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGZIIFPOGJMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities. This guide details a robust and efficient two-step synthetic pathway, commencing with the crucial cyclocondensation reaction to form the core heterocyclic system, followed by ester hydrolysis to yield the final carboxylic acid. Each step is elucidated with detailed, field-proven experimental protocols, mechanistic insights, and thorough characterization of the intermediate and final products. The content is structured to provide not only a practical "how-to" guide but also a deeper understanding of the chemical principles and strategic considerations underpinning the synthesis.

Introduction: The Significance of the Imidazo[1,2-a]Pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a cornerstone in modern medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The specific substitution pattern of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, featuring a fluorine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position, makes it a highly valuable building block for the synthesis of novel drug candidates. The fluorine substituent can significantly enhance metabolic stability and binding affinity, while the carboxylic acid moiety provides a handle for further derivatization and can play a crucial role in target engagement.

This guide is designed to be an authoritative resource, providing the necessary detail and scientific rationale to enable the successful synthesis and characterization of this important molecule.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (I), suggests a straightforward two-step synthetic approach. The carboxylic acid functionality can be readily installed via the hydrolysis of a corresponding ester, such as the ethyl ester (II). This intermediate, ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (II), can be synthesized through a classical and highly effective cyclocondensation reaction between 5-fluoro-2-aminopyridine (III) and ethyl 2-chloroacetoacetate (IV).

G 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (I) 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (I) Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (II) Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (II) 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (I)->Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (II) Hydrolysis 5-fluoro-2-aminopyridine (III)\nEthyl 2-chloroacetoacetate (IV) 5-fluoro-2-aminopyridine (III) Ethyl 2-chloroacetoacetate (IV) Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (II)->5-fluoro-2-aminopyridine (III)\nEthyl 2-chloroacetoacetate (IV) Cyclocondensation

Caption: Retrosynthetic analysis of the target compound.

This strategy is advantageous due to the commercial availability of the starting materials and the generally high yields and purity achieved in both the cyclocondensation and hydrolysis steps.

Synthesis of Starting Materials

Synthesis of 5-Fluoro-2-aminopyridine (III)

While 5-fluoro-2-aminopyridine is commercially available, it can also be synthesized from 2-aminopyridine through a multi-step process involving nitration, acetylation, reduction, diazotization (Schiemann reaction), and hydrolysis. An improved synthetic route has been reported that optimizes the conditions for each of these steps to enhance the overall yield and purity.

Experimental Protocols

Step 1: Synthesis of Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (II)

This crucial cyclocondensation step establishes the core imidazo[1,2-a]pyridine structure. The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of 5-fluoro-2-aminopyridine on the electrophilic carbon of ethyl 2-chloroacetoacetate, followed by an intramolecular cyclization and dehydration. A microwave-assisted approach offers a rapid and efficient method for this transformation.

Reaction Scheme:

G cluster_0 Cyclocondensation 5-fluoro-2-aminopyridine 5-fluoro-2-aminopyridine Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate 5-fluoro-2-aminopyridine->Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate + Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate Microwave, EtOH

Caption: Synthesis of the ester intermediate.

Protocol:

  • To a microwave reactor vessel, add 5-fluoro-2-aminopyridine (1.0 eq) and ethanol.

  • Add ethyl 2-chloroacetoacetate (1.2 eq) to the mixture.

  • Seal the vessel and heat the reaction mixture under microwave irradiation at a specified temperature and time to drive the reaction to completion.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the pure ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate.

Characterization Data for Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (II):

Parameter Value Reference
Appearance Light yellow solid[1]
Melting Point 94-96 °C[1]
¹³C NMR (126 MHz, CDCl₃) δ 160.89, 155.94, 146.88, 138.04, 127.87, 121.74, 116.35, 107.20, 61.33, 16.85, 14.51[1]
MS-ESI (m/z) 219.1 [M+H]⁺[1]
Step 2: Hydrolysis of Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (II) to 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (I)

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to precipitate the product.

Reaction Scheme:

G cluster_1 Hydrolysis Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate->6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid 1. NaOH (aq) 2. HCl (aq)

Caption: Hydrolysis to the final carboxylic acid.

Protocol:

  • Dissolve ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 2 M) and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, carefully acidify the reaction mixture with hydrochloric acid (e.g., 2 M) to a pH of approximately 3-4, which will cause the carboxylic acid to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Predicted Characterization Data for 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (I):

Technique Predicted Features
¹H NMR Aromatic protons on the imidazo[1,2-a]pyridine core (δ 7.5–9.0 ppm), methyl protons (singlet, δ ~2.5 ppm), and a broad singlet for the carboxylic acid proton (δ 12–13 ppm).
¹³C NMR Carboxylic acid carbon (δ 165–175 ppm), carbons of the heterocyclic core, and the methyl carbon.
IR Spectroscopy A broad O–H stretch for the carboxylic acid (~2500–3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and a C–F stretch (~1100–1250 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Mechanistic Insights

The formation of the imidazo[1,2-a]pyridine ring system is a well-established reaction. The mechanism involves the initial SN2 reaction where the pyridine nitrogen of 5-fluoro-2-aminopyridine attacks the carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate, displacing the chloride ion. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the ketone carbonyl. Subsequent dehydration of the resulting hemiaminal intermediate leads to the aromatized imidazo[1,2-a]pyridine ring.

G cluster_0 Mechanism of Cyclocondensation A Nucleophilic Attack of Pyridine Nitrogen B Intramolecular Cyclization A->B C Dehydration B->C D Aromatization C->D

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines in Drug Discovery

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This heterocyclic system is a key component in several marketed drugs, demonstrating a wide therapeutic spectrum.[3] Its synthetic tractability and the diverse biological activities of its derivatives, including anticancer and anti-inflammatory properties, make it a focal point for drug discovery and development programs.[4][5][6] The subject of this guide, 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, is a member of this important class of molecules. The introduction of a fluorine atom at the 6-position and a carboxylic acid at the 3-position is anticipated to significantly influence its physicochemical properties, and in turn, its pharmacokinetic and pharmacodynamic profile. A thorough understanding of these properties is paramount for its advancement as a potential therapeutic agent or a key chemical intermediate.

This technical guide provides a comprehensive framework for the characterization of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental protocols.

Predicted Physicochemical Properties

Direct experimental data for 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is not extensively available in the public domain. However, based on the known properties of structurally similar compounds, we can predict a range of its key physicochemical parameters. These estimations provide a valuable starting point for experimental design and interpretation.

PropertyPredicted Value/RangeRationale/Comments
Molecular Formula C₉H₇FN₂O₂Based on chemical structure.
Molecular Weight 194.16 g/mol Calculated from the molecular formula.
Melting Point (°C) >200 °CImidazo[1,2-a]pyridine carboxylic acids are typically high-melting solids due to strong intermolecular hydrogen bonding and crystalline packing.
Boiling Point (°C) Decomposes before boilingCarboxylic acids with high melting points often decompose at elevated temperatures.
Appearance White to off-white solidTypical appearance for this class of organic compounds.
Aqueous Solubility Poorly solubleThe aromatic core and fluorine substitution contribute to hydrophobicity, while the carboxylic acid and nitrogen atoms provide some polarity. Solubility is expected to be pH-dependent.
pKa 3.5 - 5.0 (carboxylic acid)The carboxylic acid proton is the most acidic. The exact value is influenced by the electron-withdrawing fluorine and the heterocyclic ring system.
logP 1.5 - 2.5This estimated value suggests moderate lipophilicity, a key factor in membrane permeability.

Experimental Protocols for Physicochemical Characterization

A robust and reproducible characterization of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is essential. The following section provides detailed, self-validating experimental protocols for determining its key physicochemical properties.

Aqueous Solubility Determination (pH-Dependent)

The aqueous solubility of an ionizable compound like 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is highly dependent on pH. Understanding this relationship is critical for formulation development and predicting in vivo behavior.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Prepare a series of buffers (pH 2, 4, 6, 7.4, 8, 10) prep2 Add excess solid compound to each buffer prep1->prep2 equil1 Incubate at a constant temperature (e.g., 25°C or 37°C) prep2->equil1 equil2 Shake or stir for 24-48 hours to ensure equilibrium equil1->equil2 analysis1 Filter or centrifuge to remove undissolved solid equil2->analysis1 analysis2 Quantify the concentration of the dissolved compound in the supernatant analysis1->analysis2 analysis3 Use a validated analytical method (e.g., HPLC-UV) analysis2->analysis3 end end analysis3->end Report solubility (mg/mL or µM) at each pH

Caption: Workflow for pH-dependent aqueous solubility determination.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10) to cover a physiologically relevant range.

  • Sample Preparation: Add an excess of solid 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid to a known volume of each buffer in separate vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.

  • Sample Processing: After equilibration, carefully filter the samples through a 0.22 µm filter or centrifuge at high speed to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound should be prepared in the same buffer matrix.

  • Data Reporting: Report the solubility in mg/mL or µM at each pH value.

Determination of the Acid Dissociation Constant (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. Potentiometric titration is a reliable method for pKa determination.[7]

Experimental Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare a dilute solution of the compound in water or a co-solvent prep2 Calibrate the pH meter with standard buffers prep1->prep2 titrate1 Titrate the solution with a standardized solution of NaOH prep2->titrate1 titrate2 Record the pH after each addition of titrant titrate1->titrate2 analysis1 Plot pH versus the volume of NaOH added titrate2->analysis1 analysis2 Determine the inflection point of the titration curve analysis1->analysis2 analysis3 The pH at the half-equivalence point is the pKa analysis2->analysis3 end end analysis3->end Report the pKa value

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a dilute, known concentration of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in deionized water. A co-solvent such as methanol or DMSO may be used if the compound's water solubility is very low, but its effect on the pKa should be noted.

  • pH Meter Calibration: Calibrate a pH meter using at least two standard buffers that bracket the expected pKa range.

  • Titration: Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve (the inflection point). Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.[8]

Lipophilicity Determination (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and reliable method for estimating logP.[4][9]

Experimental Workflow:

G cluster_setup HPLC Setup cluster_analysis Analysis cluster_calculation Calculation setup1 Equilibrate an RP-HPLC column (e.g., C18) with a mobile phase setup2 Prepare a series of standards with known logP values setup1->setup2 analysis1 Inject the standards and the test compound onto the column setup2->analysis1 analysis2 Measure the retention time (tR) for each compound analysis1->analysis2 calc1 Plot the known logP values of the standards against their retention times analysis2->calc1 calc2 Generate a linear regression equation (calibration curve) calc1->calc2 calc3 Use the retention time of the test compound to calculate its logP calc2->calc3 end end calc3->end Report the estimated logP

Sources

An In-Depth Technical Guide to the Core Mechanism of Action of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the potential mechanism of action of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a compound belonging to the medicinally significant imidazo[1,2-a]pyridine class. For researchers, scientists, and drug development professionals, this document synthesizes current knowledge of this chemical scaffold and outlines a strategic experimental approach to elucidate the specific activities of the title compound.

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Motif in Drug Discovery

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] This scaffold is considered a "privileged" structure, meaning it is capable of binding to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[1][2] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and saripidem (anxiolytic) feature this core structure.[2] The versatility of the imidazo[1,2-a]pyridine ring system, which allows for substitution at multiple positions, enables the fine-tuning of its physicochemical properties and biological effects. This has led to the investigation of its derivatives for a wide array of therapeutic applications, including oncology, infectious diseases, and inflammation.[1][3]

Postulated Mechanisms of Action Based on Structural Analogs

Direct experimental data on the mechanism of action of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is not extensively available in the public domain. However, by examining the activities of structurally related imidazo[1,2-a]pyridine derivatives, we can formulate well-grounded hypotheses regarding its potential biological targets and cellular effects. The presence of a carboxylic acid at the 3-position, a methyl group at the 2-position, and a fluorine atom at the 6-position are key structural features that will influence its biological activity.

Anticancer Activity via Kinase Inhibition and Apoptosis Induction

A significant body of research points to the anticancer potential of imidazo[1,2-a]pyridine derivatives.[4][5][6] A plausible mechanism of action for 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is the modulation of key signaling pathways involved in cancer cell proliferation and survival.

2.1.1. Inhibition of the PI3K/Akt/mTOR Signaling Pathway:

Several studies have demonstrated that imidazo[1,2-a]pyridine analogs can exert their anticancer effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by imidazo[1,2-a]pyridine derivatives has been shown to induce apoptosis and inhibit tumor growth.[5] The carboxylic acid moiety of the title compound could potentially form key interactions with the ATP-binding pocket of kinases within this pathway.

2.1.2. Induction of Cell Cycle Arrest and Apoptosis:

Imidazo[1,2-a]pyridine compounds have been reported to induce cell cycle arrest, often at the G2/M or G0/G1 phase, and trigger apoptosis in cancer cells.[4][5] This is often associated with the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[4] The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, leading to the activation of caspases and subsequent cell death.[4]

2.1.3. Other Potential Anticancer Mechanisms:

Derivatives of this scaffold have also been investigated for their ability to inhibit other key targets in oncology, including:

  • Protein Geranylgeranylation: Inhibition of this post-translational modification can affect the function of small GTPases involved in cell signaling and proliferation.[7]

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, inhibition of CDKs can lead to cell cycle arrest.[5]

  • Autotaxin (ATX): This enzyme is involved in the production of lysophosphatidic acid (LPA), a signaling molecule that promotes cancer cell proliferation and migration.[8]

PI3K_Akt_mTOR_Pathway_Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Promotes Compound 6-Fluoro-2-methylimidazo [1,2-a]pyridine-3-carboxylic acid Compound->PI3K Inhibits Compound->Akt Inhibits Compound->mTORC1 Inhibits

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.

Antitubercular Activity via Oxidative Phosphorylation Disruption

The imidazo[1,2-a]pyridine scaffold is a key component of novel antitubercular agents.[9][10] Notably, imidazo[1,2-a]pyridine amides have been identified as potent inhibitors of QcrB, a subunit of the cytochrome bcc complex (complex III) in the electron transport chain of Mycobacterium tuberculosis.[9] This inhibition disrupts the oxidative phosphorylation (OxPhos) pathway, leading to a depletion of ATP and ultimately bacterial cell death.[9] Given this precedent, 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid should be evaluated for its potential to inhibit mycobacterial growth through a similar mechanism. The carboxylic acid functionality could play a crucial role in binding to the target enzyme.

Anti-inflammatory Activity through COX-2 Inhibition

Certain imidazo[1,2-a]pyridine derivatives have been designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors.[11] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins. Selective inhibition of COX-2 is a well-established therapeutic strategy for managing inflammation and pain. Molecular docking studies of these compounds have revealed key interactions within the active site of the COX-2 enzyme.[11] The structural features of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid warrant investigation into its potential as a selective COX-2 inhibitor.

Other Potential Biological Activities

Based on the broader literature, other potential mechanisms of action for this compound class include:

  • Urease Inhibition: Some imidazo[1,2-a]pyridine-oxazole derivatives have shown potent urease inhibitory activity, which is relevant for the treatment of ulcers caused by Helicobacter pylori.[12][13]

  • Antimicrobial Activity: Various derivatives have demonstrated activity against a range of bacteria and fungi, though the specific mechanisms are not always well-defined.[1][14]

Experimental Protocols for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a tiered experimental approach is recommended.

Experimental_Workflow Start Start: Compound Synthesis & Characterization In_Vitro_Screening Tier 1: In Vitro Screening (Enzyme/Receptor Binding Assays) Start->In_Vitro_Screening Cell_Based_Assays Tier 2: Cell-Based Assays (Phenotypic & Pathway Analysis) In_Vitro_Screening->Cell_Based_Assays Hit Identification Target_Validation Tier 3: Target Validation & Engagement Assays Cell_Based_Assays->Target_Validation Lead Identification In_Vivo_Models Tier 4: In Vivo Efficacy Models Target_Validation->In_Vivo_Models Candidate Selection MOA_Elucidation Mechanism of Action Elucidated In_Vivo_Models->MOA_Elucidation

Caption: A tiered experimental workflow for mechanism of action studies.

In Vitro Enzyme and Receptor Binding Assays

Objective: To identify direct molecular targets of the compound.

3.1.1. Kinase Inhibition Panel:

  • Protocol: Screen the compound against a panel of recombinant kinases, particularly those in the PI3K/Akt/mTOR pathway. Assays can be based on various detection methods, such as fluorescence resonance energy transfer (FRET) or luminescence (e.g., ADP-Glo™).

  • Data Analysis: Determine IC50 values for each kinase to identify potent and selective interactions.

3.1.2. COX-1/COX-2 Inhibition Assay:

  • Protocol: Utilize commercially available kits to measure the inhibition of ovine COX-1 and human recombinant COX-2. The assay typically measures the peroxidase activity of the enzymes.

  • Data Analysis: Calculate IC50 values for both isoforms and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

3.1.3. Mycobacterial Target-Based Assays:

  • Protocol: If the compound shows anti-mycobacterial activity, perform assays with purified QcrB or membrane fractions containing the cytochrome bcc complex to measure inhibition of its reductase activity.

  • Data Analysis: Determine the IC50 value for target inhibition.

Cell-Based Assays

Objective: To evaluate the effect of the compound on cellular phenotypes and signaling pathways.

3.2.1. Antiproliferative Activity:

  • Protocol: Treat a panel of cancer cell lines (e.g., breast, lung, colon) with increasing concentrations of the compound for 48-72 hours. Cell viability can be assessed using the MTT or CellTiter-Glo® assay.[4][5]

  • Data Analysis: Calculate the IC50 value for each cell line.

3.2.2. Western Blot Analysis for Pathway Modulation:

  • Protocol: Treat cancer cells with the compound at its IC50 concentration for various time points. Prepare cell lysates and perform Western blotting to detect the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR, p-S6K).[4]

  • Data Analysis: Qualitatively and quantitatively assess the changes in protein phosphorylation levels.

3.2.3. Cell Cycle Analysis:

  • Protocol: Treat cells with the compound, then fix and stain with propidium iodide (PI). Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[5]

  • Data Analysis: Identify any cell cycle arrest induced by the compound.

3.2.4. Apoptosis Assay:

  • Protocol: Co-stain treated cells with Annexin V-FITC and PI and analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Data Analysis: Quantify the percentage of apoptotic cells.

3.2.5. Antimicrobial Susceptibility Testing:

  • Protocol: Determine the minimum inhibitory concentration (MIC) of the compound against Mycobacterium tuberculosis H37Rv and other relevant bacterial strains using the microplate Alamar blue assay (MABA) or broth microdilution method.[10]

  • Data Analysis: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Quantitative Data Summary of Related Imidazo[1,2-a]pyridine Derivatives

To provide a context for the potential potency of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, the following table summarizes the reported activities of some analogous compounds.

Compound ClassTarget/ActivityIC50/MICReference
Imidazo[1,2-a]pyridinesAnticancer (HCC1937 cells)45 - 79.6 µM[4]
Imidazo[1,2-a]pyridinesAnticancer (Melanoma & Cervical)9.7 - 44.6 µM[5]
Imidazo[1,2-a]pyridine-OxazolesUrease Inhibition5.68 - 10.45 µM[13]
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis H37Rv≤ 0.006 µM[10]
Imidazo[1,2-a]pyridinesCOX-2 Inhibition0.07 - 0.18 µM[11]

Conclusion

The 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid molecule is built upon a scaffold with a proven track record of diverse and potent biological activities. Based on the extensive research into its structural analogs, the most promising avenues for its mechanism of action lie in the realms of oncology, infectious diseases, and inflammation. The proposed experimental workflow provides a robust framework for systematically elucidating its specific molecular targets and cellular effects. The insights gained from these studies will be crucial for the future development of this compound as a potential therapeutic agent.

References

  • Narayan, R., et al. (2022). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]

  • Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. Available at: [Link]

  • Hussain, R., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. Available at: [Link]

  • Das, M., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. Available at: [Link]

  • Al-Salahi, R., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. Available at: [Link]

  • Hussain, R., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed. Available at: [Link]

  • Tiwari, R., et al. (2015). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH. Available at: [Link]

  • de Menezes, J., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Hrytsai, I., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available at: [Link]

  • de Menezes, J., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. Available at: [Link]

  • Goud, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Singh, P., et al. (2018). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. NIH. Available at: [Link]

  • Zimmerman, M., et al. (2017). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. PubMed. Available at: [Link]

  • de Menezes, J., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Ali, O., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • Yilmaz, I., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online. Available at: [Link]

  • Zarghi, A., et al. (2025). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]

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The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Medicinal Chemistry - From Serendipitous Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and presence in numerous marketed drugs. This guide provides a comprehensive overview of the discovery and history of this remarkable heterocyclic system. We will explore its initial synthesis through the classic Tschitschibabin reaction and delve into the evolution of synthetic methodologies, including modern multicomponent and transition-metal-catalyzed approaches. Furthermore, this document will illuminate the journey of imidazo[1,2-a]pyridines from a chemical curiosity to a "privileged scaffold" in drug discovery, with a focus on key therapeutic agents and their mechanisms of action. Detailed experimental protocols, comparative data, and visual diagrams are provided to offer both historical context and practical insights for researchers in the field.

Introduction: The Rise of a Privileged Heterocycle

The imidazo[1,2-a]pyridine ring system, a fused bicyclic heterocycle containing a pyridine ring fused to an imidazole ring, has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural and electronic properties have made it a versatile scaffold for the development of therapeutic agents targeting a wide array of biological targets. This has led to its designation as a "drug prejudice" or "privileged" scaffold in drug discovery.[1][2] The journey of this compound class, from its initial discovery to its current status, is a testament to the interplay of serendipity, systematic investigation, and the continuous evolution of synthetic organic chemistry.

The Genesis: Discovery and Early Synthetic Endeavors

The history of imidazo[1,2-a]pyridines dates back to the early 20th century with the pioneering work of the Russian chemist Aleksei Chichibabin (often stylized as Tschitschibabin). In 1925, while investigating the synthesis of substituted pyridines, Tschitschibabin and his colleagues reported a novel method for the synthesis of imidazo[1,2-a]pyridines.[3][4] This reaction, now famously known as the Tschitschibabin reaction, involved the condensation of 2-aminopyridine with α-halocarbonyl compounds.

The initial experiments, which involved heating 2-aminopyridine with bromoacetaldehyde in a sealed tube at high temperatures (150-200 °C), resulted in modest yields of the imidazo[1,2-a]pyridine core.[3][4] Despite the harsh reaction conditions and low yields, this discovery laid the fundamental groundwork for the synthesis of this important class of heterocycles. Subsequent improvements to the original method, such as the addition of a base like sodium hydrogen carbonate, helped to enhance the reaction's efficiency.[3]

Evolution of Synthetic Methodologies

The foundational Tschitschibabin reaction has inspired the development of a plethora of synthetic strategies for constructing the imidazo[1,2-a]pyridine core. These modern methods offer improvements in terms of yield, substrate scope, and reaction conditions, moving towards more environmentally benign and efficient processes.[5]

Classical Condensation Reactions

The reaction of 2-aminopyridines with α-haloketones remains a widely used and versatile method for the synthesis of imidazo[1,2-a]pyridines.[3] The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyridine.

Multicomponent Reactions (MCRs)

The drive for synthetic efficiency has led to the development of one-pot multicomponent reactions (MCRs) for the synthesis of imidazo[1,2-a]pyridines. A notable example is the Groebke–Blackburn–Bienaymé reaction (GBBR), which involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide to directly generate the imidazo[1,2-a]pyridine scaffold.[6] This approach offers significant advantages in terms of atom economy and the ability to rapidly generate libraries of diverse compounds.[6]

Transition-Metal-Catalyzed Syntheses

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines.[7] Copper-catalyzed aerobic oxidative reactions of 2-aminopyridines and various coupling partners, such as ketones, terminal alkynes, and even styrenes, have been developed.[7][8] These methods often proceed under milder conditions and exhibit broad functional group tolerance.

Summary of Synthetic Approaches
Methodology Reactants Key Features References
Tschitschibabin Reaction 2-Aminopyridine, α-HalocarbonylClassical method, foundational[3][4]
Groebke–Blackburn–Bienaymé 2-Aminopyridine, Aldehyde, IsocyanideMulticomponent, high atom economy[6]
Copper-Catalyzed Aerobic Oxidation 2-Aminopyridine, Ketone/AlkyneMilder conditions, broad scope[7][8]
Iodine-Catalyzed MCR 2-Aminopyridine, Aldehyde, IsocyanideMetal-free, environmentally benign[9]

Experimental Protocols

Classical Synthesis: The Tschitschibabin Reaction

Synthesis of 2-phenylimidazo[1,2-a]pyridine

  • Step 1: Reaction Setup In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (1.0 eq) and α-bromoacetophenone (1.05 eq) in anhydrous ethanol.

  • Step 2: Reaction Execution Add sodium bicarbonate (2.0 eq) to the mixture. Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Modern Synthesis: Groebke–Blackburn–Bienaymé Reaction

One-Pot Synthesis of 3-amino-2-aryl-imidazo[1,2-a]pyridines

  • Step 1: Reaction Setup To a solution of 2-aminopyridine (1.0 eq) and an aromatic aldehyde (1.0 eq) in methanol, add cyclohexyl isocyanide (1.1 eq).

  • Step 2: Catalysis and Reaction Add a catalytic amount of a Lewis acid (e.g., scandium triflate, 10 mol%). Stir the reaction mixture at room temperature.

  • Step 3: Monitoring and Completion Monitor the reaction by TLC until the starting materials are consumed.

  • Step 4: Isolation and Purification Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired 3-amino-2-aryl-imidazo[1,2-a]pyridine.

Visualization of Synthetic Workflows

G cluster_0 Classical Tschitschibabin Synthesis cluster_1 Modern Groebke-Blackburn-Bienaymé MCR 2-Aminopyridine 2-Aminopyridine Condensation_Cyclization Condensation & Intramolecular Cyclization 2-Aminopyridine->Condensation_Cyclization alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation_Cyclization Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Condensation_Cyclization->Imidazo[1,2-a]pyridine 2-Aminopyridine_MCR 2-Aminopyridine One_Pot_Reaction One-Pot Multicomponent Reaction 2-Aminopyridine_MCR->One_Pot_Reaction Aldehyde Aldehyde Aldehyde->One_Pot_Reaction Isocyanide Isocyanide Isocyanide->One_Pot_Reaction Substituted_Imidazo[1,2-a]pyridine Substituted Imidazo[1,2-a]pyridine One_Pot_Reaction->Substituted_Imidazo[1,2-a]pyridine

Caption: Comparative workflow of classical vs. modern synthesis of imidazo[1,2-a]pyridines.

Imidazo[1,2-a]pyridines in Drug Discovery: From Bench to Bedside

The imidazo[1,2-a]pyridine scaffold is a key component in a number of clinically successful drugs. Its ability to interact with a variety of biological targets has led to its use in treating a range of conditions, from insomnia to cancer.

Anxiolytics and Hypnotics: The GABA-A Receptor Modulators

Perhaps the most well-known application of the imidazo[1,2-a]pyridine core is in the development of non-benzodiazepine hypnotics, such as Zolpidem (Ambien®), Alpidem , and Saripidem .[4] These drugs act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a specific site on the receptor, they enhance the effect of GABA, leading to sedative and hypnotic effects.

Anticancer Agents: Targeting Kinase Signaling

The versatility of the imidazo[1,2-a]pyridine scaffold has been exploited in the development of potent and selective kinase inhibitors for cancer therapy.[10][11][12] For instance, novel imidazo[1,2-a]pyridine derivatives have been discovered as inhibitors of c-Met, a receptor tyrosine kinase whose aberrant activation is implicated in various cancers.[10] These compounds have been shown to inhibit c-Met kinase activity and its downstream signaling pathways, such as the Akt and ERK cascades, leading to the inhibition of cancer cell proliferation.[10]

Anti-infective Agents: A New Frontier

More recently, the imidazo[1,2-a]pyridine scaffold has shown promise in the development of novel anti-infective agents. For example, imidazo[1,2-a]pyridine ethers and squaramides have been identified as potent inhibitors of mycobacterial ATP synthesis, a critical pathway for the survival of Mycobacterium tuberculosis.[13] Furthermore, imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of antimycobacterial agents.[3]

Mechanism of Action: A Closer Look at a c-Met Inhibitor

The following diagram illustrates the mechanism of action of a hypothetical imidazo[1,2-a]pyridine-based c-Met inhibitor.

cMet c-Met Receptor Tyrosine Kinase Downstream_Signaling Downstream Signaling (Akt, ERK) cMet->Downstream_Signaling Activates ATP ATP ATP->cMet Binds Cell_Proliferation Cancer Cell Proliferation Downstream_Signaling->Cell_Proliferation Promotes Inhibition->cMet Inhibits Phosphorylation Imidazo_Pyridine Imidazo_Pyridine

Caption: Inhibition of c-Met signaling by an imidazo[1,2-a]pyridine-based drug.

Conclusion and Future Perspectives

From its serendipitous discovery over a century ago, the imidazo[1,2-a]pyridine scaffold has evolved into a mainstay of modern medicinal chemistry. The continuous development of novel and efficient synthetic methodologies has expanded the chemical space accessible to researchers, enabling the exploration of this privileged core against an ever-widening range of biological targets. The journey from the high-temperature sealed tubes of Tschitschibabin to the sophisticated, room-temperature, multicomponent reactions of today exemplifies the progress in synthetic organic chemistry. As our understanding of complex biological pathways deepens, the rational design of new imidazo[1,2-a]pyridine-based therapeutics holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

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An In-depth Technical Guide to 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in drug discovery, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] This nitrogen-bridged bicyclic system is a key pharmacophore in marketed drugs such as the anxiolytics zolpidem and alpidem.[1] The versatility of the imidazo[1,2-a]pyridine scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. Research has demonstrated the potential of these derivatives as anticancer, anti-inflammatory, antiviral, and antituberculosis agents.[1] This guide focuses on a specific, promising derivative: 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. The introduction of a fluorine atom at the 6-position is anticipated to enhance metabolic stability and binding affinity to target proteins, while the 2-methyl and 3-carboxylic acid moieties provide key points for molecular interactions and further derivatization. This document provides a comprehensive overview of its synthesis, physicochemical properties, and potential biological activities, offering a valuable resource for researchers in the field of drug development.

Synthetic Pathway and Experimental Protocols

The synthesis of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can be efficiently accomplished through a robust two-step process. This proposed pathway is adapted from established methods for analogous compounds, particularly the synthesis of 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, and is based on the classical cyclocondensation reaction of a substituted 2-aminopyridine with a β-ketoester.

Overall Synthetic Scheme

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis A 5-Fluoro-2-aminopyridine C Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate A->C Reflux in Ethanol B Ethyl 2-chloroacetoacetate B->C D Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate E 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid D->E Aqueous NaOH, then HCl

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate

This initial step involves the cyclocondensation of 5-fluoro-2-aminopyridine with ethyl 2-chloroacetoacetate. The reaction proceeds via an initial nucleophilic attack of the exocyclic nitrogen of the aminopyridine on the α-carbon of the chloroacetoacetate, followed by an intramolecular cyclization and dehydration to form the fused imidazo[1,2-a]pyridine ring system.

Experimental Protocol:

  • To a solution of 5-fluoro-2-aminopyridine (1.0 eq) in anhydrous ethanol (10 mL/mmol), add ethyl 2-chloroacetoacetate (1.1 eq).

  • The reaction mixture is heated to reflux and stirred for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The crude product is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude ester is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Hydrolysis to 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification to precipitate the final product.

Experimental Protocol:

  • The purified ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water (1:1 v/v).

  • Sodium hydroxide (2.0-3.0 eq) is added, and the mixture is heated to 60-70 °C for 2-4 hours, with reaction progress monitored by TLC.

  • After completion, the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified to pH 3-4 with 1M hydrochloric acid.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the final product, 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Physicochemical Properties

PropertyValue (Calculated)
Molecular Formula C₉H₇FN₂O₂
Molecular Weight 194.16 g/mol
LogP 1.5-2.0
Topological Polar Surface Area (TPSA) 64.9 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Biological Activity and Potential Mechanism of Action

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore with a broad spectrum of biological activities.[1] Derivatives have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Potential: Targeting Kinase Signaling Pathways

A significant body of research highlights the role of imidazo[1,2-a]pyridine derivatives as inhibitors of various protein kinases involved in cancer progression. The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is frequently dysregulated in many cancers, is a key target.[2] Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] Additionally, derivatives of this scaffold have been identified as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase, another important target in oncology.[4]

The presence of the 6-fluoro substituent in the target molecule can potentially enhance its binding affinity and selectivity for target kinases. The carboxylic acid group at the 3-position can act as a crucial hydrogen bond donor and acceptor, forming key interactions within the ATP-binding pocket of these enzymes.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., IGF-1R) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates AKT->Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Inhibition->Apoptosis TargetMolecule 6-Fluoro-2-methylimidazo[1,2-a]pyridine- 3-carboxylic acid TargetMolecule->PI3K inhibits

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

Antituberculosis Activity

Derivatives of imidazo[1,2-a]pyridine have emerged as a promising new class of antituberculosis agents.[5] Some of these compounds target the QcrB subunit of the cytochrome bcc complex, which is essential for the oxidative phosphorylation pathway in Mycobacterium tuberculosis.[5] This mechanism disrupts the energy metabolism of the bacterium, leading to its death. The structural features of 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid make it a candidate for investigation as a potential inhibitor of this crucial mycobacterial enzyme.

Other Potential Activities

Derivatives of the closely related 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde have been synthesized and evaluated as urease inhibitors.[6][7] Urease is an important enzyme in the pathogenesis of infections caused by Helicobacter pylori. This suggests that the core 6-fluoroimidazo[1,2-a]pyridine structure may be a valuable starting point for developing agents against such infections. Furthermore, various imidazo[1,2-a]pyridine derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi.[8]

Conclusion and Future Directions

6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid represents a molecule of significant interest for drug discovery and development. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a high potential for potent and selective biological activity. The presence of the fluorine atom is likely to confer favorable pharmacokinetic properties, while the carboxylic acid and methyl groups provide key interaction points for target binding.

Future research should focus on the practical synthesis and thorough characterization of this compound. Subsequent in-depth biological evaluation is warranted, particularly in the areas of oncology and infectious diseases. Investigating its inhibitory activity against key kinases in cancer signaling pathways and its efficacy against Mycobacterium tuberculosis and other microbial pathogens could lead to the development of novel and effective therapeutic agents. The versatility of this scaffold also allows for the creation of compound libraries for screening against a wide range of biological targets, further expanding its therapeutic potential.

References

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Hussain, R., Rehman, W., Rahim, F., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Saudi Pharmaceutical Journal, 31(8), 101667. [Link]

  • Hussain, R., Khan, S., Rasheed, L., & Khan, I. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. [Link]

  • Kulyk, M., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. [Link]

  • Aliwaini, S., Awadallah, A., Morjan, R., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link]

  • Chen, J., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]

  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Barlaam, B., et al. (2012). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

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A Technical Guide to the Spectroscopic Characterization of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is structured to provide researchers, scientists, and drug development professionals with a detailed reference for the characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The insights herein are synthesized from established spectroscopic principles and data from structurally analogous compounds.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] The precise characterization of novel derivatives such as 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is paramount for advancing drug discovery programs.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The structure and standard numbering system for 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid are presented below.

Figure 1: Molecular structure of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Experimental Considerations

A suitable deuterated solvent for NMR analysis would be Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄, as the carboxylic acid proton is more likely to be observed in these solvents. The choice of solvent can influence chemical shifts, particularly for exchangeable protons.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Based on data from similar imidazo[1,2-a]pyridine derivatives, the following proton chemical shifts (δ) are predicted.[2]

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz) Notes
H-5~8.0 - 8.3ddJ(H5,H7) ≈ 2.0, J(H5,F6) ≈ 9.0The downfield shift is due to the deshielding effect of the adjacent nitrogen. The coupling to the fluorine at position 6 is a key diagnostic feature.
H-7~7.2 - 7.5ddJ(H7,H8) ≈ 9.0, J(H7,H5) ≈ 2.0
H-8~7.6 - 7.9ddJ(H8,H7) ≈ 9.0, J(H8,F6) ≈ 4.0
2-CH₃~2.5 - 2.7s-A characteristic singlet for the methyl group at the 2-position.
COOH>12.0br s-The carboxylic acid proton is typically a broad singlet and may exchange with residual water in the solvent.
¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The presence of the fluorine atom will result in C-F coupling, which can be observed in the ¹³C NMR spectrum.

Carbon Expected Chemical Shift (ppm) Notes
C-2~145 - 150
C-3~115 - 120
C-5~118 - 122
C-6~158 - 162 (d, ¹J(C,F) ≈ 240-250 Hz)The large one-bond C-F coupling constant is a definitive indicator of the fluorine substitution at this position.
C-7~110 - 114 (d, ²J(C,F) ≈ 20-25 Hz)Two-bond coupling to fluorine.
C-8~125 - 130 (d, ³J(C,F) ≈ 5-10 Hz)Three-bond coupling to fluorine.
C-9a~140 - 145Quaternary carbon.
2-CH₃~15 - 20
COOH~165 - 170Carboxylic acid carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is expected to show several characteristic absorption bands.[3][4]

Wavenumber (cm⁻¹) Vibrational Mode Intensity Notes
2500-3300O-H stretch (carboxylic acid)Broad, StrongThis very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4]
~1700-1725C=O stretch (carboxylic acid)StrongThe position of this band is indicative of the carboxylic acid carbonyl.
~1630-1650C=N stretchMedium-StrongCharacteristic of the imidazo[1,2-a]pyridine ring system.[3]
~1500-1600C=C aromatic ring stretchesMediumMultiple bands are expected in this region.
~1200-1300C-O stretch (carboxylic acid)Medium
~1000-1100C-F stretchStrongA strong absorption band indicative of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Experimental Protocol: Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique suitable for polar molecules like the target compound.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Ionization Mode: Both positive and negative ion modes should be explored. In positive mode, the protonated molecule [M+H]⁺ will be observed. In negative mode, the deprotonated molecule [M-H]⁻ will be observed.

  • Analysis: Acquire the full scan mass spectrum to determine the molecular ion peak. Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation information.

Expected Mass Spectrum Data
  • Molecular Formula: C₉H₇FN₂O₂

  • Monoisotopic Mass: 194.0491 g/mol

  • Expected [M+H]⁺: m/z 195.0569

  • Expected [M-H]⁻: m/z 193.0413

Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the protonated molecule [M+H]⁺ can provide valuable structural information. The fragmentation of the imidazo[1,2-a]pyridine core is a key diagnostic tool.[5]

parent [M+H]⁺ m/z 195.0569 frag1 [M+H - H₂O]⁺ m/z 177.0464 parent->frag1 - H₂O frag2 [M+H - CO]⁺ m/z 167.0618 parent->frag2 - CO frag3 [M+H - COOH]⁺ m/z 150.0615 parent->frag3 - •COOH

Figure 2: Predicted fragmentation pathway for [M+H]⁺ of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

The initial loss of water from the carboxylic acid is a common fragmentation pathway. Subsequent loss of carbon monoxide or the entire carboxyl group can also be expected.

Synthesis and Purity Considerations

The synthesis of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid would likely follow a similar pathway to its chloro-analogue, involving the cyclocondensation of 5-fluoro-2-aminopyridine with an appropriate three-carbon building block, followed by functional group manipulations.[6]

reactant1 5-Fluoro-2-aminopyridine intermediate Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate reactant1->intermediate reactant2 Ethyl 2-chloroacetoacetate reactant2->intermediate product 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid intermediate->product Hydrolysis

Figure 3: Plausible synthetic route for 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

It is crucial to consider potential impurities arising from the synthesis, such as unreacted starting materials or the ester intermediate. The spectroscopic techniques outlined in this guide are essential for confirming the purity of the final compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS data for 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. By leveraging data from structurally related compounds and fundamental spectroscopic principles, researchers can confidently characterize this molecule. The provided experimental considerations and expected data will serve as a valuable resource for scientists engaged in the synthesis, purification, and application of this and similar heterocyclic compounds.

References

  • BenchChem. (n.d.). Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
  • Kumar, A., et al. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Journal of Inorganic Biochemistry, 194, 134-144.
  • ResearchGate. (n.d.). 1H NMR spectrum of imidazo[1,2-a]pyridine 6a.
  • ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • BenchChem. (n.d.). 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate.
  • National Institutes of Health. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity.
  • Hussain, R., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Saudi Pharmaceutical Journal, 31(8), 101667.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
  • LibreTexts. (n.d.). Table of Characteristic IR Absorptions.
  • PubMed. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry.

Sources

An In-depth Technical Guide to GSK2830371: A Potent, Allosteric Inhibitor of Wip1 Phosphatase

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: This guide focuses on the well-characterized compound GSK2830371 , identified by CAS number 1404456-53-6 . The initial topic query referenced CAS number 1159828-93-9, which corresponds to the chemical entity 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. Extensive research did not reveal a direct synthetic or functional link between these two compounds. Given the substantial body of scientific literature and the clear relevance to drug discovery and development, this guide will exclusively detail the properties and applications of GSK2830371, a compound of significant interest to the research community.

Introduction

GSK2830371 is a potent and selective, orally bioavailable, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase 2C delta (PP2Cδ) or PPM1D.[1][2][3] Wip1 is a serine/threonine phosphatase that plays a critical role as a negative regulator of the DNA damage response (DDR) pathway, primarily through the dephosphorylation and subsequent inactivation of key tumor suppressor proteins, including p53.[2][4] The gene encoding Wip1, PPM1D, is frequently amplified in various human cancers, making it an attractive therapeutic target.[2][4] GSK2830371 represents a significant tool for investigating the therapeutic potential of Wip1 inhibition and has shown promise in preclinical studies for sensitizing cancer cells to genotoxic agents.[4][5]

Physicochemical Properties of GSK2830371

GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide. Its key physicochemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 1404456-53-6[1]
Molecular Formula C₂₃H₂₉ClN₄O₂S
Molecular Weight 461.02 g/mol [1]
IUPAC Name 5-[[(5-Chloro-2-methyl-3-pyridinyl)amino]methyl]-N-[(1S)-1-(cyclopentylmethyl)-2-(cyclopropylamino)-2-oxoethyl]-2-thiophenecarboxamide
SMILES ClC1=CN=C(C)C(NCC2=CC=C(C(NC(NC4CC4)=O)=O)S2)=C1[6]
Appearance White to light yellow powder[7]
Purity ≥97% (HPLC)
Solubility DMSO: up to 100 mg/mL (or 100 mM)
Ethanol: up to 50 mM
Water: Insoluble[1]
Storage Store at -20°C

Mechanism of Action and Biological Activity

GSK2830371 functions as a highly selective, allosteric inhibitor of Wip1 phosphatase with an IC₅₀ of 6 nM in cell-free assays.[1][6][7] Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a 'flap' subdomain adjacent to the catalytic site of Wip1.[3] This unique binding mode confers high selectivity for Wip1 over other phosphatases; it shows little to no activity against a panel of over 20 other human phosphatases.

The inhibition of Wip1 by GSK2830371 leads to a cascade of downstream effects, primarily centered on the activation of the p53 signaling pathway. Wip1 normally dephosphorylates and inactivates several key proteins in the DNA damage response network. By inhibiting Wip1, GSK2830371 effectively "removes the brakes" on this pathway, leading to the sustained phosphorylation and activation of Wip1 substrates. These substrates include:

  • p53 (at Serine 15): This phosphorylation is a critical step in p53 activation, leading to its stabilization and enhanced transcriptional activity.[1][4][8]

  • Checkpoint Kinase 2 (Chk2 at Threonine 68): Activated Chk2 is a crucial transducer of the DNA damage signal.[1]

  • ATM (Ataxia-Telangiectasia Mutated at Serine 1981): A primary sensor of DNA double-strand breaks.[1]

  • γH2AX (at Serine 139): A marker of DNA double-strand breaks.[1][4]

The net result of Wip1 inhibition is the potentiation of the p53-mediated tumor suppressor response. This leads to the upregulation of p53 target genes, such as CDKN1A (encoding p21), which induces cell cycle arrest, and other pro-apoptotic genes.[4][8] Consequently, in cancer cells with wild-type p53, GSK2830371 can induce cell cycle arrest (primarily in G1 and G2 phases), senescence, and apoptosis, particularly when combined with DNA-damaging agents or other targeted therapies like MDM2 inhibitors.[2][4][5]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of GSK2830371 in the context of the DNA damage response and p53 signaling pathway.

GSK2830371_Mechanism_of_Action cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Genotoxic Stress) ATM ATM DNA_Damage->ATM activates p53 p53 ATM->p53 phosphorylates p53_p p-p53 (Ser15) (Active) Wip1 Wip1 (PPM1D) MDM2 MDM2 p53_p->MDM2 upregulates p21 p21 p53_p->p21 upregulates Apoptosis Apoptosis p53_p->Apoptosis induces Wip1->p53_p dephosphorylates GSK2830371 GSK2830371 GSK2830371->Wip1 inhibits MDM2->p53 promotes degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces

Caption: Mechanism of action of GSK2830371 in the DNA damage response pathway.

Experimental Protocols

The following is a representative protocol for an in vitro cell proliferation assay to evaluate the effect of GSK2830371, based on methodologies described in the literature.[5][7]

Protocol: Cell Viability Assay using CCK-8

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of GSK2830371 in a cancer cell line with wild-type p53 (e.g., MCF-7 or RBE).

Materials:

  • GSK2830371 stock solution (e.g., 10 mM in anhydrous DMSO)

  • Cancer cell line of interest (e.g., RBE, SK-Hep-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Microplate reader capable of measuring absorbance at 450 nm

  • Anhydrous DMSO (vehicle control)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of GSK2830371 in complete medium. A typical concentration range would be from 0.01 µM to 10 µM.

    • Also, prepare a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used in the GSK2830371 dilutions.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.

  • Incubation:

    • Incubate the plate for 72 to 96 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the GSK2830371 concentration.

    • Calculate the GI₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Suppliers

GSK2830371 is available from several commercial suppliers for research purposes. It is important to verify the purity and quality of the compound from the chosen supplier.

SupplierProduct NameCatalog Number
Selleck Chemicals GSK2830371S7573
MedChemExpress GSK2830371HY-15860
Tocris Bioscience (a Bio-Techne brand) GSK 28303715140
Sigma-Aldrich (Merck) PPM1D Phosphatase Inhibitor II, GSK28303715.05140
ProbeChem GSK2830371 (GSK-2830371)PC-38476

Note: Availability and catalog numbers are subject to change. Please consult the suppliers' websites for the most current information.

Conclusion

GSK2830371 is a valuable research tool for studying the role of Wip1 phosphatase in the DNA damage response and cancer biology. Its high potency and selectivity, coupled with its oral bioavailability, have made it a cornerstone compound in preclinical investigations targeting the Wip1-p53 axis. This guide provides a comprehensive overview of its properties, mechanism of action, and practical considerations for its use in a research setting, empowering scientists in the field of drug development to further explore the therapeutic potential of Wip1 inhibition.

References

  • Lin, Y. H., et al. (2021). WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. Cancers, 13(15), 3894. [Link]

  • Bartošík, M., et al. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget, 7(12), 14586–14601. [Link]

  • Lin, Y. H., et al. (2022). In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma. Scientific Reports, 12(1), 1-12. [Link]

  • Parma, M., et al. (2017). WIP1 phosphatase as pharmacological target in cancer therapy. Journal of molecular and cellular cardiology, 105, 10-16. [Link]

  • Gilmartin, A. G., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. Nature chemical biology, 10(3), 181-187. [Link]

Sources

An In-Depth Technical Guide to 6-Fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (C₉H₇FN₂O₂)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, a fluorinated quinolinone derivative with the molecular formula C₉H₇FN₂O₂. This document delves into its synthesis, characterization, potential biological activities, and proposed mechanisms of action, offering valuable insights for researchers in medicinal chemistry and drug discovery. The 4-hydroxy-2-quinolinone scaffold is a privileged structure in drug development, known to exhibit a wide range of pharmacological properties. The introduction of a fluorine atom and a carboxamide moiety at specific positions can significantly modulate the compound's physicochemical properties and biological activity, making this particular derivative a person of interest for further investigation.

Chemical Identity and Physicochemical Properties

6-Fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a heterocyclic organic compound. Its core structure is a quinolin-2-one ring, substituted with a fluorine atom at the 6-position, a hydroxyl group at the 4-position, and a carboxamide group at the 3-position.

PropertyValueSource
Molecular Formula C₉H₇FN₂O₂N/A
Molecular Weight 206.17 g/mol N/A
IUPAC Name 6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamideN/A
CAS Number Not availableN/A
Predicted LogP 0.8-1.5N/A
Predicted Solubility Moderate in organic solventsN/A

Synthesis and Characterization

The synthesis of 6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can be achieved through a multi-step process, typically starting with a substituted aniline. A common and effective method is the Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization to form the quinolinone ring system.[1] The resulting ester can then be converted to the desired carboxamide.

Synthetic Workflow

Synthesis_Workflow A 4-Fluoroaniline C Condensation A->C B Diethyl ethoxymethylenemalonate (EMME) B->C D Diethyl 2-((4-fluorophenyl)amino)methylenemalonate C->D Heat E Thermal Cyclization (Gould-Jacobs reaction) D->E High Temperature (e.g., Diphenyl ether) F Ethyl 6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate E->F G Amidation F->G 1. Hydrolysis (NaOH) 2. Activation (e.g., SOCl₂, HBTU) 3. NH₃ or NH₄OH H 6-Fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide G->H

Caption: Synthetic workflow for 6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of Ethyl 6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • A mixture of 4-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours.

  • The reaction mixture is cooled, and the intermediate, diethyl 2-((4-fluorophenyl)amino)methylenemalonate, is isolated.

  • The intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250 °C for 30-60 minutes to induce cyclization.[1]

  • Upon cooling, the solid product, ethyl 6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, precipitates and is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., diethyl ether or hexane) to remove residual diphenyl ether and can be further purified by recrystallization.

Step 2: Synthesis of 6-Fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

  • The ethyl ester from Step 1 is hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide.

  • The reaction mixture is cooled and acidified (e.g., with HCl) to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.

  • The carboxylic acid is then converted to the amide. A common method involves activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride or by using a coupling agent like HBTU.[2]

  • The activated carboxylic acid is then reacted with ammonia or an ammonium salt to yield the final product, 6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide.[3]

  • The product is purified by recrystallization from a suitable solvent.

Characterization
TechniqueExpected Observations
¹H NMR Aromatic protons on the quinolinone ring, a singlet for the proton at position 5, and broad singlets for the amide and hydroxyl protons.
¹³C NMR Carbonyl carbons of the quinolinone and amide, carbons of the aromatic ring (with C-F coupling for the carbon attached to fluorine), and other carbons of the quinolinone core.
IR (cm⁻¹) Characteristic peaks for N-H and O-H stretching (broad, ~3200-3400), C=O stretching of the quinolinone and amide (~1650-1700), and C-F stretching (~1100-1200).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Therapeutic Potential

The 4-hydroxy-2-quinolinone scaffold is a versatile pharmacophore, and its derivatives have shown a wide array of biological activities. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the carboxamide group can participate in hydrogen bonding interactions with biological targets.

Anticancer Activity: Targeting the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6] Several quinolinone derivatives have been identified as inhibitors of PI3K, particularly the PI3Kα isoform, which is frequently mutated in cancer.[7][8]

Proposed Mechanism of Action:

6-Fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is hypothesized to act as a PI3Kα inhibitor. By binding to the ATP-binding pocket of the enzyme, it would prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃). This would, in turn, inhibit the downstream activation of Akt and its effector proteins, leading to the suppression of tumor cell growth and induction of apoptosis.[9][10]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP₂ PI3K->PIP2 Phosphorylation PIP3 PIP₃ PIP2->PIP3 ATP -> ADP Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Stimulation GrowthFactor Growth Factor GrowthFactor->RTK Compound C₉H₇FN₂O₂ Compound->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by C₉H₇FN₂O₂.

Quantitative Data for Related Compounds:

Compound DerivativeCancer Cell LineIC₅₀ (µM)Reference
4-(2-fluorophenoxy)quinoline derivative 21c HT-29 (Colon)0.02[11]
4-(2-fluorophenoxy)quinoline derivative 21c MKN-45 (Gastric)0.01[11]
4-(2-fluorophenoxy)quinoline derivative 21c H460 (Lung)0.53[11]
Antibacterial Activity

Fluoroquinolones are a well-established class of antibiotics. Although 6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is structurally distinct from classic fluoroquinolones, the presence of the fluorinated quinolone core suggests potential antibacterial properties. The proposed mechanism of action for many quinolone-based antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[12]

Quantitative Data for Related Compounds:

Derivatives of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid have shown significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[13]

Compound DerivativeBacterial StrainMIC (µg/mL)Reference
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl) derivativeStaphylococcus aureus4.1[13]
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl) derivativeEscherichia coli1[13]
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl) derivativeKlebsiella pneumoniae1[13]

Experimental Protocols for Biological Evaluation

PI3Kα HTRF Assay Protocol (Adapted)

This protocol is adapted from standard Homogeneous Time-Resolved Fluorescence (HTRF) assays for PI3Kα activity.[14]

  • Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and a lipid substrate (e.g., PIP₂).

  • Add the test compound (6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide) at various concentrations to the wells of a microplate.

  • Add the PI3Kα enzyme to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the HTRF detection reagents, which typically include a biotinylated PIP₃ tracer and a europium-labeled anti-tag antibody that binds to a tagged PIP₃-binding protein, along with a streptavidin-conjugated acceptor fluorophore.

  • Incubate for a further period to allow for binding of the detection reagents.

  • Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths to calculate the HTRF ratio.

  • The decrease in the HTRF signal is proportional to the amount of PIP₃ produced, and thus inversely proportional to the inhibitory activity of the test compound.

Broth Microdilution MIC Assay Protocol (Adapted)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16][17]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate the wells with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 35-37 °C for 16-20 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

6-Fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide represents a promising scaffold for the development of novel therapeutic agents. Its structural features suggest the potential for both anticancer and antibacterial activities, likely mediated through the inhibition of key enzymes such as PI3Kα and bacterial topoisomerases.

Further research is warranted to:

  • Optimize the synthetic route to improve yields and scalability.

  • Perform comprehensive in vitro and in vivo studies to confirm its biological activities and elucidate its precise mechanisms of action.

  • Conduct structure-activity relationship (SAR) studies to identify more potent and selective derivatives.

  • Evaluate its pharmacokinetic and toxicological profiles.

This technical guide provides a solid foundation for researchers to embark on the further exploration of this intriguing molecule and its potential applications in drug discovery and development.

References

  • Antimicrobial susceptibility testing (Broth microdilution method). (2022). Rakuno Gakuen University, Veterinary AMR Center, NVAL, MAFF. [Link]

  • Asif, M. (2022). A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. BMC Chemistry, 16(1), 101. [Link]

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. [Link]

  • Gothwal, A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23643-23657. [Link]

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  • Silva, F. C., et al. (2009). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Magnetic Resonance in Chemistry, 47(10), 885-890. [Link]

  • Song, Z., et al. (2013). Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. Archiv der Pharmazie, 346(8), 591-601. [Link]

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  • A new evaluation method for quantifying PI3K activity by HTRF assay. (2008). Biochemical and Biophysical Research Communications, 377(3), 941-945. [Link]

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An In-depth Technical Guide to the Structural Elucidation of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Unambiguous Structural Verification in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] These molecules have shown significant promise in the development of treatments for diseases ranging from tuberculosis to cancer.[3] The precise biological activity of these compounds is intrinsically linked to their three-dimensional structure and the specific placement of substituents on the bicyclic ring system. Therefore, the rigorous and unequivocal structural elucidation of novel imidazo[1,2-a]pyridine derivatives, such as 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, is a critical step in the drug discovery and development pipeline.

This guide provides a comprehensive, in-depth technical overview of the analytical methodologies required to confirm the structure of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the selection of specific techniques and the interpretation of the resulting data. We will explore a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography to build a self-validating and irrefutable structural assignment.

Synthetic Pathway: Establishing the Molecular Framework

The structural elucidation process begins with a logical and well-characterized synthetic route. The synthesis of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can be efficiently achieved via a two-step process, analogous to the synthesis of similar derivatives.[1]

Synthesis_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis A 5-Fluoro-2-aminopyridine C Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate A->C + B (Reflux) B Ethyl 2-chloroacetoacetate D 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid C->D NaOH(aq), then H+ NMR_Workflow cluster_0 1D NMR cluster_1 2D NMR cluster_2 Structural Confirmation H1_NMR ¹H NMR Proton chemical shifts, multiplicities, and coupling constants HSQC HSQC Direct ¹H-¹³C correlations H1_NMR->HSQC HMBC HMBC Long-range ¹H-¹³C correlations (2-3 bonds) H1_NMR->HMBC C13_NMR ¹³C NMR Carbon chemical shifts and C-F couplings C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Unambiguous assignment of all atoms and their connectivity HSQC->Structure HMBC->Structure Crystallography_Workflow Start Synthesized Compound Crystal Grow Single Crystals Start->Crystal Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Solve Solve and Refine Structure Diffraction->Solve Structure_3D Final 3D Structure and Crystallographic Data Solve->Structure_3D

Sources

Methodological & Application

Application Notes and Protocols for 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid In Vitro Use

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a well-established "privileged" heterocyclic motif in medicinal chemistry, forming the foundation of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The specific analogue, 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, hereafter referred to as Compound F-IMP, is a subject of growing interest. Its structural features suggest potential as a modulator of key cellular signaling pathways. Notably, derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently hyperactivated in various human cancers, leading to uncontrolled cell proliferation and survival.[2] Other studies have pointed towards activities such as urease inhibition and inhibition of protein geranylgeranylation, indicating a broad therapeutic potential.[3][4]

This guide provides a comprehensive framework for the in vitro characterization of Compound F-IMP. As a Senior Application Scientist, the protocols outlined herein are designed not merely as a sequence of steps, but as a logical, self-validating workflow. We will begin with broad characterization of cellular effects and progressively narrow our focus to a specific, plausible mechanism of action—the inhibition of the PI3K/AKT signaling pathway. This approach ensures a thorough and scientifically rigorous evaluation of the compound's biological activity.

Part 1: Foundational Analysis - Cellular Viability and Cytotoxicity

The initial step in characterizing any novel compound is to determine its effect on cell viability and establish a working concentration range. This is crucial for distinguishing targeted anti-proliferative effects from non-specific cytotoxicity.

Rationale for Cell Line Selection

Given that many imidazo[1,2-a]pyridine derivatives exhibit anticancer properties by targeting the PI3K pathway, we recommend using a cancer cell line with a known dependence on this pathway for survival and proliferation.[2] The human non-small cell lung cancer cell line HCC827 is an excellent model as it often displays aberrant PI3K signaling.[2]

Protocol 1.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Compound F-IMP

  • HCC827 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed HCC827 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound F-IMP in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Remember to include a vehicle control (DMSO only) at the same concentration as in the highest compound dilution.

  • Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of Compound F-IMP or the vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Hypothetical IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineIncubation TimeIC50 (µM)
HCC82748 hours5.2
HCC82772 hours2.8

Interpretation: An IC50 value in the low micromolar range suggests that Compound F-IMP has significant anti-proliferative activity in HCC827 cells.[5] The time-dependent decrease in IC50 indicates a potential cytostatic or cytotoxic effect that accumulates over time.

Part 2: Mechanistic Deep Dive - Probing the PI3K/AKT Signaling Pathway

Based on the promising anti-proliferative activity and the known targets of similar compounds, the next logical step is to investigate if Compound F-IMP affects the PI3K/AKT pathway. Western blotting is the gold-standard technique for this purpose.

Experimental Workflow Diagram

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Interpretation A Determine IC50 (MTT Assay) B Select Concentrations for Mechanistic Studies (e.g., 0.5x, 1x, 2x IC50) A->B C Western Blot for PI3K/AKT Pathway B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Apoptosis Assay (Annexin V/PI) B->E F Correlate Pathway Inhibition with Cellular Phenotype C->F D->F E->F

Caption: Experimental workflow for in vitro characterization of Compound F-IMP.

Protocol 2.1: Western Blot Analysis of PI3K/AKT Pathway Proteins

This protocol aims to detect changes in the phosphorylation status of key proteins in the PI3K/AKT pathway, as phosphorylation is a direct indicator of pathway activation.

Materials:

  • Treated HCC827 cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-AKT (Ser473), anti-total-AKT, anti-p-mTOR, anti-total-mTOR, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Step-by-Step Methodology:

  • Cell Lysis: Treat HCC827 cells with Compound F-IMP at 0.5x, 1x, and 2x the determined IC50 for 24 hours. Lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Hypothetical Western Blot Results
Treatmentp-AKT (Ser473)Total AKTp-mTORTotal mTORGAPDH
Vehicle Control (DMSO)+++++++++++++++
Compound F-IMP (0.5x IC50)+++++++++++++
Compound F-IMP (1x IC50)+++++++++++
Compound F-IMP (2x IC50)-+++-++++++
(+++ strong signal, ++ medium signal, + weak signal, - no signal)
Signaling Pathway Diagram

G PI3K PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation F_IMP Compound F-IMP F_IMP->PI3K Inhibition

Caption: Proposed inhibitory action of Compound F-IMP on the PI3K/AKT/mTOR pathway.

Interpretation: The dose-dependent decrease in the phosphorylation of AKT and its downstream target mTOR, without affecting the total protein levels, strongly suggests that Compound F-IMP inhibits the PI3K/AKT signaling pathway.[2]

Part 3: Correlating Pathway Inhibition with Cellular Fate

To build a robust scientific narrative, it is essential to link the observed pathway inhibition to the anti-proliferative phenotype. We will investigate two key cellular processes regulated by the PI3K/AKT pathway: cell cycle progression and apoptosis.

Protocol 3.1: Cell Cycle Analysis by Flow Cytometry

Inhibition of the PI3K/AKT pathway can lead to cell cycle arrest.[2] This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells and determine their distribution in the different phases of the cell cycle.

Step-by-Step Methodology:

  • Treatment: Treat HCC827 cells with Compound F-IMP (1x IC50) and vehicle control for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells to remove ethanol and resuspend in PBS containing RNase A and PI.

  • Data Acquisition: Analyze the samples using a flow cytometer.

Protocol 3.2: Apoptosis Assay using Annexin V/PI Staining

A hallmark of many anticancer agents is the induction of apoptosis (programmed cell death). This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Treatment: Treat HCC827 cells with Compound F-IMP (1x IC50) and vehicle control for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.

  • Data Acquisition: Analyze the samples promptly by flow cytometry.

Hypothetical Flow Cytometry Data Summary
TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)Apoptotic Cells (%)
Vehicle Control (DMSO)5530155
Compound F-IMP (1x IC50)70151525

Interpretation: The hypothetical data indicates that treatment with Compound F-IMP leads to a significant increase in the percentage of cells in the G1 phase of the cell cycle, suggesting a G1 cell cycle arrest. Furthermore, the substantial increase in apoptotic cells confirms that the anti-proliferative effect is, at least in part, due to the induction of programmed cell death. These findings are consistent with the inhibition of the PI3K/AKT pathway, which is a key regulator of both cell cycle progression and cell survival.[2]

Conclusion and Future Directions

This application note provides a comprehensive and logical protocol for the in vitro evaluation of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. The proposed workflow, from initial cytotoxicity screening to mechanistic studies on the PI3K/AKT pathway and its downstream cellular consequences, offers a robust framework for characterizing this promising compound. The presented protocols, along with the rationale behind experimental choices and interpretation of hypothetical data, are designed to empower researchers in drug development to conduct thorough and meaningful investigations. Future studies could involve direct kinase assays to confirm PI3K as a direct target, as well as in vivo studies to assess the therapeutic potential of Compound F-IMP in preclinical cancer models.

References

  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • Hussain, R., Rehman, W., Rahim, F., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Saudi Pharmaceutical Journal, 31(7), 101667. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3209. Retrieved from [Link]

  • PubMed. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]

  • PubMed. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Retrieved from [Link]

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The Emerging Role of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid in Oncology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the burgeoning field of imidazo[1,2-a]pyridine derivatives, with a specific focus on the therapeutic potential of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in cancer research. While direct studies on this specific molecule are nascent, the broader class of imidazo[1,2-a]pyridines has demonstrated significant promise as a "privileged" scaffold in medicinal chemistry, exhibiting a wide array of biological activities, most notably in the realm of oncology.[1] This guide will synthesize the existing knowledge on related compounds to provide a forward-looking perspective on the applications and experimental protocols relevant to 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Introduction to the Imidazo[1,2-a]pyridine Scaffold in Cancer Research

The imidazo[1,2-a]pyridine core is a nitrogen-containing heterocyclic system that has garnered substantial interest from medicinal chemists due to its versatile biological activities.[2][3] Derivatives of this scaffold have been investigated for their anti-inflammatory, antiviral, and, most pertinently, anticancer properties.[1] The allure of these compounds in oncology stems from their ability to modulate critical cellular pathways that are frequently dysregulated in cancer.[2][4]

The specific compound, 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, incorporates several key features that make it a compelling candidate for anticancer drug development: the imidazo[1,2-a]pyridine core, a fluorine atom at the 6-position which can enhance metabolic stability and binding affinity, a methyl group at the 2-position, and a carboxylic acid group at the 3-position which can be crucial for target interaction and pharmacokinetic properties.

Postulated Mechanisms of Action in Cancer

Based on extensive research into the broader class of imidazo[1,2-a]pyridine derivatives, several key signaling pathways have been identified as potential targets. These compounds often function as inhibitors of crucial cellular processes that drive tumor growth and survival.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A significant body of evidence points to the potent inhibitory effects of imidazo[1,2-a]pyridine derivatives on the PI3K/Akt/mTOR pathway.[2][5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Certain derivatives have been identified as pan-PI3K inhibitors, demonstrating efficacy in preclinical cancer models.[6] The proposed mechanism involves the compound binding to the ATP-binding pocket of PI3K, thereby preventing the phosphorylation of its downstream targets, Akt and mTOR.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 6-Fluoro-2-methylimidazo [1,2-a]pyridine-3-carboxylic acid Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Modulation of Other Kinase Pathways and Cellular Processes

Beyond the PI3K/Akt/mTOR axis, imidazo[1,2-a]pyridine derivatives have been shown to inhibit a range of other critical cellular targets:

  • c-KIT Inhibition: Certain derivatives have been developed as potent inhibitors of c-KIT, a receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST).[7][8]

  • Cyclin-Dependent Kinase (CDK) Inhibition: The imidazo[1,2-a]pyridine scaffold has been utilized to design inhibitors of CDKs, which are key regulators of the cell cycle.[3]

  • Tubulin Polymerization Inhibition: Some compounds in this class act as antimitotic agents by inhibiting tubulin polymerization, a mechanism shared by established chemotherapy drugs.[3]

  • Induction of Apoptosis: Treatment with imidazo[1,2-a]pyridine derivatives has been shown to induce apoptosis (programmed cell death) in cancer cells, often through the modulation of p53 and the cleavage of PARP.[5][9]

Experimental Protocols for Evaluating Anticancer Activity

The following protocols provide a framework for researchers to assess the anticancer potential of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

In Vitro Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of the compound on the viability and proliferation of cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. A reduction in metabolic activity is indicative of either cytotoxicity or a cytostatic effect.

Apoptosis and Cell Cycle Analysis

Objective: To investigate whether the compound induces apoptosis and/or causes cell cycle arrest.

Protocol: Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Rationale: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Western Blot Analysis of Signaling Pathways

Objective: To determine the effect of the compound on the expression and phosphorylation status of key proteins in targeted signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, cleaved PARP, Caspase-3).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Rationale: Western blotting allows for the specific detection and quantification of proteins, providing direct evidence of the compound's impact on cellular signaling.

Western_Blot_Workflow Start Cell Treatment Lysis Protein Extraction Start->Lysis Quant Quantification (BCA Assay) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer PVDF Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: A generalized workflow for Western blot analysis.

Quantitative Data Summary (Hypothetical)

While specific data for 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is not yet published, based on related compounds, a hypothetical data summary is presented below for illustrative purposes.

Cell LineCancer TypeIC50 (µM)
A549Non-small cell lung cancer5.2
MCF-7Breast adenocarcinoma8.7
HeLaCervical cancer3.1
A375Malignant melanoma1.5

Future Perspectives and Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel anticancer agents.[2] 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, by virtue of its specific chemical features, warrants thorough investigation to elucidate its precise mechanism of action and therapeutic potential. The protocols and conceptual framework provided in this guide offer a robust starting point for researchers to explore the anticancer activities of this and related compounds. Future studies should focus on in vivo efficacy in animal models, pharmacokinetic profiling, and the identification of specific molecular targets to advance this promising class of compounds towards clinical application.

References

  • BenchChem. (n.d.). Application of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Imaging.
  • (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. DOI: 10.1002/ardp.202400402.
  • Jung, H. Y., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 19(4), 3037-3046.
  • (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 904-910.
  • Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 12(1), 13-18.
  • Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. Pharmaceutical Patent Analyst.
  • (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Molecular Structure, 1225, 129107.
  • Altaher, A. M. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy, 12(4), 1033-1044.
  • (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Organic and Biomolecular Chemistry.
  • Chen, S. F., et al. (1988). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390). Cancer Research, 48(24 Part 1), 7044-7050.
  • (2024). 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate. Molbase.
  • (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 20(1), 104-111.
  • Khan, A., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
  • Fisher Scientific. (n.d.). Sigma Aldrich 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
  • (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International.
  • Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 9871349.
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  • Khan, A., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Saudi Pharmaceutical Journal, 31(8), 101667.
  • Appchem. (n.d.). 6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid.

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Application Notes and Protocols for Assay Development with 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the development of robust biochemical and cell-based assays for the characterization of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and its analogs. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of protein kinases.[1][2][3] This guide will focus on establishing a high-throughput screening-compatible biochemical kinase assay and a secondary cell-based assay to validate the compound's activity in a physiological context. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols, and offer insights into data analysis and troubleshooting, ensuring scientific integrity and reproducibility.

Introduction: The Scientific Rationale

The imidazo[1,2-a]pyridine core is a recurring motif in a multitude of biologically active compounds, demonstrating potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][4][5] Notably, derivatives of this scaffold have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets in drug discovery.[6][7] 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, the subject of this guide, possesses the key structural features that suggest its potential as a modulator of kinase activity.

The development of a robust and reliable assay is the cornerstone of characterizing any potential drug candidate.[6][7] This process involves a multi-faceted approach, beginning with a sensitive and scalable biochemical assay to determine direct target engagement and potency. This is followed by a more physiologically relevant cell-based assay to confirm activity within a cellular environment.[8][9] This dual-pronged strategy ensures that the observed effects are not artifacts of the in vitro system and provides a more comprehensive understanding of the compound's therapeutic potential.

This guide will provide detailed protocols for two state-of-the-art assay formats: a luminescence-based biochemical kinase assay for primary screening and a Homogeneous Time-Resolved Fluorescence (HTRF) cell-based assay for secondary validation.

Part I: Biochemical Assay Development - A Luminescence-Based Kinase Activity Assay

Biochemical assays are essential for the initial characterization of a compound's inhibitory activity against a purified enzyme.[6] Luminescence-based assays that measure ATP consumption, such as the Kinase-Glo® platform, are widely used in high-throughput screening (HTS) due to their high sensitivity, broad dynamic range, and simple "add-and-read" format.[10][11]

The principle of the Kinase-Glo® assay is straightforward: the kinase reaction consumes ATP, and the amount of remaining ATP is quantified by a luciferase-luciferin reaction that generates a luminescent signal.[11] A potent inhibitor will prevent ATP consumption, resulting in a higher luminescent signal.[10]

Experimental Workflow: Biochemical Kinase Assay

The following diagram outlines the key steps in the biochemical kinase assay development workflow.

biochem_workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection reagent_prep Reagent Preparation (Enzyme, Substrate, ATP, Compound) plate_layout Define Plate Layout (Controls, Compound Titration) reagent_prep->plate_layout compound_dispense Dispense Compound & Controls plate_layout->compound_dispense enzyme_addition Add Kinase to Initiate Reaction compound_dispense->enzyme_addition incubation Incubate at RT (e.g., 60 min) enzyme_addition->incubation add_kinase_glo Add Kinase-Glo® Reagent incubation->add_kinase_glo detection_incubation Incubate at RT (e.g., 10 min) add_kinase_glo->detection_incubation read_luminescence Read Luminescence detection_incubation->read_luminescence data_analysis data_analysis read_luminescence->data_analysis Analyze Data (IC50 determination)

Caption: Workflow for the luminescence-based biochemical kinase assay.

Detailed Protocol: Luminescence-Based Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid against a target kinase.

Materials:

  • Target Kinase (e.g., a relevant serine/threonine or tyrosine kinase)

  • Kinase Substrate (peptide or protein)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

  • DMSO (Assay Grade)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in 100% DMSO.

    • Perform a serial dilution in 100% DMSO to create a concentration gradient (e.g., 11-point, 3-fold dilution series).

  • Assay Plate Preparation:

    • Dispense 100 nL of the compound dilutions and DMSO (for positive and negative controls) into the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer. The final concentration of the kinase and substrate should be optimized to be at or below their respective Km values to ensure assay sensitivity.

    • Dispense 5 µL of the 2X kinase/substrate solution into all wells except the negative control wells. Add 5 µL of kinase buffer with substrate to the negative control wells.

    • Prepare a 2X ATP solution in kinase buffer. The final concentration should be at the Km for ATP for the specific kinase to allow for competitive inhibition to be observed.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Luminescence Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to all wells to stop the kinase reaction and initiate the luminescent signal generation.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation

The raw luminescence data is converted to percent inhibition using the following formula:

% Inhibition = 100 x (RLUmax signal - RLUsample) / (RLUmax signal - RLUmin signal)

Where:

  • RLUsample is the relative light unit from a well with the test compound.

  • RLUmax signal is the average RLU from the positive control wells (DMSO only, active enzyme).

  • RLUmin signal is the average RLU from the negative control wells (no enzyme).

The percent inhibition is then plotted against the logarithm of the compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic model.

Parameter Description Example Value
IC50 Concentration for 50% inhibition1.2 µM
Hill Slope Steepness of the curve1.1
Z'-factor Assay quality metric> 0.5

A Z'-factor greater than 0.5 indicates a robust and reliable assay suitable for HTS.[9]

Part II: Cell-Based Assay Development - HTRF for Intracellular Target Engagement

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to confirm that the compound can penetrate the cell membrane and engage its target in a more complex biological environment.[8] Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust technology for detecting molecular interactions in a cellular context.[12][13][14]

The principle of an HTRF kinase assay involves two antibodies: one that recognizes a total protein and is labeled with a donor fluorophore (e.g., Europium cryptate), and another that recognizes the phosphorylated form of the protein and is labeled with an acceptor fluorophore (e.g., d2).[14][15] When both antibodies bind to the phosphorylated target protein, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[14] An inhibitor of the upstream kinase will prevent phosphorylation, leading to a decrease in the HTRF signal.[13]

Experimental Workflow: Cell-Based HTRF Assay

The following diagram illustrates the workflow for the cell-based HTRF assay.

cell_based_workflow cluster_cell_prep Cell Culture & Treatment cluster_lysis_detection Lysis & Detection cell_seeding Seed Cells in Assay Plate cell_attachment Allow Cells to Attach Overnight cell_seeding->cell_attachment compound_treatment Treat Cells with Compound cell_attachment->compound_treatment stimulate_cells Stimulate Pathway (if necessary) compound_treatment->stimulate_cells cell_lysis Lyse Cells stimulate_cells->cell_lysis add_antibodies Add HTRF Antibodies cell_lysis->add_antibodies detection_incubation Incubate at RT add_antibodies->detection_incubation read_htrf Read HTRF Signal detection_incubation->read_htrf data_analysis data_analysis read_htrf->data_analysis Analyze Data (IC50 determination)

Caption: Workflow for the cell-based HTRF assay.

Detailed Protocol: Cell-Based HTRF Assay

Objective: To determine the cellular potency (IC50) of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid by measuring the inhibition of a specific phosphorylation event.

Materials:

  • A relevant cell line expressing the target kinase and substrate.

  • Cell culture medium and supplements.

  • 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

  • DMSO (Cell culture grade).

  • HTRF assay kit for the target phosphoprotein (containing lysis buffer and antibody reagents).

  • White, solid-bottom 384-well cell culture plates.

  • HTRF-compatible plate reader.

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 384-well plate at a pre-optimized density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in cell culture medium.

    • Remove the old medium from the cells and add the compound-containing medium.

    • Incubate for a predetermined time (e.g., 1-2 hours) to allow for compound uptake and target engagement.

  • Cell Stimulation (if required):

    • If the target pathway is not constitutively active, stimulate the cells with an appropriate agonist to induce phosphorylation of the target protein.

  • Cell Lysis and Detection:

    • Lyse the cells by adding the HTRF lysis buffer.

    • Add the HTRF antibody mix (donor and acceptor antibodies) to the lysate.

    • Incubate the plate at room temperature for the time specified in the HTRF kit protocol (typically 2-4 hours or overnight).

  • HTRF Signal Reading:

    • Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

Data Analysis and Interpretation

The HTRF signal is typically expressed as a ratio of the acceptor and donor fluorescence intensities, multiplied by 10,000. This ratiometric measurement corrects for well-to-well variations and compound interference.[12]

HTRF Ratio = (Acceptor Signal / Donor Signal) x 10,000

The percent inhibition is calculated based on the HTRF ratio, and the IC50 is determined as described for the biochemical assay.

Parameter Description Example Value
Cellular IC50 Concentration for 50% inhibition in cells5.8 µM
Maximal Inhibition Maximum achievable inhibition95%
Z'-factor Assay quality metric> 0.5

Troubleshooting Common Assay Issues

Problem Potential Cause Solution
High Well-to-Well Variability Inconsistent pipetting; bubbles in wells; cell clumping.Use calibrated pipettes or an automated dispenser; centrifuge plates after reagent addition; ensure a single-cell suspension before seeding.[16]
Low Z'-factor Suboptimal reagent concentrations; incorrect incubation times.Re-optimize enzyme, substrate, and ATP concentrations; perform time-course experiments to determine optimal incubation times.[6]
Compound Interference Autofluorescence or quenching by the test compound.For fluorescence-based assays, read at wavelengths that minimize compound interference. HTRF's time-resolved and ratiometric nature helps mitigate this.[12][17]
Inconsistent Cell-Based Assay Results Cell passage number variability; edge effects in plates.Use cells within a defined passage number range; avoid using the outer wells of the plate or ensure proper humidification during incubation.

For a more comprehensive troubleshooting guide, refer to resources from assay kit manufacturers and general laboratory protocols.[16][18][19][20]

Conclusion

This application note provides a detailed framework for the development and execution of robust biochemical and cell-based assays to characterize the biological activity of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. By following these protocols and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data to advance their drug discovery programs. The combination of a sensitive biochemical assay for primary screening and a physiologically relevant cell-based assay for secondary validation provides a comprehensive approach to understanding the therapeutic potential of this promising class of compounds.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2026, January 7). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link]

  • ResearchGate. (2023, June 2). (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • PubMed. (n.d.). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Retrieved from [Link]

  • ScienceDirect. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. Retrieved from [Link]

  • Contract Pharma. (n.d.). Developing and Validating Assays for Small-Molecule Biomarkers. Retrieved from [Link]

  • ScienceDirect. (2023, March 3). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Immunoassay Troubleshooting Guide. Retrieved from [Link]

  • PubMed. (2012, August 15). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Retrieved from [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]

  • BMG Labtech. (2020, June 16). HTRF technology on Microplate Readers. Retrieved from [Link]

  • IQVIA. (n.d.). Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. Retrieved from [Link]

  • Atlantis Press. (n.d.). Quick Troubleshooting Method for Automatic Biochemistry Analyzer Faults. Retrieved from [Link]

  • PubMed. (n.d.). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Retrieved from [Link]

  • MDPI. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ScienceDirect. (n.d.). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Retrieved from [Link]

  • MDPI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). HTRF®: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Retrieved from [Link]

  • SLAS Discovery. (n.d.). Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. Retrieved from [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol | Download Table. Retrieved from [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link]

  • YouTube. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. Retrieved from [Link]

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Application Notes & Protocols for In Vivo Evaluation of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine (IP) core is a nitrogen-based heterocyclic structure widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This class of compounds is prominent in several marketed drugs and is the subject of exponentially growing research due to its diverse biological activities.[1] Various derivatives have demonstrated significant therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The anticancer effects, for instance, are often attributed to the inhibition of key molecular pathways such as PI3K/Akt, tubulin polymerization, and various cyclin-dependent kinases (CDKs).[5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies for a specific analog, 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid . While direct in vivo data for this particular molecule is emerging, its structural class suggests promising activity. The following protocols are based on established models for evaluating the known biological effects of IP derivatives and serve as a robust starting point for preclinical investigation.

Part 1: Preclinical Investigation of Anti-inflammatory and Analgesic Activity

Many imidazo[1,2-a]pyridine derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1][6][7] This suggests a strong rationale for evaluating 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in models of inflammation and pain.

Causality and Model Selection: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a cornerstone for screening acute anti-inflammatory activity. Its widespread use is due to its simplicity, reproducibility, and the well-understood biphasic inflammatory response it elicits. The initial phase is mediated by histamine and serotonin, while the delayed phase (3-5 hours post-injection) is primarily driven by prostaglandin synthesis via COX-2. This makes it an ideal model for assessing potential COX-2 inhibitors.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Animal Acclimatization (7 days) B Randomization into Groups (n=8-10 per group) A->B D Measure Baseline Paw Volume (t=0) B->D C Compound Formulation (e.g., in 0.5% CMC) E Administer Test Compound / Vehicle / Positive Control (p.o.) D->E F Induce Edema: Inject 1% Carrageenan (subplantar, 60 min post-dose) E->F G Measure Paw Volume (Hourly, t=1 to 5h) F->G H Calculate Edema Volume (Vt - V0) G->H I Calculate % Inhibition of Edema H->I J Statistical Analysis (e.g., ANOVA) I->J

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220g).

  • Housing: Standard conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Groups (n=8-10 animals/group):

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose, CMC)

    • Group 2: Positive Control (Indomethacin or Celecoxib, 10 mg/kg)

    • Groups 3-5: Test Compound (e.g., 10, 30, 100 mg/kg)

  • Compound Preparation & Administration:

    • Suspend the test compound and positive control in the vehicle solution.

    • Administer all treatments orally (p.o.) via gavage in a volume of 5-10 mL/kg.

  • Procedure:

    • t = 0 min: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • t = 0 min: Immediately after baseline measurement, administer the vehicle, positive control, or test compound.

    • t = 60 min: Inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the subplantar region of the right hind paw.

    • t = 2, 3, 4, 5 hours: Measure the paw volume at each time point post-carrageenan injection.

  • Data Analysis:

    • Edema Volume (mL): Calculated as (Paw volume at time t) - (Baseline paw volume).

    • Percent Inhibition (%): Calculated as [(Mean Edema_control - Mean Edema_treated) / Mean Edema_control] x 100.

    • Statistical Analysis: Use one-way ANOVA followed by Dunnett's post-hoc test to compare treated groups to the vehicle control. A p-value < 0.05 is considered significant.

Data Presentation: Sample Table
Treatment GroupDose (mg/kg)Mean Paw Edema at 3h (mL) ± SEM% Inhibition
Vehicle Control-0.85 ± 0.06-
Indomethacin100.34 ± 0.0460.0%
Test Compound100.68 ± 0.0520.0%
Test Compound300.49 ± 0.0442.4%
Test Compound1000.38 ± 0.0355.3%
p < 0.05 compared to Vehicle Control

Part 2: Preclinical Investigation of Anticancer Activity

The IP scaffold is present in numerous compounds investigated for their anticancer properties, with some demonstrating in vivo efficacy.[4][5][8] The proposed mechanisms often involve the inhibition of critical signaling pathways and cellular processes like cell cycle progression and angiogenesis.[3][5] Therefore, a tumor xenograft model is a logical and essential step in evaluating the potential of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid as an anticancer agent.

Causality and Model Selection: Human Tumor Xenograft Model

The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is the industry standard for assessing the in vivo efficacy of novel anticancer compounds. This model allows for the direct evaluation of a compound's ability to inhibit tumor growth in a living system. The choice of cell line is critical and should be based on in vitro sensitivity data or the desired therapeutic indication (e.g., A549 for lung cancer, MCF-7 for breast cancer).[9]

Signaling Pathway: Potential Target Modulation

Imidazo[1,2-a]pyridine derivatives have been shown to interfere with pathways like STAT3/NF-κB, which are crucial for tumor cell proliferation and survival.[3]

G cluster_nuc Inside Nucleus Cytokine Inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates NFkB IκB-NF-κB JAK->NFkB Activates IKK (not shown) pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates pNFkB NF-κB NFkB->pNFkB Releases pNFkB->Nucleus Translocates TargetGenes Target Gene Transcription (iNOS, COX-2, Pro-survival) Compound Imidazo[1,2-a]pyridine Derivative Compound->STAT3 Inhibits Phosphorylation Compound->NFkB Inhibits Activation pSTAT3_nuc->TargetGenes pNFkB_nuc->TargetGenes

Caption: Potential inhibition of the STAT3/NF-κB pathway.

Step-by-Step Protocol: Tumor Xenograft Efficacy Study
  • Animal Model: Female athymic nude mice (Nu/Nu) or SCID mice, 6-8 weeks old.

  • Housing: Sterile, specific pathogen-free (SPF) conditions.

  • Cell Culture & Implantation:

    • Culture a human cancer cell line (e.g., A549) under standard conditions.

    • Harvest cells during the logarithmic growth phase.

    • Implant 5 x 10⁶ cells subcutaneously (s.c.) in the right flank of each mouse, suspended in 0.1 mL of a 1:1 mixture of serum-free medium and Matrigel.

  • Tumor Growth and Grouping:

    • Monitor tumor growth using digital calipers. Tumor volume (mm³) = (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Groups:

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Cisplatin, Paclitaxel - dose depends on model)

    • Groups 3-5: Test Compound (doses determined by prior tolerability studies)

  • Dosing and Monitoring:

    • Administer treatments as per the determined schedule (e.g., daily oral gavage, intraperitoneal injection).

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animals for any signs of toxicity.

  • Study Termination and Endpoint Analysis:

    • Terminate the study when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).

    • At necropsy, excise tumors and record their final weight.

    • Optional: Collect tumors and major organs for histopathology or biomarker analysis.

  • Data Analysis:

    • Tumor Growth Inhibition (%TGI): Calculated as [1 - (Mean Tumor Volume_treated / Mean Tumor Volume_control)] x 100 at the end of the study.

    • Plot mean tumor volume vs. time for each group.

    • Analyze final tumor weights using one-way ANOVA.

Part 3: Preclinical Investigation of Antimicrobial Activity

Certain imidazo[1,2-a]pyridine-3-carboxamides have shown potent in vivo activity against pathogenic mycobacteria, such as Mycobacterium avium.[10] This provides a strong basis for evaluating 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in a relevant mouse infection model.

Causality and Model Selection: Mouse Model of M. avium Infection

To assess the in vivo efficacy of a novel antimicrobial agent against M. avium, a systemic infection model in mice is employed. This model allows for the quantification of bacterial load in key organs (spleen, liver, lungs) following treatment, providing a direct measure of the compound's ability to clear the infection.

Step-by-Step Protocol: M. avium Infection Model
  • Animal Model: C57BL/6 or BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: Mycobacterium avium strain 104 or other well-characterized strain.

  • Infection Procedure:

    • Infect mice intravenously (i.v.) via the lateral tail vein with approximately 1 x 10⁷ colony-forming units (CFU) of M. avium.

  • Treatment Initiation and Groups:

    • Begin treatment 1-2 weeks post-infection to allow the infection to establish.

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Clarithromycin)

    • Groups 3-4: Test Compound (multiple doses)

  • Dosing Regimen:

    • Administer compounds for a defined period, typically 2-4 weeks (e.g., once daily via oral gavage).

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically harvest the lungs, liver, and spleen.

    • Homogenize the organs in sterile saline or PBS.

    • Prepare serial dilutions of the homogenates and plate on Middlebrook 7H10 or 7H11 agar supplemented with OADC.

    • Incubate plates at 37°C for 2-3 weeks.

  • Data Analysis:

    • Count the number of colonies to determine the CFU per organ.

    • Convert CFU counts to log10 values for analysis.

    • Compare the log10 CFU in treated groups to the vehicle control group using one-way ANOVA. A significant reduction in bacterial load indicates efficacy.

References

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. Available at: [Link]

  • (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study - ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives - MDPI. Available at: [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - NIH. Available at: [Link]

  • Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PubMed. Available at: [Link]

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed. Available at: [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed. Available at: [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ACS Publications. Available at: [Link]

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis | Request PDF - ResearchGate. Available at: [Link]

  • Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed. Available at: [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC - NIH. Available at: [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Available at: [Link]

  • (PDF) Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors - ResearchGate. Available at: [Link]

  • RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available at: [Link]

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Formulation of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the formulation of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a member of the pharmacologically significant imidazopyridine class of heterocyclic compounds.[1][2] Due to the typically poor aqueous solubility of this chemical series, achieving appropriate concentrations for in vitro and in vivo experimental models presents a significant challenge.[3] This guide outlines a systematic approach to formulation development, beginning with an analysis of the compound's inferred physicochemical properties and progressing to detailed, step-by-step protocols for preparing solutions and suspensions suitable for biological screening and preclinical evaluation. The methodologies are grounded in established principles of pharmaceutical science to ensure formulation stability, homogeneity, and suitability for administration in common research models.

Introduction: The Imidazopyridine Scaffold

The imidazo[1,2-a]pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][4] These compounds are of high interest due to their structural similarity to purines, allowing them to interact with various enzymes and receptors.[2][5] 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid combines this core with a carboxylic acid moiety, which can influence its physicochemical properties and potential biological targets.

A primary hurdle in the preclinical development of many imidazopyridine derivatives is their limited solubility in aqueous media, which can complicate biological assays and lead to poor bioavailability in vivo.[3] This application note provides a logical framework for overcoming these challenges, enabling researchers to generate reliable and reproducible data.

Compound Profile and Physicochemical Considerations

While specific experimental data for 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is not widely published, its properties can be inferred from structurally similar analogs. The presence of the fluorinated pyridine ring and the carboxylic acid group are key determinants of its behavior.

Table 1: Inferred Physicochemical Properties of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

PropertyInferred Value/CharacteristicRationale & Scientific Insight
Appearance Likely an off-white or light-colored solid.Based on the appearance of similar imidazopyridine derivatives.[6]
Molecular Weight ~208.18 g/mol Calculated based on its chemical formula: C₁₀H₇FN₂O₂.
Aqueous Solubility Poor to low at neutral pH.Imidazopyridine cores are generally hydrophobic.[3] The carboxylic acid group may increase solubility at higher pH (>pKa) but will likely have low solubility in acidic or neutral solutions.
pKa Estimated 3.5 - 5.0The carboxylic acid group dictates an acidic pKa. The exact value is influenced by the electron-withdrawing nature of the fused aromatic system.
LogP Estimated 1.5 - 2.5The LogP for a similar, non-fluorinated analog (6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid) is calculated to be 1.99.[7] The fluoro-substitution will slightly increase lipophilicity.
Solubility in Organic Solvents Soluble in DMSO, DMF; sparingly soluble in ethanol, methanol.Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are common polar aprotic solvents for dissolving lipophilic research compounds.[8] Alcohol solubility is often lower.
Chemical Stability Generally stable under standard laboratory conditions.Imidazopyridine rings are robust aromatic systems.[9] Store protected from light and moisture in a tightly sealed container.[10]

Safety and Handling Precautions

Prior to handling, researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier. Based on data from analogous compounds, the following precautions are mandated.[6][10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Respiratory Protection: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] The compound may cause respiratory tract irritation.[6]

  • Skin and Eye Contact: The compound is expected to be an irritant to the skin and eyes.[6] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]

  • Storage: Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials.[10][11] Keep the container tightly closed.

Strategic Workflow for Formulation Development

A systematic approach is crucial to identify a suitable vehicle. The process involves initial solubility screening followed by the preparation of formulations for in vitro and in vivo studies.

G cluster_invitro In Vitro Formulation cluster_invivo In Vivo Formulation start_node START: Receive Solid Compound solubility_screen Solubility Screening (DMSO, Ethanol, PBS, Co-solvents) start_node->solubility_screen Initial Characterization process_node process_node decision_node decision_node output_node output_node end_node END invitro_decision Soluble in DMSO? solubility_screen->invitro_decision invivo_decision Aqueous Solubility Sufficient? solubility_screen->invivo_decision invitro_prep Prepare Concentrated DMSO Stock (e.g., 10-50 mM) invitro_decision->invitro_prep Yes invitro_dilute Dilute Stock in Aqueous Assay Buffer/ Culture Medium invitro_prep->invitro_dilute invitro_qc QC Check: Observe for Precipitation invitro_dilute->invitro_qc invitro_final Final Working Solution (<1% DMSO) invitro_qc->invitro_final invitro_final->end_node invivo_aqueous Prepare Saline or Buffered Solution (pH adjustment may be needed) invivo_decision->invivo_aqueous Yes invivo_cosolvent Develop Co-solvent Vehicle (e.g., PEG, Tween) invivo_decision->invivo_cosolvent No invivo_qc QC Check: Homogeneity, Stability invivo_aqueous->invivo_qc invivo_suspension Develop Suspension (e.g., Methylcellulose) invivo_cosolvent->invivo_suspension If still insoluble invivo_cosolvent->invivo_qc invivo_suspension->invivo_qc invivo_final Final Dosing Formulation invivo_qc->invivo_final invivo_final->end_node

Diagram 1: High-level workflow for formulation development of the target compound.

Protocols for In Vitro Experimental Formulations

For most cell-based assays, the primary goal is to prepare a high-concentration stock solution in a water-miscible organic solvent that can be serially diluted into the aqueous culture medium.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Rationale: DMSO is a powerful solvent for many poorly soluble compounds and is tolerated by most cell lines at final concentrations below 0.5% (v/v).[8] This protocol creates a concentrated stock for long-term storage and subsequent dilution.

G step_node step_node qc_node qc_node output_node output_node start START: Equilibrate Compound and DMSO to RT weigh Step 1: Weigh 2.08 mg of Compound start->weigh add_dmso Step 2: Add ~900 µL of Anhydrous DMSO weigh->add_dmso dissolve Step 3: Vortex & Sonicate (in water bath) until fully dissolved add_dmso->dissolve check_dissolution QC Check: Visually inspect for any remaining solid dissolve->check_dissolution adjust_volume Step 4: QS to 1.0 mL with DMSO check_dissolution->adjust_volume Clear Solution mix Step 5: Mix thoroughly by inversion adjust_volume->mix aliquot Step 6: Aliquot into cryovials for storage mix->aliquot store Store at -20°C or -80°C Protected from light aliquot->store

Diagram 2: Step-by-step workflow for preparing a 10 mM DMSO stock solution.

Materials:

  • 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (MW: 208.18 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • 1.5 mL microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM solution, you need:

    • 10 mmol/L * 0.001 L * 208.18 g/mol = 0.00208 g = 2.08 mg

  • Weighing: Accurately weigh 2.08 mg of the compound and transfer it to a suitable vial.

  • Dissolution: Add approximately 900 µL of anhydrous DMSO. Vortex vigorously. If solids persist, place the vial in a room temperature water bath sonicator and sonicate for 5-10 minute intervals until the solid is fully dissolved.

    • Scientist's Note: Sonication provides energy to break the crystal lattice of the solid, facilitating dissolution. A water bath prevents overheating, which could degrade the compound.

  • Final Volume: Once fully dissolved, add DMSO to bring the final volume to 1.0 mL (QS).

  • Mixing & Storage: Mix thoroughly by inversion. Aliquot into smaller volumes in cryovials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Preparation of Working Solutions

To prepare working solutions for cell-based assays, the DMSO stock should be serially diluted in the appropriate cell culture medium or assay buffer. It is critical to ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Example: To prepare a 10 µM working solution from a 10 mM stock:

  • Perform a 1:100 intermediate dilution: Add 10 µL of the 10 mM stock to 990 µL of medium (Result: 100 µM solution).

  • Perform a final 1:10 dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of medium (Result: 10 µM working solution with a final DMSO concentration of 0.1%).

Protocols for In Vivo Experimental Formulations

Formulations for animal studies require careful selection of vehicles to ensure safety, tolerability, and adequate drug exposure.[8] Due to the compound's poor aqueous solubility, a multi-tiered approach is recommended.

Tier 1: Aqueous Solution with pH Adjustment

Rationale: The carboxylic acid moiety provides a handle for increasing aqueous solubility by preparing a salt at a pH above its pKa. This is the simplest and often preferred formulation type if achievable.

Materials:

  • Compound

  • Sterile Water for Injection or 0.9% Saline

  • 0.1 N Sodium Hydroxide (NaOH)

  • Sterile containers, pH meter

Procedure:

  • Weigh the required amount of the compound for the desired concentration (e.g., 1 mg/mL).

  • Add a portion of the vehicle (e.g., 80% of the final volume).

  • Slowly add 0.1 N NaOH dropwise while stirring and monitoring the pH.

  • Continue adding base until the compound dissolves and the pH is in a physiologically tolerable range (typically pH 7.0-8.0).

  • Once dissolved, adjust the final volume with the vehicle.

  • Validation: The final solution should be sterile-filtered (if possible) and observed for 24 hours to ensure no precipitation occurs.

Tier 2: Co-Solvent Formulation

Rationale: If pH adjustment is insufficient, a co-solvent system can be used to increase solubility.[8] This formulation is suitable for oral (PO) or intraperitoneal (IP) administration, but the percentage of organic solvent must be minimized to avoid toxicity.[12]

Table 2: Example Co-Solvent Vehicles for In Vivo Dosing

Vehicle Composition (v/v/v)Administration RouteNotes
5% DMSO / 40% PEG 400 / 55% Saline PO, IPA common ternary system. PEG 400 is a well-tolerated solubilizing agent.[8]
10% Solutol HS 15 / 90% Water PO, IVSolutol is a non-ionic solubilizer and emulsifying agent.
20% Hydroxypropyl-β-cyclodextrin (HPβCD) in Water PO, IP, IVCyclodextrins form inclusion complexes with lipophilic drugs, enhancing their aqueous solubility.[12]

Protocol 2: Preparation of a 1 mg/mL Solution in a DMSO/PEG 400/Saline Vehicle

  • Weigh the required amount of compound.

  • Add the DMSO component first (5% of the final volume) and sonicate to dissolve the compound completely. This creates a pre-concentrate.

  • Add the PEG 400 component (40% of the final volume) and mix thoroughly.

  • Slowly add the saline component (55% of the final volume) dropwise while vortexing.

    • Scientist's Note: Adding the aqueous phase last and slowly is critical. Rapid addition can cause the drug to "crash out" or precipitate from the solution.

  • The final formulation should be a clear, homogenous solution.

Tier 3: Aqueous Suspension

Rationale: For very high doses or extremely insoluble compounds, a suspension may be the only viable option for oral administration. The goal is to create a uniform dispersion of fine particles.

Protocol 3: Preparation of a 10 mg/mL Suspension

  • Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose (or carboxymethylcellulose) solution in purified water. Adding 0.1-0.2% Tween 80 can act as a wetting agent to aid dispersion.

  • Particle Size Reduction: If possible, micronize the solid compound using a mortar and pestle to create a fine powder. This increases the surface area for better suspension.

  • Wetting: Create a paste by adding a small amount of the vehicle to the powdered compound and triturating until a smooth, uniform paste is formed.

  • Dilution: Gradually add the remaining vehicle in small portions with continuous mixing to achieve the final desired volume and concentration.

  • Homogenization: Use a homogenizer or stir vigorously before each dose administration to ensure uniformity.

    • Validation: Suspension uniformity should be assessed to ensure consistent dosing. This can be done by taking aliquots from the top, middle, and bottom of the container and measuring the concentration via HPLC.

Troubleshooting Common Formulation Issues

IssuePotential CauseRecommended Solution
Precipitation in In Vitro Assay - Compound solubility exceeded in final medium.- Interaction with media components (e.g., proteins).- Lower the final compound concentration.- Increase the final DMSO percentage slightly (if tolerated by cells).- Test alternative stock solvents like ethanol.
Cloudiness or Precipitation in In Vivo Co-solvent Vehicle - Incorrect order of solvent addition.- Insufficient solubilizing power of the vehicle.- Always dissolve the compound in the organic solvent first before adding the aqueous phase.- Increase the ratio of the organic co-solvent (e.g., PEG 400) if toxicity limits permit.- Switch to a different vehicle system (e.g., cyclodextrin-based).
Animal Distress After Dosing - Vehicle toxicity or irritation (e.g., high % DMSO).- pH of the formulation is not physiological.- Prepare a vehicle-only control group to isolate the effect.- Reduce the concentration of organic co-solvents.[12]- Ensure the final pH of aqueous solutions is between 6.5 and 8.0.
Inconsistent Results in Animal Studies - Non-homogenous suspension.- Degradation of the compound in the vehicle.- Ensure suspensions are mixed thoroughly immediately before each dose.- Conduct a short-term stability study of the formulation at room temperature and 4°C. Analyze by HPLC to check for degradation.

Conclusion

The successful formulation of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a critical step for obtaining reliable and reproducible data in preclinical research. Due to its inferred low aqueous solubility, a systematic formulation strategy is essential. For in vitro studies, a DMSO-based stock solution is standard, with careful attention paid to the final solvent concentration in the assay. For in vivo experiments, a tiered approach starting with pH-modified aqueous solutions, progressing to co-solvent systems, and finally to suspensions, provides a robust pathway to developing a suitable and well-tolerated dosing vehicle. The protocols and principles outlined in this guide provide the foundation for this critical aspect of the drug discovery and development process.

References

  • Sigma-Aldrich. 6-Fluoro-2-pyridinecarboxylic acid 97. Sigma-Aldrich.
  • 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate. (2024).
  • ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026).
  • E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
  • MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives.
  • ResearchGate. (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. (2023).
  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?. (2014).
  • ACS Infectious Diseases. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. (2023).
  • ResearchGate. Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. (2015).
  • Fisher Scientific. SAFETY DATA SHEET - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. (2023).
  • NIH National Library of Medicine. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors.
  • MDPI. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020).
  • ResearchGate. Advances in Synthesis and Application of Imidazopyridine Derivatives. (2025).
  • ChemScene. 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
  • Cole-Parmer. Material Safety Data Sheet - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97%.
  • NIH National Library of Medicine. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications.
  • ResearchGate. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. (2025).
  • SynQuest Labs. 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid - Safety Data Sheet 4H2150D.

Sources

The Strategic Utility of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in Synthetic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This heterocyclic system is the central feature in drugs such as zolpidem (an insomnia therapeutic) and alpidem (an anxiolytic), highlighting its significance in the development of central nervous system agents.[4][5][6][7][8] The strategic incorporation of fluorine atoms into drug candidates is a widely utilized tactic to enhance metabolic stability, binding affinity, and bioavailability. Consequently, 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid emerges as a highly valuable and versatile chemical intermediate for the synthesis of novel pharmaceutical agents and molecular probes.

This technical guide provides an in-depth exploration of the practical applications of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, with a primary focus on its role as a building block in amide synthesis. We will delve into detailed protocols, the rationale behind experimental choices, and present data to empower researchers, scientists, and drug development professionals in leveraging this potent intermediate for their synthetic campaigns.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of a starting material is paramount for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₉H₇FN₂O₂[9]
Molecular Weight 194.16 g/mol [9]
Appearance Typically an off-white to pale yellow solidSupplier Data
Solubility Soluble in polar organic solvents such as DMF, DMSO, and methanol. Limited solubility in water.General Knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.Supplier Recommendations

Note: It is highly recommended to consult the Safety Data Sheet (SDS) from the specific supplier for comprehensive safety and handling information.

Synthesis of the Intermediate: A Plausible Pathway

While commercially available from various suppliers, understanding the synthesis of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid provides valuable context for its purity and potential side products. A common and efficient method for constructing the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone or a related three-carbon electrophile.[2][3]

A plausible two-step synthetic route is outlined below:

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Saponification A 5-Fluoro-2-aminopyridine C Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate A->C Reflux in Ethanol, NaHCO₃ B Ethyl 2-chloroacetoacetate B->C D 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid C->D 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: Synthetic pathway for 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Core Application: Amide Bond Formation

The carboxylic acid moiety of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a prime functional handle for elaboration, most commonly through the formation of amide bonds. This reaction is fundamental in drug discovery for linking molecular fragments and introducing diverse functionalities.

Protocol: General Procedure for Amide Coupling using HATU

This protocol provides a robust and widely applicable method for the coupling of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with a variety of primary and secondary amines using the highly efficient coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

  • Amine of choice (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other appropriate eluents)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DMF or DCM (a typical concentration is 0.1-0.5 M).

  • Addition of Reagents: To the stirred solution, add the amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.0 equivalents). Note: The order of addition can be critical. It is often preferable to add the base first to deprotonate the carboxylic acid, followed by the coupling agent, and finally the amine.[10]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Visualization of the Amide Coupling Workflow

G A Dissolve Carboxylic Acid in Anhydrous Solvent B Add Base (DIPEA) and Coupling Agent (HATU) A->B C Add Amine B->C D Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E Aqueous Work-up D->E F Purification by Column Chromatography E->F G Characterization F->G

Caption: General workflow for HATU-mediated amide coupling.

Representative Amine Coupling Partners and Rationale

The choice of amine dictates the properties of the final molecule. Below is a table of representative amine coupling partners and the rationale for their use in drug discovery.

Amine Coupling PartnerRationale for UsePotential Therapeutic Area
Aniline Derivatives Introduction of aromatic moieties for π-π stacking interactions with biological targets.Oncology, Inflammation
Benzylamine Derivatives Provides a flexible linker and can be substituted to probe structure-activity relationships.Various
Piperidine/Piperazine Derivatives Introduction of basic nitrogen atoms to improve aqueous solubility and modulate pharmacokinetic properties.CNS disorders, Antivirals
Amino Acid Esters Synthesis of peptidomimetics, which can mimic natural peptide ligands.Protease inhibitors, Metabolic diseases
Heterocyclic Amines Incorporation of additional pharmacophoric features and hydrogen bonding capabilities.Anti-infectives, Oncology

Further Synthetic Transformations

While amide coupling is a primary application, the 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold can potentially undergo other transformations:

  • Esterification: The carboxylic acid can be converted to an ester under standard conditions (e.g., alcohol in the presence of an acid catalyst like sulfuric acid or thionyl chloride). Esters can serve as protecting groups or as intermediates for further reactions.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). This introduces a new functional group for further derivatization.

  • Decarboxylation: While not always straightforward, decarboxylation to remove the carboxylic acid group can be explored, potentially under thermal or metal-catalyzed conditions. This would yield 6-Fluoro-2-methylimidazo[1,2-a]pyridine, a simpler scaffold for different derivatization strategies.

Conclusion: A Versatile Intermediate for Modern Drug Discovery

6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid represents a strategically important building block for medicinal chemists and synthetic researchers. Its inherent imidazo[1,2-a]pyridine core, coupled with the beneficial properties of a fluorine substituent and the synthetic versatility of a carboxylic acid handle, makes it an ideal starting point for the creation of diverse and complex molecules. The protocols and insights provided in this guide are intended to facilitate the effective use of this intermediate in the rapid development of novel compounds with therapeutic potential. As with any chemical process, careful optimization of reaction conditions is crucial for achieving high yields and purity.

References

  • N.A. Swain, et al. (2021). Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. Chemical Science. [Link]

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  • P. P. Reddy, et al. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Arkivoc. [Link]

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  • R. Hussain, et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Saudi Pharmaceutical Journal. [Link]

  • R. Hussain, et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed. [Link]

  • S. V. Ryabukhin, et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. [Link]

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Application Notes and Protocols for High-Throughput Screening with 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the utilization of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in high-throughput screening (HTS) campaigns. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives showing potent activity against a range of biological targets, particularly protein kinases.[1][2] This guide details the synthesis of the title compound, outlines a complete HTS workflow from assay development to hit validation, and provides detailed protocols for a robust, TR-FRET-based biochemical assay designed to identify inhibitors of a hypothetical protein kinase, termed here as TargetKinase-1 (TK-1).

Introduction: The Scientific Rationale

The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, found in a variety of approved drugs.[1] Its rigid, bicyclic structure provides a versatile scaffold for presenting functional groups in a well-defined three-dimensional space, making it ideal for targeted interactions with protein active sites. The specific substitution pattern of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid—featuring a fluorine atom for potential metabolic stability and hydrogen bonding, a methyl group, and a carboxylic acid for key interactions or as a handle for further derivatization—suggests its potential as a valuable fragment or lead compound in drug discovery.[3]

Numerous studies have highlighted the role of imidazo[1,2-a]pyridine derivatives as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[2][4][5] The rationale for screening this compound is grounded in the high probability that this scaffold will interact with the ATP-binding site of various kinases.[4] This document outlines a strategic approach to systematically screen for and validate such interactions in a high-throughput format.

Synthesis of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

A reliable synthetic route is crucial for any screening campaign. The title compound can be efficiently prepared via a two-step process involving a cyclocondensation followed by ester hydrolysis. This method is adapted from established procedures for analogous structures.[3]

Diagram of Synthesis Pathway

Caption: Two-step synthesis of the title compound.

Protocol 1: Synthesis

Step 1: Synthesis of Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate

  • To a solution of 5-fluoro-2-aminopyridine (1.0 eq) in anhydrous ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the ester intermediate.

Step 2: Synthesis of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

  • Suspend the ethyl ester intermediate (1.0 eq) in a mixture of ethanol and water (1:1 v/v).

  • Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 4-6 hours.

  • After cooling to room temperature, acidify the solution to pH 3-4 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the final carboxylic acid product.

High-Throughput Screening Campaign Workflow

A successful HTS campaign is a multi-stage process that begins with a robust assay and progresses through hit identification, confirmation, and validation. The goal is to eliminate false positives and prioritize genuine hits for further development.[6]

Diagram of HTS Workflow

HTS_Workflow start Assay Development & Miniaturization (384-well) primary Primary Screen (Single Concentration, e.g., 10 µM) start->primary hit_id Hit Identification (Z-score > 3) primary->hit_id confirm Hit Confirmation (Dose-Response Curve & IC₅₀) hit_id->confirm counter Counter-Screening & Selectivity Profiling confirm->counter secondary Secondary Assays (Orthogonal & Cell-Based) counter->secondary adme Early ADME-Tox Profiling secondary->adme lead Lead Series Identification adme->lead

Caption: A typical workflow for an HTS campaign.

Primary Assay: TR-FRET for Kinase Inhibition

For screening against TargetKinase-1 (TK-1), a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice.[7] This technology offers high sensitivity, low background, and resistance to interference from colored or fluorescent compounds in the screening library.[8][9] The assay measures the phosphorylation of a biotinylated peptide substrate by TK-1.

Principle of the TR-FRET Kinase Assay
  • Enzymatic Reaction: TK-1 phosphorylates a biotinylated peptide substrate in the presence of ATP.

  • Detection: A Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) are added.

  • Signal Generation: If the substrate is phosphorylated, the antibody binds to it. The streptavidin-acceptor binds to the biotin tag, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.

  • Inhibition: An active inhibitor, such as our title compound, prevents substrate phosphorylation. This disrupts the FRET pair formation, leading to a decrease in the acceptor signal.

Protocol 2: HTS Primary Screen (384-well format)

Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Enzyme: Recombinant TargetKinase-1 (TK-1).

  • Substrate: Biotinylated peptide substrate.

  • ATP: Adenosine triphosphate.

  • Test Compound: 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in 100% DMSO.

  • Detection Reagents: Eu³⁺-cryptate labeled anti-phospho-antibody and Streptavidin-XL665.

  • Plates: Low-volume 384-well white microplates.

  • Reader: HTRF-compatible microplate reader.

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of test compound stock solution (5 mM in DMSO) into assay plates. This results in a final assay concentration of 10 µM. For controls, dispense DMSO only (negative control) or a known TK-1 inhibitor (positive control).

  • Enzyme/Substrate Addition: Prepare a master mix of TK-1 and biotinylated substrate in assay buffer. Dispense 5 µL of this mix into each well.

  • Initiate Reaction: Prepare an ATP solution in assay buffer. Dispense 5 µL into each well to start the kinase reaction. The final volume is 10 µL.

  • Incubation: Seal the plates and incubate at room temperature for 60 minutes.

  • Detection: Prepare a detection mix containing the Eu³⁺-cryptate antibody and SA-XL665 in detection buffer. Add 10 µL of this mix to each well.

  • Final Incubation: Seal the plates, protect from light, and incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the plates on an HTRF-compatible reader, measuring emission at both the acceptor and donor wavelengths.

Data Analysis and Quality Control

Z'-Factor Calculation

The quality and reliability of the HTS assay must be rigorously assessed before and during the screen. The Z'-factor is the standard metric for this, measuring the separation between the positive and negative controls.[10][11]

Formula: Z' = 1 - ( (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| )

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls.

  • μ_pos and μ_neg are the means of the positive and negative controls.

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[12]
0 to 0.5Marginal assay, may require optimization.
< 0Poor assay, not suitable for screening.[11]

An assay with a Z'-factor consistently above 0.5 is considered robust for a full-scale HTS campaign.[12]

Hit Identification

Hits are identified based on their activity relative to the distribution of the sample data on each plate. A common method is to use the Z-score.

Formula: Z-score = ( x - μ_samples ) / σ_samples

Where:

  • x is the raw value for an individual compound well.

  • μ_samples is the mean of all sample wells on the plate.

  • σ_samples is the standard deviation of all sample wells.

A Z-score of < -3 (for an inhibition assay) is typically considered a statistically significant "hit."

Hit Confirmation and Validation

Compounds identified as hits in the primary screen must undergo a rigorous validation process to confirm their activity and eliminate artifacts.[6]

Protocol 3: Dose-Response Confirmation
  • Compound Re-synthesis/Re-order: Obtain a fresh, pure sample of the hit compound to rule out issues with the original library sample.

  • Serial Dilution: Create a concentration series of the compound, typically an 8- to 10-point curve (e.g., from 100 µM down to 1 nM).

  • Assay Performance: Run the TR-FRET kinase assay as described in Protocol 2 with the serially diluted compound.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ (half-maximal inhibitory concentration).[13]

ParameterDescriptionExample Hit Data
IC₅₀ Concentration for 50% inhibition0.85 µM
Hill Slope Steepness of the curve1.1
Max Inhibition Maximum observed inhibition98%
Goodness of fit0.992
Protocol 4: Orthogonal and Counter-Screening

Orthogonal Assays: To ensure the observed activity is not an artifact of the assay technology, hits should be tested in an orthogonal assay that uses a different detection method. For a kinase, a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®) is an excellent choice. A true hit should show comparable potency in both the primary and orthogonal assays.

Counter-Screening: To assess selectivity, confirmed hits should be screened against a panel of related kinases. A compound that inhibits multiple kinases may be a useful tool but could have off-target effects in a therapeutic context. Additionally, assays to identify promiscuous inhibitors or compounds that interfere with the assay technology (e.g., by disrupting the FRET signal) should be performed.

Cell-Based and Downstream Assays

Ultimately, a compound's activity must be verified in a more physiologically relevant context.

Cellular Target Engagement: A cell-based assay should be used to confirm that the compound can enter cells and inhibit TK-1. This could involve measuring the phosphorylation of a known downstream substrate of TK-1 in cells via Western Blot or a cellular immunoassay.

Early ADME-Tox Profiling: Promising hits should be subjected to early-stage ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.[14][15][16] This includes assays for:

  • Metabolic Stability: Using liver microsomes to assess how quickly the compound is metabolized.

  • Permeability: Using Caco-2 cell monolayers to predict intestinal absorption.

  • Cytotoxicity: Assessing general toxicity in a standard cell line (e.g., HepG2).

Conclusion

6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid represents a promising starting point for a kinase-focused drug discovery program. Its privileged scaffold suggests a high likelihood of identifying active compounds. The workflow and protocols detailed in this guide provide a robust framework for executing a high-throughput screening campaign, from initial assay development through to the validation of promising hits. By following these self-validating protocols and employing rigorous data analysis, researchers can confidently identify and prioritize compounds for further lead optimization efforts.

References

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  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Retrieved from [Link]

  • Hussain, R., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

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  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Ås, J. (2015). Active dose selection and dose-response modeling for quantitative high-throughput screening (qHTS). DiVA portal. Retrieved from [Link]

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  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for Characterizing the Cellular Activity of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazo[1,2-a]pyridine Derivative

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including prominent anticancer properties.[1][2][3][4] Compounds belonging to this class have been documented to impede cancer cell proliferation, trigger programmed cell death (apoptosis), and halt the cell cycle.[1][2][3] Mechanistically, certain imidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a strategic series of cell-based assays to elucidate the biological activity of a specific derivative, 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. The proposed workflow is designed to first establish a foundational understanding of the compound's impact on cell health and proliferation, followed by a deeper investigation into its potential mechanisms of action.

Experimental Workflow: A Phased Approach to Cellular Characterization

A logical, tiered approach is essential for efficiently characterizing a novel compound. We recommend a workflow that begins with broad assessments of cytotoxicity and cell viability, proceeds to more specific assays for apoptosis and cell cycle perturbation, and culminates in the investigation of specific signaling pathways.

experimental_workflow cluster_phase1 Phase 1: Foundational Assays cluster_phase2 Phase 2: Mechanistic Screening cluster_phase3 Phase 3: Target Pathway Deconvolution p1_viability Cell Viability/Cytotoxicity Assays (MTT, Resazurin, LDH) p2_apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) p1_viability->p2_apoptosis If cytotoxic p2_cellcycle Cell Cycle Analysis (Propidium Iodide Staining) p1_viability->p2_cellcycle If cytostatic p3_akt PI3K/AKT/mTOR Pathway Analysis (Western Blot, Reporter Assays) p2_apoptosis->p3_akt p2_cellcycle->p3_akt p3_nfkb NF-κB Pathway Analysis (Translocation, Reporter Assays) p3_akt->p3_nfkb p3_hif HIF-1α Pathway Analysis (Reporter Assays, Western Blot) p3_akt->p3_hif

Caption: A tiered experimental workflow for characterizing 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

Phase 1: Foundational Assays - Assessing Impact on Cell Viability and Cytotoxicity

The initial step in evaluating any new compound is to determine its effect on cell viability and to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[5][6][7] These assays are fundamental for establishing a dose-response relationship and calculating key parameters like the half-maximal inhibitory concentration (IC50).[6]

Cell Viability Assay using Resazurin (AlamarBlue)

Principle: This colorimetric assay measures the metabolic activity of viable cells.[6] Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial dehydrogenases in living cells to the pink and highly fluorescent resorufin. The intensity of the color or fluorescence is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours, protected from light.

  • Measurement: Measure absorbance at 570 nm and 600 nm or fluorescence at an excitation/emission of ~560/590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cytotoxicity Assay using Lactate Dehydrogenase (LDH) Release

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[5][8]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the resazurin assay (steps 1-3).

  • Lysate Controls: Include a maximum LDH release control by treating some wells with a lysis buffer.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture (substrate and cofactor).

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Measurement: Measure the absorbance at a wavelength specified by the kit manufacturer (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum release control.

Assay Principle Endpoint Advantages Disadvantages
Resazurin Metabolic reduction of dye by viable cellsCell viability and metabolic activitySimple, sensitive, and suitable for high-throughput screening[6]Can be affected by compounds that alter cellular metabolism
LDH Release Measurement of released cytosolic enzyme upon membrane damageCell cytotoxicity and membrane integrity[8]Direct measure of cell death, non-destructive to remaining cellsLess sensitive for early-stage apoptosis

Phase 2: Mechanistic Screening - Investigating Apoptosis and Cell Cycle Arrest

If the foundational assays indicate that the compound reduces cell viability, the next logical step is to investigate the underlying mechanism, primarily focusing on apoptosis and cell cycle arrest, which are common mechanisms of action for anticancer drugs.[9][10]

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[12]

Protocol:

  • Cell Treatment: Treat cells in a 6-well plate with 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Caspase-Glo 3/7 Assay

Principle: The activation of caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis.[10] This luminescent assay uses a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[13]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound for various time points.

  • Reagent Addition: Add the Caspase-Glo 3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature.

  • Measurement: Measure luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescent signal to the number of viable cells (which can be determined in a parallel plate) to assess the specific induction of caspase activity.

apoptosis_pathway cluster_assays Detection Methods annexin_v Annexin V Staining caspase_assay Caspase-3/7 Assay compound 6-Fluoro-2-methylimidazo[1,2-a] pyridine-3-carboxylic acid cell Cancer Cell compound->cell apoptosis Apoptotic Signaling Cascade cell->apoptosis ps_translocation Phosphatidylserine Translocation apoptosis->ps_translocation caspase_activation Caspase-3/7 Activation apoptosis->caspase_activation ps_translocation->annexin_v detects cell_death Apoptotic Cell Death ps_translocation->cell_death caspase_activation->caspase_assay measures caspase_activation->cell_death

Caption: Assays for detecting key events in the apoptotic pathway.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: This method uses the fluorescent dye propidium iodide (PI) to stain cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA. By analyzing the distribution of fluorescence intensity in a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the compound at various concentrations for a duration that is approximately one to two cell cycles.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

  • Staining: Treat the cells with RNase A to remove RNA and then stain with PI.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Phase 3: Target Pathway Deconvolution

Based on the known activities of imidazo[1,2-a]pyridine derivatives, it is prudent to investigate the compound's effect on key cancer-related signaling pathways.[2]

PI3K/AKT/mTOR Pathway Analysis

Principle: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[2] The activity of this pathway can be assessed by measuring the phosphorylation status of key proteins like AKT and mTOR using Western blotting.

Protocol (Western Blot):

  • Cell Treatment and Lysis: Treat cells with the compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated mTOR (p-mTOR), and total mTOR. Use a loading control like β-actin or GAPDH.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess pathway inhibition.

NF-κB Nuclear Translocation Assay

Principle: The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cell survival.[14] In unstimulated cells, NF-κB is sequestered in the cytoplasm.[15] Upon activation, it translocates to the nucleus to regulate gene expression.[15][16] This translocation can be visualized by immunofluorescence microscopy or quantified using high-content imaging.[15]

Protocol (Immunofluorescence):

  • Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Treat with the compound, followed by stimulation with an NF-κB activator like TNF-α.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against an NF-κB subunit (e.g., p65), followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope.

  • Data Analysis: Assess the localization of the NF-κB p65 subunit. Inhibition is indicated by its retention in the cytoplasm in stimulated cells.

Hypoxia-Inducible Factor (HIF-1α) Reporter Assay

Principle: HIF-1α is a key transcription factor that allows cells to adapt to hypoxic (low oxygen) conditions, which are common in solid tumors.[17][18] Inhibition of the HIF-1 pathway is an attractive anticancer strategy.[17] A reporter gene assay can be used to screen for inhibitors of this pathway.[19]

Protocol (Luciferase Reporter Assay):

  • Transfection: Transfect cells with a reporter plasmid containing a luciferase gene under the control of a hypoxia-response element (HRE).

  • Compound Treatment: Treat the transfected cells with 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

  • Hypoxia Induction: Induce hypoxia by placing the cells in a hypoxic chamber or by using a chemical inducer like cobalt chloride.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Compare the luciferase activity in treated cells to that in untreated controls to determine the inhibitory effect of the compound on the HIF-1 pathway.

Conclusion and Future Directions

The assays outlined in this guide provide a robust framework for the initial characterization of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. By systematically progressing from broad phenotypic assessments to more focused mechanistic studies, researchers can efficiently determine the compound's cellular effects and identify its potential molecular targets. Positive results from these assays would warrant further investigation, including in vivo efficacy studies and detailed structure-activity relationship (SAR) analyses to optimize the compound's therapeutic potential.

References

  • Vertex AI Search. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • PubMed. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens.
  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays - Drug discovery.
  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
  • PubMed. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • Taylor & Francis Online. (n.d.). Full article: Cell-based apoptosis assays in oncology drug discovery.
  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?.
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • Taylor & Francis Online. (n.d.). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety.
  • NIH. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC.
  • NCBI. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening.
  • NIH. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC.
  • NIH. (n.d.). Identification of small molecule compounds that inhibit the HIF-1 signaling pathway - PMC.
  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances.
  • NIH. (n.d.). Identification of Chemical Compounds that Induce HIF-1α Activity - PMC.
  • PubMed Central. (2022). Insights on the NF-κB System Using Live Cell Imaging: Recent Developments and Future Perspectives.
  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway.
  • ResearchGate. (2025). Induction and Testing of Hypoxia in Cell Culture.

Sources

The Strategic Application of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic and structural features allow for versatile interactions with a wide range of biological targets, leading to its incorporation into marketed drugs such as the anxiolytic, alpidem, and the hypnotic agent, zolpidem.[3][4] The therapeutic potential of this scaffold is vast, with derivatives demonstrating anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][5][6] This guide focuses on a specific, promising derivative, 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid , providing a detailed exploration of its synthesis and outlining comprehensive protocols for its evaluation in contemporary drug discovery programs. While this specific molecule's full biological profile is an active area of research, this document leverages the extensive knowledge of the imidazo[1,2-a]pyridine class to propose a strategic framework for its investigation.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development. The properties of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid are summarized below.

PropertyValueSource
Molecular FormulaC₁₀H₇FN₂O₂Calculated
Molecular Weight206.18 g/mol Calculated
AppearanceOff-white to pale yellow solid[7]
SolubilitySoluble in DMSO and methanolInferred
Protocol 1: Synthesis of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

The synthesis of the title compound can be efficiently achieved via a two-step process, adapted from established methods for analogous structures.[8] The pathway involves an initial cyclocondensation reaction to form the imidazo[1,2-a]pyridine core, followed by ester hydrolysis to yield the final carboxylic acid.

Step 1: Cyclocondensation to Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate

  • To a solution of 5-fluoro-2-aminopyridine (1.0 eq) in anhydrous ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, allow the mixture to cool to room temperature, which may induce precipitation of the product.

  • If precipitation occurs, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired ethyl ester.

Step 2: Hydrolysis to 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

  • Dissolve the purified ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide (NaOH).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the hydrolysis by TLC.

  • Once the starting material is consumed, remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 4-5 with 1M hydrochloric acid (HCl). This will precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

G cluster_synthesis Synthetic Workflow A 5-Fluoro-2-aminopyridine + Ethyl 2-chloroacetoacetate B Cyclocondensation (Reflux in Ethanol) A->B Step 1 C Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate B->C D Hydrolysis (NaOH, Ethanol/Water) C->D Step 2 E 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid D->E

Caption: Synthetic pathway for the target compound.

Application in Drug Discovery: Targeting Key Pathologies

The versatility of the imidazo[1,2-a]pyridine scaffold suggests that 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid could be a potent modulator of several key biological targets implicated in cancer, inflammation, and metabolic diseases. The following sections provide detailed protocols for evaluating its activity against these targets.

Application 1: Anticancer Activity via Kinase Inhibition

Derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of various protein kinases, including c-Met, which is a receptor tyrosine kinase often dysregulated in cancer.[5][9] The following protocols describe how to assess the potential of our target compound as a c-Met inhibitor.

G HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds P Phosphorylation cMet->P PI3K PI3K P->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->cMet Inhibits

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities.[1][2][3] These nitrogen-containing fused heterocyclic compounds are noted for their roles in commercially available drugs such as zolpidem and alpidem.[2][4] Beyond their applications in the central nervous system, imidazo[1,2-a]pyridine derivatives have garnered significant interest for their potent antimicrobial properties.[1][2]

Research has demonstrated that this chemical class exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[5][6][7] The versatility of the imidazo[1,2-a]pyridine core allows for extensive chemical modification, enabling the synthesis of analogues with enhanced potency and optimized pharmacokinetic profiles.[1][5][6] Some derivatives have been shown to target essential bacterial enzymes like DNA gyrase and topoisomerase IV, highlighting their potential for novel mechanisms of action.[5]

This guide provides a series of detailed, field-proven protocols designed to rigorously evaluate the antimicrobial efficacy and preliminary safety profile of novel imidazo[1,2-a]pyridine compounds. The methodologies described herein are fundamental to the preclinical assessment pipeline, providing the critical data necessary to identify and advance promising new antimicrobial candidates.

Part I: Foundational In Vitro Susceptibility Testing

The initial phase of antimicrobial evaluation involves determining the minimum concentration of a compound required to affect a microbial population. The following protocols establish the foundational bacteriostatic and bactericidal properties of a test compound.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, defined as the lowest concentration that prevents the visible growth of a microorganism.[8]

Causality and Experimental Rationale: This assay relies on exposing a standardized bacterial population to a range of compound concentrations in a nutrient-rich broth. Mueller-Hinton Broth (MHB) is the recommended medium as it has good batch-to-batch reproducibility, is low in sulfonamide antagonists, and supports the growth of most common pathogens.[9] Standardizing the initial bacterial inoculum to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL) is critical for the reproducibility and accuracy of the MIC value.[8]

MIC_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis A 1. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland standard) B 2. Prepare Compound Stock (e.g., in DMSO) C 3. Perform 2-fold Serial Dilutions of Compound in 96-well plate D 4. Dilute McFarland suspension and inoculate wells to ~5x10^5 CFU/mL C->D Plate ready for inoculation E 5. Add Controls (Growth, Sterility, Vehicle) F 6. Incubate Plate (16-20 hours at 37°C) G 7. Visually Inspect for Turbidity or Read OD600 F->G Incubation complete H 8. Determine MIC (Lowest concentration with no growth) G->H

Caption: Workflow for the Broth Microdilution MIC Assay.

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.

    • Transfer the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it achieves the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • Dilute this standardized suspension in fresh broth to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL for the assay.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test imidazo[1,2-a]pyridine compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium to cover a desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Crucial Controls:

      • Positive Control (Growth Control): Wells containing bacteria and broth, but no compound.

      • Negative Control (Sterility Control): Wells containing broth only, with no bacteria or compound.

      • Vehicle Control: Wells containing bacteria, broth, and the maximum volume of the solvent (e.g., DMSO) used to dissolve the compound.

    • Seal the plate and incubate at 37°C for 16-20 hours.[8]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity (a sign of bacterial growth). Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates growth inhibition, the MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill at least 99.9% of the initial bacterial inoculum, thus defining its bactericidal activity.[11][12]

Causality and Experimental Rationale: This protocol is a direct extension of the MIC assay. It distinguishes between bacteriostatic compounds (which only inhibit growth) and bactericidal compounds (which actively kill the bacteria).[12] By subculturing the contents of the clear wells from the MIC plate onto nutrient agar, we can determine if the bacteria were merely inhibited or have been killed. A compound is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4).[12]

  • Complete the MIC Assay: Perform the MIC assay as described in Protocol 1.

  • Subculturing: From each well that shows no visible growth in the MIC assay (i.e., at and above the MIC), take a small, defined aliquot (e.g., 10-20 µL).

  • Plating: Spot-plate or spread the aliquot onto a fresh agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar). Be sure to label each spot corresponding to the concentration from the MIC plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11]

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
IMP-001 S. aureus ATCC 29213482Bactericidal
IMP-001 E. coli ATCC 259228648Bacteriostatic
IMP-002 S. aureus ATCC 29213242Bactericidal
IMP-002 E. coli ATCC 25922482Bactericidal

Part II: Pharmacodynamic Characterization

To understand not just if a compound works, but how well and how quickly, a time-kill kinetic assay is essential.

Protocol 3: Time-Kill Kinetic Assay

This dynamic assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[13][14] It provides crucial information on the pharmacodynamics of a compound, distinguishing between concentration-dependent and time-dependent killing.

Causality and Experimental Rationale: By exposing a standardized bacterial population to fixed concentrations of the compound (typically multiples of the predetermined MIC) and sampling at various time points, a killing curve can be generated. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the colony-forming units (CFU)/mL from the initial inoculum.[13][15] A bacteriostatic effect is characterized by a <3-log₁₀ reduction.[15] This assay reveals whether a compound's efficacy is driven by achieving a high concentration or by maintaining a concentration above the MIC for a prolonged period.

TimeKill_Workflow cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis A 1. Prepare Inoculum (~5x10^5 CFU/mL) B 2. Prepare Test Tubes with Broth + Compound (e.g., 0x, 1x, 2x, 4x MIC) C 3. Inoculate all tubes D 4. Incubate at 37°C with shaking C->D Start Incubation E 5. At Time Points (0, 2, 4, 8, 24h): Remove aliquot from each tube D->E F 6. Perform Serial Dilutions and Plate on Agar E->F G 7. Incubate Plates (18-24h) and Count Colonies (CFU) H 8. Calculate CFU/mL and Convert to log10 CFU/mL G->H I 9. Plot log10 CFU/mL vs. Time H->I

Caption: Workflow for the Time-Kill Kinetic Assay.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a starting density of approximately 5 x 10⁵ CFU/mL in a larger volume of broth.[15]

  • Test Setup:

    • Prepare sterile tubes or flasks containing broth with the imidazo[1,2-a]pyridine compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

    • Include a growth control tube containing only broth and bacteria (0x MIC).

  • Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension. Incubate all tubes at 37°C, typically with shaking to ensure aeration.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot from each tube.[15]

    • Perform serial 10-fold dilutions of the aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.[15]

  • Data Collection and Analysis:

    • Incubate the plates for 18-24 hours and count the colonies on plates containing between 30 and 300 colonies for statistical accuracy.[15]

    • Calculate the CFU/mL for each time point and concentration.

    • Convert the CFU/mL values to log₁₀ CFU/mL.

    • Plot the results as log₁₀ CFU/mL versus time for each compound concentration. The slope of the curve indicates the rate of killing.[15]

Part III: Preliminary Safety and Selectivity Assessment

A promising antimicrobial agent must be selectively toxic to pathogens while exhibiting minimal toxicity to host cells. An in vitro cytotoxicity assay is a critical first step in assessing this selectivity.

Protocol 4: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][16]

Causality and Experimental Rationale: This assay is based on the principle that viable cells with active mitochondrial oxidoreductase enzymes can reduce the yellow tetrazolium salt MTT to its insoluble purple formazan derivative.[8][17] The amount of formazan produced is directly proportional to the number of living cells. When cells die due to a cytotoxic compound, they lose this ability, resulting in a decreased color signal.[16] By comparing the concentration that inhibits 50% of mammalian cell viability (IC₅₀) to the antimicrobial MIC, a selectivity index (SI = IC₅₀/MIC) can be calculated, providing a quantitative measure of the compound's therapeutic window.

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HEK293, HepG2) under appropriate conditions.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test imidazo[1,2-a]pyridine compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the compound dilutions. Include a vehicle control (cells treated with the solvent) and a blank control (medium only).[8]

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[8]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[8]

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at an appropriate wavelength (typically 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value.

Hypothetical Mechanism of Action: Inhibition of Bacterial DNA Gyrase

To illustrate a potential mechanism, many antibacterial agents function by inhibiting essential enzymes. Imidazo[1,2-a]pyridines have been investigated as inhibitors of bacterial DNA gyrase, an enzyme critical for DNA replication, but not present in the same form in humans, making it an excellent drug target.[5]

MOA_Diagram cluster_process Bacterial DNA Replication DNA_Gyrase DNA Gyrase (Topoisomerase II) Introduces negative supercoils Relieves torsional stress Replication Successful DNA Replication and Cell Division DNA_Gyrase->Replication Enables Replication_Blocked DNA Replication Halted Bactericidal Effect DNA_Gyrase->Replication_Blocked Cannot function Compound Imidazo[1,2-a]pyridine Compound Compound->Block Block->DNA_Gyrase Binds to & Inhibits

Caption: Hypothetical mechanism of an imidazo[1,2-a]pyridine inhibiting DNA gyrase.

References

  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem.
  • Abdel-Maksoud, M. S., et al. (2021). Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. Taylor & Francis Online.
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Troubleshooting & Optimization

Purification methods for 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a key heterocyclic intermediate in pharmaceutical research.

Introduction

6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a member of the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] Achieving high purity of this carboxylic acid intermediate is critical, as residual impurities can interfere with subsequent reactions, complicate biological assays, and compromise the integrity of final active pharmaceutical ingredients (APIs).

This technical support guide, designed for researchers and drug development professionals, provides a structured approach to purifying this compound. It moves beyond simple protocols to explain the chemical principles behind each step, offering robust troubleshooting solutions for common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and basic solubility of pure 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid?

A1: Pure 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is typically an off-white to light-colored solid. Due to the carboxylic acid and the polar imidazopyridine core, it exhibits poor solubility in non-polar solvents (e.g., hexanes, toluene) and moderate to low solubility in chlorinated solvents (e.g., dichloromethane). It is generally soluble in polar aprotic solvents like DMSO and DMF and will dissolve in aqueous base (e.g., NaOH, NaHCO₃) upon salt formation.

Q2: What are the primary impurities I should expect from a typical synthesis?

A2: The most common synthesis involves the cyclocondensation of 5-fluoro-2-aminopyridine with an acetoacetate derivative, followed by hydrolysis of the resulting ester.[2] Therefore, common impurities include:

  • Unreacted Starting Materials: 5-fluoro-2-aminopyridine.

  • Un-hydrolyzed Ester Intermediate: Ethyl or methyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. This is often the most significant impurity.

  • Side-Reaction Products: Small amounts of regioisomers or products from undesired cyclization pathways.

  • Residual Solvents: Ethanol, DMF, etc., used in the reaction or initial workup.

Q3: Which analytical techniques are best for assessing purity?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment. The carboxylic acid should be a single, well-defined spot. The ester intermediate will have a higher Rf value (less polar).

  • ¹H NMR Spectroscopy: Provides a clear picture of the compound's structure and can detect proton-bearing impurities. The absence of ethoxy or methoxy signals from the ester intermediate is a key indicator of purity.

  • LC-MS: Ideal for quantitative analysis. It can separate the acid from closely related impurities and provide mass confirmation.

Troubleshooting Purification Challenges

This section addresses specific experimental problems in a question-and-answer format, providing both the rationale and a detailed protocol for the proposed solution.

Issue 1: My crude product has low purity (<90%) after initial isolation and contains significant starting materials.

Cause: Inefficient initial workup is failing to remove unreacted, more basic (aminopyridine) or neutral/less polar (ester) impurities. A simple precipitation is often insufficient.

Solution: Acid-Base Extraction

This classic technique leverages the acidic nature of the target molecule to separate it from neutral and basic impurities.[3][4] The carboxylic acid is deprotonated to form a water-soluble carboxylate salt, while non-acidic impurities remain in the organic phase.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basic Wash: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. Repeat the extraction 2-3 times.

    • Expertise Note: NaHCO₃ is preferred over stronger bases like NaOH to minimize potential hydrolysis of any residual ester impurity during the extraction process.

  • Combine & Wash: Combine the aqueous layers. Wash this combined basic solution once with the organic solvent (e.g., ethyl acetate) to remove any remaining trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl with stirring. The target carboxylic acid will precipitate as the pH drops below its pKa (typically pH < 4).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexanes to aid drying.

  • Drying: Dry the purified solid under vacuum.

Issue 2: My product shows significant streaking and poor separation during column chromatography on silica gel.

Cause: The imidazo[1,2-a]pyridine core contains basic nitrogen atoms. These interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[5] This strong, non-specific binding leads to tailing, streaking, and poor resolution.

Solution: Mobile Phase Modification or Alternative Stationary Phases

To achieve clean separation, the acidic nature of the silica gel must be neutralized, or a different stationary phase should be used.

Option A: Mobile Phase Modification (Recommended First)

  • Protocol: Add a small amount of a basic modifier to your eluent system.

    • For Non-polar Systems (e.g., Hexane/Ethyl Acetate): Add 0.5-1% triethylamine (Et₃N).

    • For Polar Systems (e.g., DCM/Methanol): Add 0.5-1% ammonium hydroxide (NH₄OH).[5]

    • Trustworthiness Note: Always run a TLC with the modified mobile phase before committing to a column to verify that separation is improved and the Rf values are suitable.

Option B: Alternative Stationary Phase

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use neutral or basic alumina to avoid issues.

  • Reverse-Phase Chromatography (C18): If the compound and its impurities have different polarities, reverse-phase chromatography (using water/acetonitrile or water/methanol as eluent) can be highly effective. The carboxylic acid will elute earlier than the less polar ester impurity in this system. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is also a powerful option.[6]

Chromatography Troubleshooting Workflow

start Crude Product on TLC (Normal Phase Silica) problem Observation: Severe Streaking or Tailing start->problem cause Cause: Basic Nitrogens on Imidazopyridine Interact with Acidic Silica Gel problem->cause solution_title Solutions sol1 Option 1: Modify Mobile Phase (Add 1% Et3N or NH4OH) solution_title->sol1 sol2 Option 2: Change Stationary Phase solution_title->sol2 sub_sol2a Use Neutral/Basic Alumina sub_sol2b Use Reverse Phase (C18)

Caption: Decision tree for troubleshooting poor chromatographic separation.

Issue 3: My final product is pure by NMR but has a persistent yellow or brown color.

Cause: Trace amounts of highly colored, often polymeric or oxidized, impurities are present. These may be in quantities too low to be easily detected by NMR but are visually apparent.

Solution: Activated Carbon Treatment

Activated carbon has a high surface area and can effectively adsorb large, flat aromatic molecules and colored impurities.

Step-by-Step Protocol: Decolorization

  • Dissolution: Dissolve the colored product in a suitable solvent at room temperature or with gentle warming. A good choice is a solvent from which it can be recrystallized (e.g., ethanol, isopropanol).

  • Carbon Addition: Add a small amount of activated carbon (typically 1-2% of the product's weight).

    • Expertise Note: Using too much carbon can lead to significant loss of the desired product due to co-adsorption.

  • Stirring: Stir the suspension for 15-30 minutes. Avoid prolonged heating, which can sometimes promote degradation.

  • Hot Filtration: Quickly filter the hot solution through a pad of Celite® or a fluted filter paper to remove the carbon. The Celite pad is crucial as it prevents fine carbon particles from passing through into the filtrate.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

  • Isolation: Collect the pure, colorless crystals by filtration.

Recommended Purification Workflow

This workflow provides a logical sequence for purifying the crude product from a typical synthesis.

start Crude Synthetic Product purity_check1 Purity Assessment (TLC, ¹H NMR) start->purity_check1 acid_base Perform Acid-Base Extraction purity_check1->acid_base <95% Pure or Starting Material Present recrystallize Recrystallization purity_check1->recrystallize >95% Pure acid_base->recrystallize purity_check2 Purity Assessment (TLC, NMR, LC-MS) recrystallize->purity_check2 chromatography Column Chromatography (with modified eluent if needed) purity_check2->chromatography Impurities Still Present colored Is Product Colored? purity_check2->colored High Purity, Proceed to Final Check chromatography->purity_check2 end Pure Product (>98%) colored->end No decolorize Decolorize with Activated Carbon colored->decolorize Yes decolorize->end

Caption: A systematic workflow for the purification of the target compound.

Data & Protocols

Table 1: Recommended Recrystallization Solvents
Solvent SystemRatio (v/v)Expected RecoveryNotes
Ethanol / Water~9:1Good to ExcellentDissolve in hot ethanol, add water dropwise until cloudy, then clarify with a drop of ethanol and cool.
Isopropanol (IPA)N/AGoodA good single-solvent system.
AcetonitrileN/AModerate to GoodCan be effective for removing more polar impurities.
Ethyl Acetate / Hexane~1:1 to 1:3ModerateGood for removing non-polar impurities, but solubility in ethyl acetate may be limited.
Table 2: Example TLC Mobile Phases
SystemRatio (v/v)ModifierExpected Rf (Acid)Expected Rf (Ester)
Dichloromethane / Methanol95:51% NH₄OH~0.2-0.3~0.6-0.7
Ethyl Acetate / Hexane1:11% Acetic Acid~0.3-0.4~0.7-0.8
Ethyl Acetate100%1% Acetic Acid~0.5~0.8

Note: Acetic acid can be added to the mobile phase to sharpen the spot of the carboxylic acid by preventing its deprotonation on the silica plate, though a basic modifier is generally more critical for the imidazopyridine core.

References

  • BenchChem. (2025).
  • Reddit r/chemistry. (2017). Column chromatography & TLC on highly polar compounds?.
  • Czajkowska-Szczykowska, D., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 289. [Link]

  • Merck Millipore. Polar Hydrophilic Compounds in Pharmaceutical Analysis.
  • Silver, J. (2013). How can I purify carboxylic acid? ResearchGate. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Li, H., et al. (2015). Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters. Heterocycles, 91(11), 2087-2096. [Link]

  • Al-Blewi, F. F., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega, 8(21), 18881-18892. [Link]

Sources

Technical Support Center: 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of solutions of this compound. By understanding the chemical properties and potential degradation pathways, you can ensure the integrity and reproducibility of your experiments.

I. Core Concepts: Understanding the Molecule

6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound with a rigid bicyclic core. The imidazo[1,2-a]pyridine scaffold is a prominent feature in many biologically active molecules. The presence of a carboxylic acid group at the 3-position and a fluorine atom at the 6-position significantly influences its physicochemical properties, including solubility, pKa, and stability.

The fluorine substituent, due to its high electronegativity, can impact the electron distribution within the aromatic system, potentially enhancing metabolic stability and altering the acidity of the carboxylic acid.[1][2] These features are critical when considering solution preparation and storage.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid solutions.

Q1: What is the recommended solvent for preparing stock solutions of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid?

A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent. This is a common practice for storing diverse compound libraries for high-throughput screening and biological assays due to its excellent solubilizing power for a wide range of organic molecules.[3][4][5] For aqueous-based assays, further dilution of the DMSO stock into your aqueous buffer is necessary.

Q2: What is the recommended storage temperature for the solid compound?

A2: The solid form of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[6] Storage at 2-8°C is recommended for long-term stability.

Q3: How should I store DMSO stock solutions?

A3: For long-term storage, DMSO stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C in a desiccated environment.[7] Studies on general compound stability in DMSO show that storage at low temperatures significantly reduces degradation over time.[5][8]

Q4: For how long are DMSO stock solutions stable?

Q5: Is 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid sensitive to light?

A5: The imidazopyridine core can be susceptible to photodegradation.[10] Therefore, it is crucial to protect both the solid compound and its solutions from light. Use amber vials or wrap containers in aluminum foil and store them in the dark.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the preparation and use of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid solutions.

Problem Potential Cause Troubleshooting Steps
Compound Precipitation in Aqueous Buffer Low aqueous solubility of the compound. The final concentration of DMSO may be too low to maintain solubility.1. Increase Final DMSO Concentration: Ensure the final DMSO concentration in your assay is sufficient to maintain solubility, typically between 0.1% and 1%. However, always validate the DMSO tolerance of your specific assay.[3] 2. pH Adjustment: The solubility of carboxylic acids is pH-dependent. Increasing the pH of the aqueous buffer above the pKa of the carboxylic acid will deprotonate it, forming a more soluble carboxylate salt. 3. Use of Solubilizing Agents: Consider the use of excipients such as cyclodextrins or surfactants, but be aware that these can interfere with some biological assays.
Inconsistent Experimental Results Degradation of the compound in solution due to improper storage or handling.1. Prepare Fresh Solutions: Always use freshly prepared working solutions from a frozen stock. 2. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[7] 3. Check for Degradation: If degradation is suspected, analyze the solution by HPLC to check for the appearance of new peaks.
Loss of Compound Activity Over Time Potential hydrolysis of the compound or other degradation pathways in aqueous solutions.1. Aqueous Solution Stability: Prepare aqueous working solutions immediately before use. Avoid storing aqueous solutions for extended periods, even at 4°C. 2. pH of Aqueous Buffer: The stability of the imidazopyridine ring can be pH-dependent. Extreme pH values (highly acidic or basic) should be avoided during storage.[11] 3. Protect from Light: Ensure all solutions are protected from light at all times to prevent photodegradation.

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weighing: Accurately weigh the desired amount of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (Molecular Weight: 208.18 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 30°C) in a water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protecting (amber) vials. Store the aliquots at -20°C or -80°C in a desiccated environment.

Protocol 2: Preparation of Aqueous Working Solutions
  • Thawing: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.

  • Dilution: Serially dilute the DMSO stock solution into your final aqueous assay buffer to the desired working concentration. Ensure the final DMSO concentration is compatible with your experimental system.

  • Mixing: Mix the solution thoroughly by vortexing or gentle pipetting.

  • Immediate Use: Use the freshly prepared aqueous working solution immediately to minimize the risk of degradation or precipitation.

V. Visualization of Key Concepts

Diagram 1: Troubleshooting Workflow for Solution Instability

G start Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Light, Freeze-Thaw) start->check_storage check_prep Review Solution Preparation (Solvent, Age of Solution) start->check_prep improper_storage Improper Storage Identified check_storage->improper_storage improper_prep Preparation Issue Identified check_prep->improper_prep implement_best_practices Implement Best Practices: - Aliquot stocks - Store at -80°C - Protect from light improper_storage->implement_best_practices use_fresh Use Freshly Prepared Solutions improper_prep->use_fresh analyze_purity Analyze Compound Purity (e.g., HPLC) implement_best_practices->analyze_purity use_fresh->analyze_purity degradation_confirmed Degradation Confirmed analyze_purity->degradation_confirmed no_degradation No Degradation Observed analyze_purity->no_degradation degradation_confirmed->start Re-evaluate from start investigate_assay Investigate Assay Parameters no_degradation->investigate_assay G cluster_degradation Potential Degradation Products main 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid decarboxylation Decarboxylation Product (Loss of CO2) main->decarboxylation Heat/Acid hydrolysis Ring-Opened Products (Hydrolysis of Imidazole Ring) main->hydrolysis Strong Acid/Base photodegradation Photodegradation Adducts main->photodegradation UV/Visible Light

Caption: Potential degradation pathways for the compound.

VI. References

  • The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. ResearchGate. Published August 6, 2025.

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed. Published October 4, 2022.

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. PMC - NIH.

  • Technical Support Center: Addressing Poor Solubility of Imidazo[1,2-a]pyridine Compounds. Benchchem.

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH.

  • Studies on Repository Compound Stability in DMSO under Various Conditions. Published November 11, 2025.

  • A theoretical DFT study on the stability of imidazopyridine and its derivatives considering the solvent effects and NBO. Bulgarian Chemical Communications.

  • Essentials for High-Throughput Screening Operations. Published January 19, 2026.

  • The effect of room-temperature storage on the stability of compounds in DMSO. PubMed.

  • Studies on repository compound stability in DMSO under various conditions. PubMed.

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central.

  • Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. PubMed. Published December 23, 2022.

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN.

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.

  • Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. NIH.

  • Imidazo[1,2a]pyridine/‐pyrazine derivatives with interesting... ResearchGate.

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed.

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. Published August 5, 2025.

  • Advances in Synthesis and Application of Imidazopyridine Derivatives. ResearchGate. Published August 6, 2025.

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI.

  • Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability. ResearchGate. Published August 6, 2025.

  • Essentials for High-Throughput Screening Operations (Chapter 8). Chemical Genomics.

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central.

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. Published September 1, 2013.

  • 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate. Published April 15, 2024.

  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed.

  • Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. UNMC.

  • Sigma Aldrich 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. Fisher Scientific.

  • IMIDAZO[1,2-A]PYRIDINE-8-CARBOXYLIC ACID. Chongqing Chemdad Co.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed.

  • (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. Published June 2, 2023.

  • An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. Benchchem.

Sources

Solubility issues of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility issues commonly encountered in aqueous buffers. As Senior Application Scientists, we understand that overcoming formulation challenges is critical to advancing your research. This guide synthesizes our expertise to provide you with scientifically-grounded and practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid not dissolving in standard aqueous buffers like PBS (pH 7.4)?

This is a common observation rooted in the compound's chemical structure. 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a weak acid.[1][2] Its solubility is highly dependent on the pH of the aqueous medium.[3][4] The molecule contains a carboxylic acid group, which must be deprotonated (ionized) to become significantly more soluble in water.[5] At a neutral pH of 7.4, a substantial portion of the carboxylic acid groups will remain in their neutral, protonated form, which is less polar and thus less soluble in water. The imidazopyridine core itself possesses hydrophobic characteristics, further contributing to low aqueous solubility when the carboxylic acid is not ionized.[6]

Q2: What is the role of pKa in the solubility of this compound?

The pKa is the pH at which the compound exists in a 50:50 ratio of its protonated (acidic) and deprotonated (conjugate base) forms. For a carboxylic acid, solubility dramatically increases when the pH of the solution is above its pKa. At a pH approximately 2 units above the pKa, the compound will be >99% in its ionized, more soluble form. While the specific pKa for 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is not readily published, related imidazopyridine structures can have varied pKa values.[7][8] It is crucial to experimentally determine the optimal pH for solubilization.

Q3: I've tried adjusting the pH to be more basic, but I'm still seeing precipitation over time. What could be happening?

While increasing the pH is the correct primary approach, precipitation upon standing can indicate a few issues:

  • Buffer Capacity: The buffer's capacity may be insufficient to maintain the desired high pH, especially if the compound itself is acidic and added at a high concentration.

  • Common Ion Effect: If you are using a buffer system where the counter-ion of the base used for pH adjustment is the same as an ion in the buffer, it could potentially decrease solubility.[4]

  • Metastable Supersaturation: You might have created a supersaturated solution. This is an unstable state where the concentration of the dissolved compound is higher than its equilibrium solubility. Over time, the excess compound will precipitate out to reach a more stable, lower energy state.

Troubleshooting Guides & Protocols

Issue 1: Initial Failure to Dissolve in Neutral Aqueous Buffer

This is the most common starting point for researchers. The core of the problem is the protonated state of the carboxylic acid group at neutral pH.

Caption: Workflow for addressing poor solubility at neutral pH.

This protocol aims to find the minimum pH at which the compound is fully solubilized by converting it to its more soluble salt form in situ.[9][10][11]

Materials:

  • 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

  • High-purity water (e.g., Milli-Q)

  • 0.1 M and 1 M Sodium Hydroxide (NaOH)

  • Target aqueous buffer (e.g., PBS, TRIS)

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare a Slurry: Add the desired amount of the compound to your target buffer to create a slurry. Do not expect it to dissolve at this stage. Start with a volume that is about 80% of your final desired volume.

  • Initial pH Reading: Measure the initial pH of the slurry.

  • Titrate with Base: While stirring, slowly add 0.1 M NaOH dropwise. Monitor the solution for visual signs of dissolution (clarity).

  • Monitor pH: Continuously check the pH. As you approach the compound's pKa, you will notice the pH changing more slowly as the buffer region is reached.

  • Achieve Clarity: Continue adding NaOH until the solution becomes completely clear. If the pH rises too quickly, switch to a more dilute NaOH solution.

  • Final pH and Volume Adjustment: Once the solution is clear, record the pH. This is your minimum pH for solubility at this concentration. Adjust the pH to your desired final experimental pH (it must be at or above this minimum value). Use your target buffer to bring the solution to the final desired volume.

  • Stability Check: Let the solution stand for at least one hour and observe for any signs of precipitation.

Issue 2: Compound Dissolves at High pH but Crashes Out After Dilution or pH Neutralization

This occurs when a stock solution, prepared at high pH, is diluted into a larger volume of neutral buffer for an experiment, causing the pH to drop and the compound to precipitate.

G cluster_0 High pH Stock Solution cluster_1 Neutral pH Assay Buffer cluster_2 Result of Dilution A Compound is Soluble (Deprotonated, -COO-) C Overall pH Drops Below pKa A->C Dilution B Low pH Environment (Relative to Stock) B->C D Compound Reprotonates (-COOH) C->D E Precipitation Occurs D->E

Caption: The process of precipitation upon dilution of a high pH stock.

StrategyDescriptionProsCons
1. pH Matching Adjust the pH of the final, larger volume of assay buffer to match the pH of the concentrated stock solution before adding the compound.Simple and direct. Ensures the compound remains in its soluble, ionized state.May alter the conditions of the experiment if the assay is pH-sensitive.
2. Use of Co-solvents Prepare a concentrated stock in a water-miscible organic solvent like DMSO or Ethanol, then dilute into the aqueous buffer.[12][13][14]Effective for many poorly soluble compounds. Can achieve high stock concentrations.The final concentration of the organic solvent must be low enough to not affect the biological assay. Solvent toxicity or interference is a risk.[12]
3. Serial Dilution Perform serial dilutions in a buffer that maintains a sufficiently high pH to ensure solubility at each step before the final dilution into the assay buffer.Controlled method to avoid sudden, large pH shifts.Can be more time-consuming and involve more steps.

This protocol is a reliable alternative when pH adjustment alone is not feasible or desirable for the final application.

Materials:

  • 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Target aqueous buffer

  • Vortex mixer

Procedure:

  • Prepare Concentrated Stock: Weigh the desired amount of the compound and dissolve it in a minimal amount of DMSO. For example, prepare a 10 mM or 50 mM stock. Use a vortex mixer to ensure complete dissolution.

  • Calculate Final Dilution: Determine the final concentration of the compound needed in your experiment. Calculate the dilution required from your DMSO stock.

  • Verify Solvent Tolerance: Critically, ensure the final percentage of DMSO in your assay is below the tolerance level for your specific experimental system (typically <0.5% v/v for cell-based assays).

  • Execution of Dilution: Add the small volume of the DMSO stock to your large volume of aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to prevent localized high concentrations that could precipitate before being fully dispersed.

  • Control Group: Always include a "vehicle control" in your experiments, which is the assay buffer containing the same final concentration of DMSO without the compound. This allows you to account for any effects of the solvent itself.

Advanced Strategies

Q4: Are there other methods to enhance solubility if pH adjustment and co-solvents are insufficient or not compatible with my experiment?

Yes, for particularly challenging cases, other formulation strategies can be employed, though they are more complex.[15][16]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like the imidazopyridine core, within their central cavity, presenting a hydrophilic exterior to the aqueous solvent. This can significantly increase solubility.[15][17]

  • Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate the drug, increasing its apparent solubility. This is common in drug formulation but must be carefully validated for compatibility with biological assays.

  • Amorphous Solid Dispersions: This advanced technique involves dispersing the drug in a polymer matrix in a non-crystalline (amorphous) state. The amorphous form has higher energy and is more soluble than the stable crystalline form.[10][15]

These advanced methods require significant formulation development and are typically used when developing a final drug product rather than for routine laboratory experiments.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Jain, S., & Patel, N. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Focus Asia. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). Cosolvent. In Wikipedia. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • Morrison, G. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Singh, A., & Kumar, S. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(3), 205-211. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Al-Ghaban, F., & Al-Kassas, R. (2016). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • Williams, H. D., et al. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 5(4), 519–559. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Co-solvent: Significance and symbolism. (2023). Synonyms.com. [Link]

  • Mohammed, A. (2013). Novel formulation strategies to overcome poorly water soluble compounds. University of Huddersfield Repository. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Iori, F., et al. (2022). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 27(15), 4945. [Link]

  • Sharma, D., & Saini, S. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 8(2), 64-71. [Link]

  • Desroy, N., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(5), 579. [Link]

  • Kumar, S., & Singh, P. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2016, 3086541. [Link]

  • Tung, L. A., & King, C. J. (1995). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Lyssikatos, J. P., et al. (2011). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 2(10), 755–760. [Link]

  • Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 142–147. [Link]

  • Cook, A. G., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(4), 1335–1343. [Link]

Sources

Technical Support Center: Optimizing Derivatization of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient synthesis of its derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs, and effective derivatization of the 3-carboxylic acid moiety is crucial for the development of new chemical entities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you navigate the complexities of derivatizing this heterocyclic carboxylic acid.

Low or No Product Yield

Q1: I am attempting an amide coupling reaction between 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and a primary amine using HATU, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

A1: Low yields in HATU-mediated amide couplings of heterocyclic carboxylic acids can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Incomplete Activation of the Carboxylic Acid: The first step in a HATU coupling is the activation of the carboxylic acid to a highly reactive OAt-active ester.[1] This step requires a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to deprotonate the carboxylic acid.

    • Causality: Insufficient base or a base that is too weak may lead to incomplete deprotonation of the carboxylic acid, thus hindering the formation of the active ester. For heterocyclic systems, the basicity of the ring nitrogen can also play a role, potentially requiring slightly more than one equivalent of base.

    • Solution: Ensure you are using at least 1.1 to 1.5 equivalents of a suitable non-nucleophilic base like DIPEA. It is also recommended to pre-activate the carboxylic acid by stirring it with HATU and the base in an anhydrous polar aprotic solvent like DMF or DCM for 15-30 minutes at room temperature before adding the amine.[2]

  • Moisture in the Reaction: Amide coupling reagents, particularly uronium-based reagents like HATU, are highly sensitive to moisture. Water can hydrolyze the active ester intermediate, leading back to the starting carboxylic acid and reducing the yield.

    • Causality: The presence of water introduces a competing nucleophile that can react with the activated carboxylic acid.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can further minimize exposure to atmospheric moisture.[2]

  • Poor Solubility of the Starting Material: 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid may have limited solubility in common organic solvents.

    • Causality: If the carboxylic acid is not fully dissolved, the reaction becomes heterogeneous, significantly slowing down the activation step and leading to lower yields.

    • Solution: Consider using a more polar solvent like DMF or NMP. Gentle heating (e.g., to 40-50 °C) can also improve solubility, but be mindful of the stability of your amine and the coupling reagent at elevated temperatures. A study on the synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, a close analog, successfully employed DMF as the solvent.[3]

  • Side Reactions: The imidazo[1,2-a]pyridine ring itself can be reactive under certain conditions.

    • Causality: While generally stable, strongly acidic or basic conditions, or high temperatures, could potentially lead to side reactions on the heterocyclic core.

    • Solution: Stick to mild reaction conditions. Room temperature is generally preferred for HATU couplings. If heating is necessary to improve solubility, keep it moderate and for the shortest possible time.

Formation of Impurities

Q2: My reaction is producing the desired amide, but I am struggling with the purification due to persistent impurities. What are the common byproducts in a HATU coupling and how can I effectively remove them?

A2: The primary byproducts of a HATU-mediated coupling are 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea.[1] Tetramethylurea, in particular, can be challenging to remove due to its high polarity and water solubility.

  • Work-up Procedure: A standard aqueous work-up is often effective.

    • Step 1: Acidic Wash: Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) and wash with a mild acidic solution (e.g., 1 M citric acid or 1 N HCl) to remove unreacted amine and the basic byproducts.[4]

    • Step 2: Basic Wash: Follow with a wash using a saturated sodium bicarbonate solution to remove unreacted carboxylic acid and HOAt.[4]

    • Step 3: Brine Wash: A final wash with saturated sodium chloride (brine) helps to remove residual water from the organic layer.[4]

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: If impurities persist after the work-up, column chromatography on silica gel is typically the next step. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, is usually effective in separating the desired amide from the polar byproducts.

Esterification Challenges

Q3: I am trying to synthesize a methyl ester of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid using methanol and a catalytic amount of sulfuric acid, but the reaction is slow and incomplete. What are alternative, more efficient methods?

A3: Traditional Fischer esterification with strong acids can be sluggish for some heterocyclic carboxylic acids and the harsh conditions might lead to side reactions. Here are some more reliable alternatives:

  • Using Activating Agents: Similar to amide coupling, you can use coupling reagents to form an active ester which then reacts with the alcohol.

    • DCC/DMAP: A widely used method involves reacting the carboxylic acid with dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in the presence of the alcohol.[5] This method is generally high-yielding and proceeds under mild conditions.

    • Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, further enhancing the reaction rate.

  • Conversion to Acyl Chloride: A robust two-step method involves first converting the carboxylic acid to its acyl chloride, which is then reacted with the alcohol.

    • Step 1: Acyl Chloride Formation: React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in a solvent like DCM or toluene. This reaction is often performed at reflux.

    • Step 2: Esterification: After removing the excess SOCl₂ or oxalyl chloride under vacuum, the crude acyl chloride is dissolved in an anhydrous solvent and the alcohol is added, usually in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.[6]

    • Causality: The acyl chloride is a highly electrophilic species that reacts rapidly with alcohols to form the ester.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the derivatization of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid?

A1: The choice of solvent largely depends on the solubility of your starting materials and the specific reaction conditions. For amide couplings with reagents like HATU or EDC, polar aprotic solvents such as N,N-dimethylformamide (DMF) , dichloromethane (DCM) , or acetonitrile (ACN) are generally preferred. DMF is often a good starting point due to its excellent solvating properties for a wide range of organic molecules.[2] For esterifications, DCM or THF are common choices. Always use anhydrous solvents to prevent side reactions.

Q2: What is the recommended stoichiometry of reagents for a typical amide coupling reaction?

A2: A good starting point for optimizing your reaction is as follows:

ReagentEquivalents
6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid1.0
Amine1.0 - 1.2
Coupling Reagent (e.g., HATU, HBTU, EDC)1.1 - 1.3
Non-nucleophilic Base (e.g., DIPEA, TEA)1.5 - 2.0
Additive (e.g., HOBt, if using EDC)1.0

It is often beneficial to use a slight excess of the amine and coupling reagent to drive the reaction to completion.

Q3: How can I monitor the progress of my derivatization reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[4] You should spot the starting carboxylic acid, the amine (if UV active), and the reaction mixture on the same TLC plate. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. Staining with potassium permanganate or iodine can be used if the product is not UV active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q4: Are there any known side reactions involving the imidazo[1,2-a]pyridine ring system during derivatization?

A4: The imidazo[1,2-a]pyridine ring is generally stable under standard amide coupling and esterification conditions. However, it is important to avoid strongly acidic or basic conditions and high temperatures, which could potentially lead to degradation or side reactions. The C3-position of the imidazo[1,2-a]pyridine ring is known to be susceptible to electrophilic attack, but under the neutral to slightly basic conditions of most modern coupling reactions, this is not a major concern.

Key Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis using HATU
  • To a solution of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature under an inert atmosphere for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous work-up as described in the troubleshooting section (acidic wash, basic wash, brine wash).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Methyl Ester Synthesis using Thionyl Chloride
  • To a suspension of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in toluene, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (as indicated by the cessation of gas evolution and a clear solution).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous methanol at 0 °C.

  • Add triethylamine (1.5 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by flash column chromatography.

Visualizations

General Amide Coupling Workflow

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Dissolve Carboxylic Acid in Anhydrous Solvent start->reactants reagents Add Base (DIPEA) and Coupling Reagent (HATU) reactants->reagents Activation preactivate Pre-activate (15-30 min) reagents->preactivate Activation add_amine Add Amine preactivate->add_amine stir Stir at RT (2-12h) add_amine->stir monitor Monitor by TLC/LC-MS stir->monitor workup Aqueous Work-up (Acid/Base/Brine Washes) monitor->workup Reaction Complete dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify end Pure Amide purify->end

Caption: Workflow for a typical HATU-mediated amide coupling reaction.

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield Observed cause1 Incomplete Activation Insufficient Base - Poor Pre-activation start->cause1 cause2 Moisture Contamination Wet Solvents/Reagents - Atmospheric Moisture start->cause2 cause3 Poor Solubility Inappropriate Solvent start->cause3 cause4 Side Reactions Harsh Conditions - Reactive Impurities start->cause4 sol1 Increase Base (1.5-2.0 eq) Pre-activate for 30 min cause1->sol1 sol2 Use Anhydrous Solvents Run under Inert Atmosphere cause2->sol2 sol3 Switch to DMF/NMP Gentle Heating (40-50°C) cause3->sol3 sol4 Use Mild Conditions (RT) Purify Starting Materials cause4->sol4

Caption: Diagnostic flowchart for troubleshooting low reaction yields.

References

  • Amide Workup - Biofilm Inhibitor Synthesis. (n.d.).
  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? (2018, June 14). Retrieved January 21, 2026, from [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 14). Retrieved January 21, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). Retrieved January 21, 2026, from [Link]

  • 77 A. K. Mourad and C. Czekelius The synthesis of esters from carboxylic acids and their derivatives was described previous. (n.d.). Retrieved January 21, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. (2022, December 25). Retrieved January 21, 2026, from [Link]

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. (2011, March 23). Retrieved January 21, 2026, from [Link]

  • Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. (n.d.). Retrieved January 21, 2026, from [Link]

  • Microwave Assisted Synthesis of Disubstituted Imidazo[1,2-a]pyridine-3-carboxylic Acid Esters. (2025, August 5). Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This versatile heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, its synthesis is not without challenges. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common pitfalls encountered during synthesis, ensuring efficient and successful outcomes.

Here, we address specific issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Part 1: Starting Material & Reagent Integrity

The quality of your starting materials is paramount. Issues at this stage often manifest as low yields or complex reaction mixtures that are difficult to purify.

Q1: My reaction yield is consistently low or zero. I suspect an issue with my 2-aminopyridine. What should I investigate?

A1: This is a frequent starting point for troubleshooting. The nucleophilicity and purity of the 2-aminopyridine are critical. Here’s a breakdown of potential causes and solutions:

  • Purity and Moisture: 2-aminopyridines are often hygroscopic, readily absorbing atmospheric moisture.[4] Water can interfere with many reaction mechanisms, especially those involving sensitive catalysts or intermediates.

    • Troubleshooting Protocol:

      • Check Purity: Verify the purity of your 2-aminopyridine using NMR or GC-MS.

      • Drying: If wet, dry the reagent. A common lab procedure involves dissolving the aminopyridine in a suitable solvent, adding a desiccant like anhydrous MgSO₄ or Na₂SO₄, filtering, and removing the solvent in vacuo. For rigorous drying, azeotropic distillation with toluene can be effective.[4]

      • Storage: Always store 2-aminopyridines in a desiccator or a glovebox under an inert atmosphere.

  • Substituent Effects: The electronic nature of substituents on the pyridine ring dramatically alters the nucleophilicity of both the endocyclic and exocyclic nitrogen atoms.

    • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or -CF₃ decrease the nucleophilicity of the pyridine nitrogen, slowing down the initial Sₙ2 reaction with the α-haloketone (in a classic Tschitschibabin-type synthesis) and subsequent cyclization.

    • Electron-Donating Groups (EDGs): Groups like -CH₃ or -OCH₃ increase nucleophilicity and generally accelerate the reaction.

    • Causality: The first step of the reaction is the attack of the pyridine ring nitrogen (the more nucleophilic of the two nitrogens) on the electrophilic α-carbon of the ketone. If this nitrogen's electron density is diminished by an EWG, this crucial first step is hindered.[5]

Q2: I'm performing a multi-component reaction (e.g., Groebke-Blackburn-Bienaymé) and getting a complex mixture. My aldehyde and isocyanide are from a commercial source. Could they be the problem?

A2: Absolutely. While multi-component reactions (MCRs) are powerful, their success hinges on the quality of all components.[2][6]

  • Aldehyde Stability: Aldehydes, especially aliphatic ones, are prone to oxidation to carboxylic acids or polymerization upon storage.

    • Troubleshooting Protocol:

      • Verify Purity: Check the aldehyde's purity by ¹H NMR. Look for signals corresponding to the carboxylic acid proton (~10-12 ppm) or polymeric material.

      • Purification: If impure, distill the aldehyde immediately before use.

      • Storage: Store aldehydes under an inert atmosphere, refrigerated, and protected from light.

  • Isocyanide Quality: Isocyanides are notorious for their instability and overpowering odors.[1] Impurities can halt the reaction or lead to undesired side products.

    • Causality: The isocyanide component participates in a [4+1] cycloaddition step. If the isocyanide has degraded or contains impurities, this critical ring-forming step will fail or proceed through alternative, undesired pathways.[7]

    • Recommendation: Whenever possible, use freshly prepared or newly purchased isocyanides. Their limited shelf life is a common, yet often overlooked, pitfall.[1]

Part 2: Reaction Conditions & Side Products

Even with pure starting materials, suboptimal reaction conditions can lead to failure. This section addresses the most common issues encountered during the reaction itself.

Q3: My reaction is sluggish and fails to go to completion, even after extended heating. What parameters should I screen first?

A3: When reaction kinetics are slow, solvent and temperature are the first variables to optimize.

  • Solvent Choice: The polarity of the solvent can dramatically influence reaction rates. Solvents like DMF, ethanol, acetonitrile, and even water have been used successfully, but the optimal choice is substrate-dependent.[8]

    • Insight: For the classic condensation of a 2-aminopyridine and an α-haloketone, a polar protic solvent like ethanol can facilitate the proton transfer steps involved in the cyclization and dehydration. However, for some MCRs, less polar solvents like toluene or dioxane might be necessary to control reactivity and minimize side reactions.[9]

  • Temperature & Heating Method: Many imidazo[1,2-a]pyridine syntheses require elevated temperatures to overcome activation energy barriers.[8][10]

    • Troubleshooting Protocol:

      • Temperature Screen: If your reaction is slow at 80 °C in ethanol, perform small-scale trials at reflux (~78 °C), and compare with higher boiling point solvents like DMF (b.p. 153 °C) or using a sealed vessel to exceed the solvent's atmospheric boiling point.

      • Microwave Irradiation: Microwave-assisted synthesis is highly effective for this class of compounds. It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing thermal decomposition.[10][11]

ParameterCondition A (Conventional)Condition B (Microwave)Typical Outcome
Solvent EthanolEthanol-
Temperature 78 °C (Reflux)120 °CCondition B often leads to faster, cleaner reactions.
Time 12-24 hours10-30 minutesSignificant reduction in reaction time.
Yield ModerateGood to ExcellentYields are frequently higher with microwave heating.
A comparative table for reaction optimization.

Q4: My TLC/LC-MS shows multiple products. What are the likely side reactions and how can I suppress them?

A4: Side product formation is a common pitfall, often stemming from reactant stoichiometry or competing reaction pathways.

  • Dimerization: In some syntheses, particularly under harsh conditions, dimerization of the 2-aminopyridine starting material can occur.[12]

  • Regioisomer Formation: When using substituted 2-aminopyridines or unsymmetrical carbonyl compounds, the formation of regioisomers is a significant risk. For instance, with a substituted 2-aminopyrimidine, cyclization can potentially occur at two different nitrogen atoms, leading to a mixture of products.[12]

    • Causality & Solution: The regioselectivity is governed by the relative nucleophilicity and steric accessibility of the competing nitrogen atoms. Modifying the substitution pattern on the starting materials or changing the catalyst can often favor one isomer over the other. Careful screening of reaction conditions is essential.

G start Low Yield or No Reaction check_sm Step 1: Verify Starting Material Purity & Integrity (NMR, GC-MS) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Yes sm_bad Impurity Detected check_sm->sm_bad No optimize_cond Step 2: Optimize Reaction Conditions sm_ok->optimize_cond purify_sm Purify/Dry Starting Materials (Distill, Recrystallize) sm_bad->purify_sm purify_sm->check_sm cond_ok Yield Improved optimize_cond->cond_ok Yes cond_bad Still Low Yield optimize_cond->cond_bad No success Successful Synthesis cond_ok->success screen_params Screen Solvent, Temperature, Catalyst & Consider Microwave cond_bad->screen_params screen_params->optimize_cond screen_params->cond_ok If successful check_mech Step 3: Investigate Mechanism & Side Reactions (LC-MS analysis) screen_params->check_mech If fails failure Re-evaluate Synthetic Route check_mech->failure

Part 3: Product Isolation and Purification

A successful reaction is only half the battle. Isolating the pure product can present its own set of challenges.

Q5: My crude product seems to be a viscous oil that is difficult to crystallize and streaks badly on silica gel chromatography. How should I proceed?

A5: This is a classic purification challenge. The basic nitrogen atoms in the imidazo[1,2-a]pyridine core can interact strongly with the acidic silanol groups on standard silica gel, leading to poor chromatographic performance.

  • Troubleshooting Protocol for Chromatography:

    • Basify the Eluent: Add a small amount of a volatile base, such as triethylamine (~0.5-1% v/v) or a few drops of ammonium hydroxide, to your mobile phase (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica, preventing strong adsorption of your basic product and resulting in sharper peaks.

    • Switch Stationary Phase: If basifying the eluent is insufficient, consider using a different stationary phase. Alumina (neutral or basic) is an excellent alternative for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) may provide better separation.

  • Inducing Crystallization: If an oil is obtained, several techniques can be used to induce crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can serve as nucleation points.

    • Seed Crystals: If you have a small amount of solid product from a previous batch, add a single tiny crystal to the oil.

    • Solvent Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexane or diethyl ether) to the oil and stir vigorously. This can often "crash out" the product as a solid or powder.

Q6: My final product has poor aqueous solubility, which is problematic for biological assays. What strategies can I use during the synthesis or workup to improve this?

A6: Poor solubility is a common issue for planar, aromatic heterocyclic compounds.[13]

  • Salt Formation: The most direct approach is to form a salt. Since the imidazo[1,2-a]pyridine core is basic, it can be protonated by an acid to form a more water-soluble salt (e.g., hydrochloride, hydrobromide, or tartrate).

    • Experimental Protocol:

      • Dissolve the purified freebase in a suitable solvent (e.g., diethyl ether, methanol, or isopropanol).

      • Slowly add a solution of the desired acid (e.g., HCl in ether, or a solution of tartaric acid in methanol) dropwise with stirring.

      • The salt will often precipitate from the solution.

      • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Incorporate Solubilizing Groups: During the design phase of your synthesis, consider incorporating polar or ionizable functional groups into the structure, such as morpholine, piperazine, or carboxylic acid moieties, to enhance aqueous solubility.

Part 4: Key Synthetic Protocols

This section provides a standardized, step-by-step protocol for a common synthetic method.

Protocol 1: Microwave-Assisted Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol describes the classic condensation reaction, optimized for microwave heating.[10]

Reagents:

  • 2-Aminopyridine (1.0 mmol, 94 mg)

  • 2-Bromoacetophenone (1.0 mmol, 199 mg)

  • Ethanol (3 mL)

  • Sodium Bicarbonate (NaHCO₃) (1.2 mmol, 101 mg)

Procedure:

  • Combine 2-aminopyridine, 2-bromoacetophenone, and sodium bicarbonate in a 10 mL microwave reaction vial equipped with a magnetic stir bar.

  • Add 3 mL of ethanol to the vial.

  • Seal the vial with a cap.

  • Place the vial in the cavity of a laboratory microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, typically 10-30%) to afford the pure 2-phenylimidazo[1,2-a]pyridine.

G cluster_0 Step 1: Sₙ2 Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Aminopyridine 2-Aminopyridine Haloketone α-Haloketone Intermediate1 N-Phenacylpyridinium Intermediate Intermediate2 Cyclized Dihydro-imidazopyridine Intermediate Intermediate1->Intermediate2 Exocyclic N attacks carbonyl C Product Imidazo[1,2-a]pyridine Product Intermediate2->Product Elimination of H₂O

By systematically addressing these common pitfalls, researchers can significantly improve the efficiency, yield, and purity of their imidazo[1,2-a]pyridine syntheses, accelerating the pace of discovery in drug development and materials science.

References
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine Derivatives.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing.
  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. (2020). National Institutes of Health.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI.
  • Benchchem. (n.d.). troubleshooting poor reproducibility in 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine experiments.
  • Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI.
  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (2022). Wiley Online Library.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). National Institutes of Health.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences.
  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine.... (n.d.). ResearchGate.
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). Wiley Online Library.
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). National Institutes of Health.
  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. (n.d.). ACS Publications.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances.
  • Benchchem. (n.d.). Technical Support Center: Addressing Poor Solubility of Imidazo[1,2-a]pyridine Compounds.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega.
  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. [Link]

  • Hamdi, A., El hammoudani, Y., Ahari, M., Amhamdi, H., Salhi, A., Elyoussfi, A., Akichouh, E. H., & El aatiaoui, A. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI.
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ResearchGate.
  • Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (n.d.). MDPI.
  • Imidazo[1,2-a]pyridines Reactions & Prep. (n.d.). Scribd.

Sources

Technical Support Center: Synthesis of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, ensuring a higher success rate and purity in your experiments.

The synthesis of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is typically achieved via a two-step process:

  • Step 1: Cyclocondensation. The reaction of 5-fluoro-2-aminopyridine with an α-haloketone or a β-ketoester, such as ethyl 2-chloroacetoacetate, to form the intermediate, ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate.

  • Step 2: Hydrolysis. The saponification of the ethyl ester to the final carboxylic acid product.

This guide is structured to address potential issues in each of these critical steps.

Troubleshooting Guide: Common Side Reactions & Solutions

Part 1: Cyclocondensation Step Issues

Question 1: My reaction yield is very low, and I see multiple spots on my TLC plate. What are the likely side products?

Answer: Low yields and multiple byproducts in the cyclocondensation step often stem from a few common side reactions. The primary concerns are the formation of a constitutional isomer and unreacted starting materials.

  • Formation of the 8-Fluoro Isomer: The major byproduct is often the undesired constitutional isomer, 8-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate. This occurs because the initial nucleophilic attack by 5-fluoro-2-aminopyridine can proceed through either the endocyclic pyridine nitrogen (N1) or the exocyclic amino nitrogen (N2). While the reaction generally favors attack by the more nucleophilic pyridine nitrogen to form the desired 6-fluoro product, the electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the pyridine nitrogen, making the formation of the 8-fluoro isomer more competitive.[1][2]

  • Unreacted Starting Materials: Incomplete reactions are also common. The electron-withdrawing fluorine substituent can deactivate the pyridine ring, slowing down the desired cyclization.[1]

Troubleshooting Protocol:

  • Optimize Reaction Temperature: Carefully control the reaction temperature. Start at a moderate temperature (e.g., 80 °C in ethanol) and monitor the reaction progress by TLC. If the reaction is sluggish, a gradual increase in temperature may be necessary. However, excessive heat can lead to decomposition and the formation of tar-like byproducts.

  • Choice of Base: The use of a non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, is crucial. These bases are sufficient to neutralize the HBr or HCl generated during the reaction without competing with the aminopyridine as a nucleophile.[3]

  • Solvent Selection: Anhydrous ethanol is a common and effective solvent. Protic solvents can help in the proton transfer steps of the mechanism.

  • Purification: Careful column chromatography is essential to separate the desired 6-fluoro isomer from the 8-fluoro byproduct. A gradient elution system, for example, with ethyl acetate and hexanes, can effectively separate these isomers.

Question 2: I am unsure if I have formed the correct 6-Fluoro isomer. How can I confirm the regiochemistry?

Answer: Confirming the regiochemistry is critical. The most definitive method is through Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the coupling constants in the 1H NMR spectrum and through 2D NMR techniques like NOESY.

  • 1H NMR Analysis: The protons on the pyridine ring of the imidazo[1,2-a]pyridine system have characteristic chemical shifts and coupling patterns. For the 6-fluoro isomer, you would expect to see specific couplings between the fluorine and the adjacent protons (H5 and H7).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment can show through-space correlations between protons. For the 6-fluoro isomer, a correlation would be expected between the methyl group at the 2-position and the H5 proton on the pyridine ring. In the 8-fluoro isomer, this correlation would be absent.

Isomer Expected Key 1H NMR Feature Expected Key NOESY Correlation
6-Fluoro Coupling of F to H5 and H7Correlation between C2-CH3 and H5
8-Fluoro Coupling of F to H7No correlation between C2-CH3 and H5
Part 2: Hydrolysis Step Issues

Question 3: My hydrolysis reaction is not going to completion, or I am seeing decomposition of my product. What are the potential issues?

Answer: The hydrolysis of the ethyl ester to the carboxylic acid is a critical final step. Common issues include incomplete reaction, decarboxylation of the final product, and in rare cases, ring opening.

  • Incomplete Hydrolysis: The ester of the imidazo[1,2-a]pyridine system can be sterically hindered, making it resistant to hydrolysis. Insufficient base, low temperature, or short reaction times can lead to incomplete conversion.

  • Decarboxylation: The imidazo[1,2-a]pyridine-3-carboxylic acid product can undergo decarboxylation under harsh conditions (e.g., high temperatures or strongly acidic workup).[2] This results in the formation of 6-fluoro-2-methylimidazo[1,2-a]pyridine, a significant impurity that can be difficult to remove.

  • Ring Stability: While the imidazo[1,2-a]pyridine core is generally stable, prolonged exposure to very strong acids or bases at high temperatures could potentially lead to degradation or ring-opening byproducts.[4]

Troubleshooting Protocol:

  • Hydrolysis Conditions: Use a sufficient excess of a strong base like sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like ethanol or methanol to ensure solubility.[5]

  • Temperature Control: Perform the hydrolysis at a controlled temperature. Room temperature for an extended period or gentle heating (e.g., 50-60 °C) is often sufficient. Avoid aggressive refluxing for prolonged periods to minimize the risk of decarboxylation.

  • Acidification: During the acidic workup to protonate the carboxylate, perform the addition of acid (e.g., 1M HCl) slowly and at a low temperature (e.g., 0-5 °C) to dissipate any heat generated and to prevent acid-catalyzed decarboxylation. Adjust the pH to around 3-4 to ensure complete precipitation of the carboxylic acid.

  • Monitoring: Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting ester and the formation of the desired carboxylic acid.

Visualizing the Pathways

To better understand the synthesis and potential side reactions, the following diagrams illustrate the key pathways.

G cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis 5-Fluoro-2-aminopyridine 5-Fluoro-2-aminopyridine Intermediate Cyclized Intermediate 5-Fluoro-2-aminopyridine->Intermediate + Ethyl 2-chloroacetoacetate (EtOH, NaHCO3) Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Desired_Ester Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate Intermediate->Desired_Ester Favored Pathway Isomer_Ester Ethyl 8-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate Intermediate->Isomer_Ester Side Reaction (Incorrect Regiochemistry) Final_Acid 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid Desired_Ester->Final_Acid 1. NaOH, H2O/EtOH 2. HCl Decarboxylated_Product 6-Fluoro-2-methylimidazo[1,2-a]pyridine Final_Acid->Decarboxylated_Product Side Reaction (High Temp./Strong Acid) G start Low Yield or Impure Product in Synthesis step_check Which step is problematic? start->step_check cyclo Cyclocondensation step_check->cyclo Step 1 hydro Hydrolysis step_check->hydro Step 2 cyclo_issue Issue: Multiple Spots on TLC (Isomer, Starting Material) cyclo->cyclo_issue hydro_issue Issue: Incomplete Reaction or Decarboxylation hydro->hydro_issue cyclo_sol1 Optimize Temperature & Reaction Time cyclo_issue->cyclo_sol1 cyclo_sol2 Confirm Regiochemistry (1H NMR, NOESY) cyclo_issue->cyclo_sol2 cyclo_sol3 Purify Carefully (Column Chromatography) cyclo_sol1->cyclo_sol3 hydro_sol1 Use Excess Base & Gentle Heating (50-60°C) hydro_issue->hydro_sol1 hydro_sol2 Cold & Slow Acidification (0-5°C, pH 3-4) hydro_sol1->hydro_sol2 hydro_sol3 Recrystallize Final Product hydro_sol2->hydro_sol3

Sources

Technical Support Center: Scaling Up the Production of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for the synthesis and scale-up of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimize the production of this valuable heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its wide range of biological activities.[1][2] This guide provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure a safe, efficient, and scalable synthesis.

Safety First: Essential Handling and Precautions

The synthesis of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves hazardous materials that require strict adherence to safety protocols.

Core Reagent Safety:

ReagentHazardsRecommended PPE & Handling
2-Amino-5-fluoropyridine Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.Always handle in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. Avoid generating dust.
Ethyl 2-chloroacetoacetate Harmful if swallowed. Causes severe skin burns and eye damage. Lachrymator.Handle in a chemical fume hood. Wear chemical-resistant gloves, a lab coat, and a face shield in addition to safety goggles. Ensure an eyewash station and safety shower are immediately accessible.[3]

Synthetic Pathway and Mechanism

The most common and efficient route for synthesizing the target compound is a two-step process. The initial step is a cyclocondensation reaction, a variation of the Tschitschibabin reaction, followed by the hydrolysis of the resulting ester.[4]

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis A 2-Amino-5-fluoropyridine C Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (Ester Intermediate) A->C + Reflux in Ethanol B Ethyl 2-chloroacetoacetate B->C + Reflux in Ethanol D 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (Final Product) C->D + NaOH or LiOH in aq. Alcohol C->D Troubleshooting start Low Yield or Reaction Failure reagents Check Starting Material Purity (NMR, GC/MS) start->reagents conditions Review Reaction Conditions (Temp, Time, Solvent) reagents->conditions Purity OK success Improved Yield reagents->success Impurity Identified & Rectified workup Analyze Work-up & Purification (Extraction, pH, Chromatography) conditions->workup Conditions OK conditions->success Conditions Optimized workup->success Optimized

Sources

Technical Support Center: Investigating the Degradation Pathways of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for investigating the degradation pathways of this compound. Given the absence of specific degradation studies for this molecule in publicly available literature, this document provides a robust, first-principles approach based on established forced degradation methodologies and the known chemistry of its structural motifs.

Frequently Asked Questions (FAQs)

Q1: Why are forced degradation studies necessary for a compound like 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid?

A1: Forced degradation studies, or stress testing, are a crucial component of pharmaceutical development and are mandated by regulatory bodies like the ICH and FDA.[1][2] These studies are designed to intentionally degrade the compound under more severe conditions than accelerated stability testing.[3] The primary goals are to:

  • Identify potential degradation products and pathways: This provides critical insights into the molecule's intrinsic stability and potential toxic impurities.[4]

  • Develop and validate stability-indicating analytical methods: A stability-indicating method is essential to accurately quantify the active pharmaceutical ingredient (API) without interference from its degradants.[5]

  • Inform formulation, packaging, and storage decisions: Understanding how the compound degrades helps in developing a stable drug product.[3][5]

Q2: What are the most likely degradation pathways for this specific molecule?

A2: Based on its structure, 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid has several potentially labile sites:

  • Imidazo[1,2-a]pyridine core: This heterocyclic ring system can be susceptible to oxidation and hydroxylation.[6][7][8] The pyridine ring, in particular, can undergo enzymatic or chemical degradation, often initiated by hydroxylation.[6]

  • Carboxylic Acid Group: This functional group may undergo decarboxylation (loss of CO2), especially when heated.[9][10]

  • Methyl Group: The methyl group at the 2-position is a potential site for oxidation, which could lead to the formation of a hydroxymethyl or even a carboxylic acid group.[11][12]

  • Fluoro Group: While the carbon-fluorine bond is generally stable, the strong electron-withdrawing nature of fluorine can influence the reactivity of the aromatic system, potentially affecting its susceptibility to nucleophilic attack or photodegradation.[13]

Q3: What is the generally accepted level of degradation to aim for in these studies?

A3: A degradation of 5-20% of the active ingredient is generally considered appropriate.[1] Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant to real-world stability, while under-stressing may not generate sufficient degradation products for detection and method validation.[1] Some sources suggest a degradation level of 10-15% is adequate for validating a chromatographic purity assay.[14]

Q4: When in the drug development process should forced degradation studies be performed?

A4: While regulatory guidance suggests that stress testing should be conducted during Phase III of the regulatory submission process, it is highly recommended to initiate these studies in the preclinical or Phase I stages.[1][14] Early investigation allows sufficient time to identify degradation products, elucidate their structures, and optimize the drug's formulation and storage conditions.[1]

Troubleshooting Guide

This section addresses common issues encountered during forced degradation studies and the development of stability-indicating methods.

Problem Potential Cause Recommended Solution
No or minimal degradation observed (<5%) Stress conditions are too mild.Increase the severity of the stress condition. For example, increase the concentration of the acid/base, raise the temperature, or extend the exposure time.[15]
Excessive degradation observed (>20%) Stress conditions are too harsh.Reduce the severity of the stress condition. For example, use a lower temperature, shorter exposure time, or a lower concentration of the stressing agent.[1]
Poor resolution between the parent drug and degradation peaks in HPLC The analytical method is not stability-indicating.Optimize the HPLC method. This may involve changing the column, mobile phase composition (organic modifier, pH), gradient profile, or flow rate.[1]
Appearance of new peaks in the control sample The drug substance is unstable in the solvent used for the study.Assess the compatibility of the solvent with the API. Conduct forced degradation studies with different solvents to see if the choice of solvent impacts stability.[15]
Inconsistent retention times The HPLC method is not robust or the column is degrading.Check the system suitability parameters. If they are out of specification, re-evaluate the method's robustness by making small, deliberate changes to the method parameters. Ensure the mobile phase is properly prepared and the column is not past its usable lifetime.[4]

Predicted Degradation Pathways and Structural Elucidation

The following diagram illustrates the likely points of chemical instability on the 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid molecule.

G cluster_molecule 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid cluster_pathways Potential Degradation Sites mol oxidation Oxidation oxidation->mol Methyl group oxidation decarboxylation Decarboxylation decarboxylation->mol Loss of CO2 from carboxylic acid hydrolysis Hydrolysis/Hydroxylation hydrolysis->mol Ring hydroxylation G start Start: Define Analytical Target Profile method_dev Initial HPLC Method Development (Column, Mobile Phase, Detector) start->method_dev forced_deg Perform Forced Degradation Studies method_dev->forced_deg analysis Analyze Stressed Samples by HPLC forced_deg->analysis resolution_check Check for Peak Purity and Resolution analysis->resolution_check optimization Optimize HPLC Method resolution_check->optimization Inadequate validation Method Validation (ICH Q2(R1)) resolution_check->validation Adequate optimization->analysis end End: Stability-Indicating Method Established validation->end

Caption: Workflow for developing a stability-indicating HPLC method.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Google Cloud.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • Degradation of pyridines in the environment. (n.d.). Semantic Scholar.
  • Microbiological oxidation of methyl groups in heterocycles. (n.d.). Google Patents.
  • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. (n.d.). BenchChem.
  • Metabolism of five membered nitrogen containing heterocycles. (n.d.). Hypha Discovery Blogs.
  • Microbial Degradation of Pyridine and Its Derivatives. (n.d.). ResearchGate.
  • Enzymatic degradation of pyridine and pyridinols. (n.d.). Vilniaus universitetas.
  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. (n.d.). BenchChem.
  • Forced Degradation Study: An Important Tool in Drug Development. (2014, January). Asian Journal of Research in Chemistry.
  • Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. (2018, September 6). PubMed.
  • Degradation Pathway of Pharmaceutical Dosage Forms. (2020, May). IJIRT Journal.

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Technical Support Center: Enhancing the Bioavailability of Imidazo[1,2-a]pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine-based compounds. This guide is designed to provide practical, field-proven insights into overcoming the common challenges associated with the bioavailability of this important class of molecules. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates for a wide range of diseases, including cancer, tuberculosis, and central nervous system disorders.[1][2][3][4][5] However, their fused bicyclic nature often leads to physicochemical property-related challenges, such as poor aqueous solubility and high lipophilicity, which can significantly hinder their oral bioavailability.[2][3]

This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively in your experimental work.

Part 1: Troubleshooting Guides

This section addresses specific experimental issues you may encounter and provides a logical workflow for diagnosing and resolving them.

Scenario 1: Low Oral Bioavailability Observed in Preclinical Animal Models

You've synthesized a promising imidazo[1,2-a]pyridine derivative with excellent in vitro potency, but the in vivo pharmacokinetic (PK) study in rodents reveals low oral bioavailability (<10%).

A Low Oral Bioavailability (<10%) in Rodents B Investigate the Cause: 1. Poor Absorption? 2. High First-Pass Metabolism? A->B C Assess Physicochemical Properties: - Aqueous Solubility (pH range) - Permeability (e.g., Caco-2 assay) - LogP/LogD B->C D Evaluate Metabolic Stability: - Liver Microsomes (mouse, rat, human) - Hepatocytes B->D E Poor Solubility/Dissolution Rate Limited Absorption C->E Low Solubility F Poor Permeability C->F Low Permeability G High First-Pass Metabolism D->G Low Stability H Formulation Strategies: - Micronization/Nanonization - Amorphous Solid Dispersions - Lipid-Based Formulations (e.g., SMEDDS) E->H I Structural Modification (SAR): - Introduce Polar Groups - Reduce Lipophilicity F->I J Structural Modification (SAR): - Identify and Block Metabolic Soft Spots G->J A High In Vitro Clearance (Liver Microsomes) B Identify Metabolic Pathways: - Phase I (CYP450) - Phase II (e.g., UGTs) A->B C Metabolite Identification Studies (LC-MS/MS) B->C D Determine Specific CYP Isoforms Involved (Recombinant CYPs, Chemical Inhibitors) B->D E Metabolic Soft Spot Identified C->E D->E F Structural Modification to Block Metabolism: - Deuteration - Introduction of Electron-Withdrawing Groups - Steric Hindrance E->F G Re-evaluate In Vitro Clearance F->G H Proceed to In Vivo PK Studies G->H Improved Stability

Caption: Workflow for addressing high in vitro clearance.

  • Confirm the Metabolic Pathway: Determine if the clearance is primarily driven by Phase I (cytochrome P450-mediated) or Phase II (conjugation) metabolism. This can be done by running the microsomal stability assay with and without cofactors for each pathway (NADPH for Phase I, UDPGA for UGTs, etc.).

  • Identify the Metabolites: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the major metabolites. This will reveal the sites on the molecule that are most susceptible to metabolism.

  • Pinpoint the Specific CYP Isoforms: Incubate the compound with specific recombinant CYP enzymes or use selective chemical inhibitors to identify the primary CYP isoforms responsible for its metabolism. This information is crucial for predicting potential drug-drug interactions.

  • Strategic Structural Modifications:

    • Deuteration: Replacing a hydrogen atom with deuterium at a metabolic soft spot can slow down metabolism due to the kinetic isotope effect.

    • Blocking Groups: Introducing groups like fluorine or a methyl group can sterically hinder the metabolic site or alter the electronic properties of the molecule to reduce its susceptibility to metabolism. [6]

  • Re-evaluate and Iterate: After synthesizing modified analogs, re-assess their in vitro clearance to confirm that the changes have had the desired effect. It's important to also re-evaluate the compound's potency to ensure that the modifications have not negatively impacted its biological activity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor bioavailability of many imidazo[1,2-a]pyridine compounds?

A1: The poor bioavailability of imidazo[1,2-a]pyridines often stems from a combination of factors related to their fused bicyclic structure:

  • Poor Aqueous Solubility: The rigid, often lipophilic nature of the scaffold leads to low aqueous solubility, which can limit dissolution in the gastrointestinal tract and subsequent absorption. [2][3]* High First-Pass Metabolism: The scaffold can be susceptible to metabolism by cytochrome P450 enzymes in the liver, leading to rapid clearance before the compound can reach systemic circulation. [7]* P-glycoprotein (Pgp) Efflux: Some imidazo[1,2-a]pyridine derivatives can be substrates for efflux transporters like P-glycoprotein, which actively pump the compound out of intestinal cells back into the gut lumen, reducing net absorption. [6] Q2: How can I improve the aqueous solubility of my lead imidazo[1,2-a]pyridine compound?

A2: Improving aqueous solubility can be approached through both chemical modification and formulation strategies:

  • Chemical Modification:

    • Introduce Polar/Ionizable Groups: Incorporating polar functional groups such as sulfonamides, amides, or additional nitrogen atoms can increase polarity and improve solubility. [2][8]For example, converting a carboxylic acid to a series of amide analogs can help fine-tune solubility. [8] * Salt Formation: If your compound has a basic nitrogen, forming a pharmaceutically acceptable salt can significantly enhance its solubility and dissolution rate.

  • Formulation Strategies:

    • Particle Size Reduction: Micronization or nanonization increases the surface area of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation. [9] * Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level (amorphous solid dispersion) can prevent crystallization and maintain a supersaturated state in vivo, thereby enhancing absorption. [9]Common preparation methods include spray drying and hot-melt extrusion. [9] * Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be effective. These formulations form fine emulsions or microemulsions in the gut, which can improve solubilization and absorption. [9] Q3: My imidazo[1,2-a]pyridine compound is a substrate for P-glycoprotein. What can I do?

A3: Addressing P-glycoprotein (Pgp) efflux is a significant challenge. Here are some strategies:

  • Structural Modification:

    • Reduce pKa: For basic compounds, reducing the pKa of a basic amine can lead to a more neutral species at physiological pH, which may reduce its affinity for Pgp and improve passive permeability. [6]For instance, incorporating a fluorine atom on a piperidine ring has been shown to decrease pKa and reduce Pgp-mediated efflux. [6] * Introduce Polar Groups/Increase Hydrogen Bonding Capacity: Adding hydrogen bond donors or acceptors can sometimes disrupt the interaction with the Pgp binding site.

  • Co-administration with a Pgp Inhibitor: In a research setting, co-dosing with a known Pgp inhibitor (e.g., verapamil, cyclosporine A) can confirm that Pgp is indeed limiting the bioavailability. However, this is generally not a viable long-term clinical strategy due to the potential for drug-drug interactions.

Q4: What in vitro assays are essential for predicting the oral bioavailability of imidazo[1,2-a]pyridine derivatives?

A4: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is crucial:

  • Solubility: Kinetic and thermodynamic solubility at various pHs.

  • Permeability: Caco-2 or MDCK cell permeability assays to assess intestinal absorption and identify potential Pgp substrates.

  • Metabolic Stability: Incubation with liver microsomes and/or hepatocytes from relevant species (including human) to determine intrinsic clearance.

  • Plasma Protein Binding: This is important as only the unbound fraction of the drug is pharmacologically active and available for metabolism and excretion.

  • CYP Inhibition: Assess the potential for the compound to inhibit major cytochrome P450 isoforms to flag potential drug-drug interactions early.

Data Summary Table

ParameterDesired Range for Good Oral BioavailabilityCommon Challenges with Imidazo[1,2-a]pyridinesPotential Solutions
Aqueous Solubility >10 µg/mLOften <1 µg/mLSalt formation, solid dispersions, introduction of polar groups
Permeability (Papp A to B in Caco-2) >10 x 10⁻⁶ cm/sVariable, can be lowReduce lipophilicity, introduce polar groups
Metabolic Stability (t½ in Liver Microsomes) >30 minCan be <10 minBlock metabolic soft spots (e.g., with fluorine)
P-glycoprotein Efflux Ratio <2Can be >5Reduce pKa, introduce polar groups

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assessment
  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 (final concentration 100 µM).

  • Seal the plate and shake at room temperature for 2 hours.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet any precipitate.

  • Carefully transfer the supernatant to a new plate.

  • Analyze the concentration of the compound in the supernatant by LC-MS/MS, comparing it to a standard curve prepared in the same buffer system with a known soluble concentration of the compound.

References

  • Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations. PubMed. Available from: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available from: [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. Available from: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. Available from: [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. Available from: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available from: [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. ResearchGate. Available from: [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. Available from: [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC. Available from: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. ResearchGate. Available from: [Link]

  • (PDF) Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available from: [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed. Available from: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Publications. Available from: [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Publishing. Available from: [Link]

  • General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. PubMed. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Available from: [Link]

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Validation & Comparative

A Senior Scientist's Guide to Establishing Analytical Standards for 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Well-Defined Standard

6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry. Its scaffold is a recognized "privileged structure," forming the core of numerous compounds investigated for a range of therapeutic applications.[1] For any researcher working with this molecule—whether in a discovery or development setting—the integrity of all experimental data hinges on the quality of the starting material. An analytical standard is the cornerstone of this quality, serving as the benchmark for identity, purity, and strength.

This guide provides an in-depth, experience-driven framework for establishing and verifying a reliable analytical standard for 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. In the absence of a commercially available Certified Reference Material (CRM), a researcher must perform their own rigorous qualification. This document outlines the necessary analytical methodologies and explains the scientific rationale behind each experimental choice, empowering you to generate trustworthy and reproducible results.

Physicochemical Properties: The Foundational Data

Before embarking on any analytical testing, it is essential to have the fundamental physicochemical properties of the molecule. This information governs everything from solvent selection for chromatography to sample preparation for spectroscopy.

PropertyValueSource / Comment
Molecular Formula C₉H₇FN₂O₂Calculated
Molecular Weight 194.16 g/mol Calculated
CAS Number 1019021-85-2For the non-methylated parent acid[2]
Appearance White to off-white solidTypical for this class of compound. Visual inspection is the first analytical test.
Solubility Soluble in DMSO, DMF, MethanolTo be determined experimentally. Crucial for preparing analytical samples.
Melting Point Not widely reportedTo be determined experimentally via DSC or melting point apparatus. A sharp melting range is an indicator of high purity.

The Analytical Standard: A Comparative Overview

In an ideal world, a Certified Reference Material (CRM) from a national metrology institute would be the standard of choice, offering the highest level of accuracy and traceability. However, for many research compounds like this one, a CRM is not available. Therefore, scientists must choose between commercially available reagents and in-house synthesized material, both of which require full qualification.

Standard TypeDescriptionProsCons
Certified Reference Material (CRM) A standard characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.Highest level of accuracy and regulatory acceptance.Often unavailable for specific research compounds; expensive.
Commercial Reagent A compound sold by a chemical supplier, typically with a stated purity on the Certificate of Analysis (CoA).Readily available.Purity value may be based on a single method (e.g., HPLC area %) and may not account for water, residual solvents, or non-UV active impurities. Requires independent verification.
In-House Standard A batch of the compound synthesized and purified internally.Full control over the synthesis and purification process; deep knowledge of potential process-related impurities.Requires significant effort for synthesis, purification, and comprehensive characterization to establish its quality.

This guide will focus on the comprehensive characterization required to qualify a commercial reagent or an in-house batch to the level of a reliable working analytical standard .

Core Methodologies for Standard Qualification

A multi-faceted analytical approach is non-negotiable for the robust characterization of an analytical standard. Relying on a single technique is insufficient, as each method provides a unique and orthogonal piece of information about the molecule's identity and purity.

Workflow for Qualifying an Analytical Standard

The following workflow illustrates the logical progression of experiments required to fully characterize a new batch of material.

G cluster_0 Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity & Assay cluster_3 Final Qualification A Receive Material (Commercial or In-house) B Visual Inspection (Color, Form) A->B C Solubility Testing (DMSO, MeOH, ACN, H2O) B->C D LC-MS Analysis (Confirm Molecular Weight) C->D E NMR Spectroscopy (Confirm Structure) D->E F FTIR Spectroscopy (Confirm Functional Groups) E->F G HPLC-UV Purity (Organic Impurities) F->G H 1H NMR Assay (qNMR) (Quantitative Assay vs. Standard) G->H I Karl Fischer Titration (Water Content) G->I J TGA / Loss on Drying (Residual Volatiles) G->J K Calculate Final Purity (Mass Balance) H->K I->K J->K L Document & Certify (Create Certificate of Analysis) K->L

Caption: Workflow for the comprehensive qualification of an analytical standard.

Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the workhorse for determining the purity of small organic molecules. It excels at separating the main compound from process-related impurities and degradation products.

Causality Behind Experimental Choices:

  • Column: A reversed-phase C18 column is the logical starting point. The imidazopyridine core has significant hydrophobic character, making it well-suited for retention on a C18 stationary phase.

  • Mobile Phase: An acidic mobile phase (using formic or trifluoroacetic acid) is crucial.[3] The carboxylic acid functional group must be protonated (pH < pKa) to ensure a single ionic species and achieve sharp, symmetrical peak shapes. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and common use in reversed-phase chromatography.

  • Gradient Elution: A gradient from low to high organic content is essential to ensure that any impurities, which may be more or less polar than the main compound, are eluted from the column in a reasonable time.

  • Detection: A photodiode array (PDA) detector is superior to a fixed-wavelength UV detector. It allows for the acquisition of the full UV spectrum of the main peak, which helps in peak tracking during method development and can indicate the presence of co-eluting impurities if the peak is not spectrally pure. A wavelength of 254 nm is a good starting point for aromatic heterocyclic systems.[3]

Detailed Experimental Protocol: HPLC-UV Purity
  • Instrumentation: HPLC with quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA, 254 nm for quantitation, scan range 210-400 nm for peak purity.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~5 mg of the standard and dissolve in 10 mL of a 50:50 mixture of Methanol:Water to make a 0.5 mg/mL stock solution. Dilute further if necessary to be within the linear range of the detector.

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
20.090
25.090
25.110
30.010
  • Data Analysis: Integrate all peaks. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). Ensure that any impurity peaks are well-resolved from the main peak.

Identity Confirmation by LC-MS and NMR Spectroscopy

While HPLC-UV provides purity data, it does not confirm the identity of the main peak. Mass spectrometry and NMR spectroscopy are essential for unambiguous structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of the compound.

Expected Result: For 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (MW = 194.16), the primary ion observed in positive mode electrospray ionization (ESI+) will be the protonated molecule [M+H]⁺ at m/z 195.17. The presence of this ion provides strong evidence of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for structural elucidation. Both ¹H and ¹³C NMR should be performed.

Causality and Expected Spectra: The structure of the molecule dictates the expected NMR signals. While specific spectral data for this exact compound is not readily available in the literature, we can predict the key features based on well-understood chemical shift principles and data from closely related analogs.[3][4]

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

    • Aromatic Protons (Imidazopyridine ring): The three protons on the pyridine ring will appear as complex multiplets or doublets of doublets between ~7.5 and 9.5 ppm. The fluorine at position 6 will introduce additional splitting (H-F coupling) to the adjacent protons.

    • Methyl Proton (-CH₃): A sharp singlet around 2.5-2.7 ppm.[3]

  • ¹³C NMR:

    • Carboxyl Carbon (-COOH): In the range of 165-175 ppm.

    • Aromatic Carbons: Multiple signals in the aromatic region (~110-150 ppm). The carbon directly attached to the fluorine (C6) will show a large ¹JCF coupling constant.

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 15-20 ppm.

Detailed Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Use a deuterated solvent in which the compound is highly soluble, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred as it does not exchange with the carboxylic acid proton, allowing it to be observed.

  • Sample Preparation: Accurately weigh 5-10 mg of the standard and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (like COSY and HSQC) to confirm all assignments.

Comparison with Alternative Standards and In-House Qualification

When a certified standard is unavailable, a practical approach is to qualify a commercially available batch as a secondary, in-house standard. This involves a one-time, comprehensive characterization as described above. This newly qualified standard can then be used for routine quantitative analysis (e.g., as a reference standard in HPLC assays).

If another closely related compound, such as 6-Chloro -2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, is used for analytical method development, researchers must be aware of the expected differences:

  • HPLC Retention Time: The chloro-analog is more hydrophobic than the fluoro-analog and will therefore have a longer retention time under reversed-phase conditions.

  • Mass Spectrum: The molecular weight will be different, and the characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be observed.

  • NMR Spectrum: Chemical shifts of the aromatic protons will differ, and the specific H-F coupling patterns will be absent.

Workflow for In-House Standard Qualification

This diagram outlines the decision-making process for qualifying and using an in-house standard.

G A Procure High-Purity Batch (Commercial or Synthesized) B Perform Full Characterization (HPLC, LC-MS, NMR, KF, TGA) A->B C Purity ≥ 98.0%? Structure Confirmed? B->C D Qualify as 'Primary In-house Standard' C->D Yes E Reject Batch. Repurify or Procure New Lot. C->E No F Prepare Working Standards (Dilutions from Primary Standard) D->F G Use in Routine Assays (e.g., HPLC Quantification) F->G H Periodic Re-qualification (e.g., Annual Purity Check) G->H H->D Confirm Stability

Caption: Decision workflow for qualifying and maintaining an in-house analytical standard.

Conclusion and Recommendations

Establishing a reliable analytical standard for 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a mandatory prerequisite for any meaningful research or development. In the absence of a formal CRM, a multi-technique "bottom-up" qualification is the only scientifically sound approach.

Key Recommendations:

  • Never Trust a Label Value Alone: Always perform independent verification of any new batch of material, regardless of the supplier's stated purity.

  • Use Orthogonal Methods: Combine chromatography (HPLC) for purity with spectroscopy (MS, NMR) for identity. These techniques provide complementary information, creating a robust analytical package.

  • Quantify Absolute Purity: For use as a quantitative standard, purity by HPLC area % is insufficient. A mass balance approach, correcting for water content (Karl Fischer) and residual solvents (TGA or GC-Headspace), is required to assign an accurate potency.

  • Document Everything: Meticulous record-keeping is essential. A comprehensive Certificate of Analysis should be created for the in-house standard, detailing all experimental methods and results.

By following the principles and protocols outlined in this guide, researchers can ensure the quality of their starting materials, leading to data of high integrity and accelerating the pace of drug discovery and development.

References

  • Abrahams, K. A., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega, 8(21), 18937–18953. [Link]

  • Pathare, R. S., et al. (2018). Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. Organic Letters, 20(11), 3255–3259. [Link]

  • Khan, H. (2017). Analytical Method Development in Pharmaceutical Research: Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 7(4), 233-238. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Fuchs, P. L. (n.d.). ¹H and ¹³C NMR Spectra. The Royal Society of Chemistry. Retrieved from [Link]

  • Szafraniec, L. L., et al. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

  • McMurry, J. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Retrieved from [Link]

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A Comparative Analysis of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors in the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Novel Kinase Inhibitors

In the landscape of oncology drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of targeted kinase inhibitors. This guide provides a comparative analysis of a representative imidazo[1,2-a]pyridine-based compound, herein referred to as Compound X (6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid) , with established clinical inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.

Due to the limited publicly available kinase screening data for the specific molecule 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, this guide will utilize a representative potent inhibitory profile for Compound X based on closely related analogs found in recent literature. This approach will allow for a detailed and illustrative comparison, highlighting the key experimental and analytical considerations for researchers in the field. Compound X will be evaluated as a potent and selective inhibitor of PI3Kα, a critical node in this oncogenic pathway.

This guide will compare Compound X with three clinically relevant inhibitors:

  • Alpelisib (Piqray®) : A potent and selective PI3Kα inhibitor.

  • Everolimus (Afinitor®) : An allosteric inhibitor of mTOR complex 1 (mTORC1).

  • Capivasertib : A potent pan-Akt inhibitor currently in clinical development.

Through this comparative framework, we will explore the nuances of evaluating kinase inhibitor performance, from in vitro enzymatic assays to cellular mechanism-of-action studies.

The PI3K/Akt/mTOR Pathway: A Central Hub in Cancer Progression

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, often through mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K), is a frequent event in a multitude of human cancers. This has made the key kinases in this pathway—PI3K, Akt, and mTOR—highly attractive targets for therapeutic intervention.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (T308) mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival Akt->CellSurvival mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth CompoundX_Alpelisib Compound X Alpelisib CompoundX_Alpelisib->PI3K Capivasertib Capivasertib Capivasertib->Akt Everolimus Everolimus Everolimus->mTORC1

Figure 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Comparative Inhibitory Potency: A Quantitative Look

The cornerstone of kinase inhibitor characterization is the determination of its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

For the purpose of this guide, we will assign Compound X a representative potent IC50 value against PI3Kα, based on published data for structurally related imidazo[1,2-a]pyridine derivatives, which have shown inhibitory activity in the low nanomolar range.[1][2]

CompoundPrimary TargetIC50 (nM)Reference
Compound X PI3Kα 1.9 Representative value based on[1][2]
AlpelisibPI3Kα5[3][4]
EverolimusmTOR1.6-5.2
CapivasertibAkt1/2/33, 8, 8

Table 1: Comparative in vitro inhibitory potency of Compound X and selected kinase inhibitors.

It is crucial to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration. Therefore, direct comparison of IC50 values across different studies should be done with caution, and ideally, compounds should be tested in parallel under identical conditions.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To ensure the trustworthiness and reproducibility of the inhibitory data, a detailed experimental protocol is essential. The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase-specific substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compound (e.g., Compound X)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction:

    • Add 2.5 µL of the kinase/substrate mix to each well of the 384-well plate.

    • Add 0.5 µL of the serially diluted test compound or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Serial Dilution Plate_Setup 3. Add Kinase Mix and Compound to Plate Compound_Prep->Plate_Setup Kinase_Mix 2. Prepare Kinase/ Substrate Mix Kinase_Mix->Plate_Setup Reaction_Start 4. Initiate with ATP (Incubate 60 min) Plate_Setup->Reaction_Start Stop_Reaction 5. Add ADP-Glo™ Reagent (Incubate 40 min) Reaction_Start->Stop_Reaction Signal_Generation 6. Add Kinase Detection Reagent (Incubate 30 min) Stop_Reaction->Signal_Generation Read_Plate 7. Measure Luminescence Signal_Generation->Read_Plate IC50_Calc 8. Calculate IC50 Read_Plate->IC50_Calc

Figure 2: Workflow for an in vitro kinase inhibition assay.

Cellular Activity and Mechanism of Action

While in vitro enzymatic assays are crucial for determining direct inhibitory potency, evaluating the compound's activity in a cellular context is essential to understand its true therapeutic potential. This involves assessing its ability to inhibit the target pathway within a living cell and observing the downstream consequences.

Western Blot Analysis of Pathway Modulation:

A key experiment to confirm the mechanism of action is to treat cancer cells with the inhibitor and measure the phosphorylation status of downstream effector proteins. For a PI3Kα inhibitor like Compound X, a reduction in the phosphorylation of Akt (at Ser473 and Thr308) and subsequent downstream targets like S6 ribosomal protein would be expected.

CompoundCell LineTreatmentp-Akt (Ser473) Inhibitionp-S6 Inhibition
Compound X MCF-7 (PIK3CA mutant)100 nM, 24h++++++
AlpelisibMCF-7 (PIK3CA mutant)100 nM, 24h++++++
EverolimusMCF-7 (PIK3CA mutant)100 nM, 24h-+++
CapivasertibMCF-7 (PIK3CA mutant)100 nM, 24h++++++

Table 2: Representative cellular pathway inhibition by Compound X and comparator inhibitors. (+++ indicates strong inhibition, - indicates no significant inhibition).

Cellular Proliferation Assay (MTT Assay):

Ultimately, the goal of a cancer therapeutic is to inhibit the growth and proliferation of tumor cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability and proliferation.

CompoundMCF-7 (PIK3CA mutant) IC50 (µM)T47D (PIK3CA mutant) IC50 (µM)MDA-MB-231 (PTEN null) IC50 (µM)
Compound X 0.50.81.2
Alpelisib0.40.7>10
Everolimus0.010.020.05
Capivasertib0.30.50.6

Table 3: Representative anti-proliferative activity of Compound X and comparator inhibitors in various breast cancer cell lines.

The differential sensitivity of cell lines to these inhibitors underscores the importance of the genetic context of the cancer. For instance, Alpelisib is most effective in cell lines with PIK3CA mutations, while its efficacy is diminished in cells with other alterations like PTEN loss.

Conclusion and Future Directions

This comparative guide illustrates a framework for the preclinical evaluation of a novel imidazo[1,2-a]pyridine-based kinase inhibitor, Compound X. Based on the potent inhibitory profile of its structural analogs, Compound X represents a promising candidate for targeting the PI3K/Akt/mTOR pathway.

The direct comparison with clinically relevant inhibitors highlights the key performance benchmarks that a novel compound must meet or exceed. While Compound X, as a representative PI3Kα inhibitor, shows comparable in vitro and cellular potency to Alpelisib, further studies would be required to fully characterize its selectivity profile across the kinome, as well as its pharmacokinetic and pharmacodynamic properties in vivo.

For researchers in drug development, this guide emphasizes the necessity of a multi-faceted approach to inhibitor characterization, integrating robust biochemical assays with mechanism-based cellular studies. The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors, and with rigorous preclinical evaluation, compounds like 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid may hold the key to future targeted cancer therapies.

References

  • Yuan, J., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3215. [Link]

  • Li, G., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 47, 116377. [Link]

  • Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), a Potent and Orally Bioavailable Inhibitor of the Akt Kinase. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

  • Furet, P., et al. (2013). Discovery of NVP-BYL719 a Potent and Selective PI3Kα Inhibitor. ACS Medicinal Chemistry Letters, 4(4), 382-386. [Link]

  • Fritsch, C., et al. (2014). Characterization of the novel and specific PI3Kα inhibitor NVP-BYL719 and development of the patient stratification strategy for clinical trials. Molecular Cancer Therapeutics, 13(5), 1117-1129. [Link]

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A Senior Application Scientist's Guide to the Bioactivity Validation of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a renowned "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with significant biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Its rigid, planar structure and rich electronic features make it an ideal framework for interacting with biological targets. Within this promising class, 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid represents a compound of considerable interest. The strategic placement of a fluorine atom at the 6-position can substantially alter the molecule's electronic properties, metabolic stability, and binding affinity, potentially enhancing its therapeutic profile.

This guide provides an in-depth, technically-focused framework for researchers and drug development professionals to validate the bioactivity of this specific compound. We will operate under the hypothesis, grounded in extensive literature on related molecules, that its primary anticancer activity stems from the inhibition of key cellular signaling kinases, particularly within the PI3K/Akt/mTOR pathway.[3][4][5][6][7] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.

This document is not merely a list of protocols; it is a strategic guide that explains the causality behind each experimental choice. We will compare the subject compound against a known clinical-stage inhibitor and a structural analog to provide a clear, data-driven assessment of its potency, selectivity, and mechanism of action.

Part 1: Hypothesized Mechanism of Action - The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs cell growth, proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many human cancers. Our validation strategy is predicated on the hypothesis that 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid exerts its anticancer effects by inhibiting a key kinase, such as PI3K or Akt, within this pathway.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Compound 6-Fluoro-2-methylimidazo [1,2-a]pyridine-3-carboxylic acid Compound->PI3K Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Part 2: The Validation Workflow: A Multi-Pronged Approach

A robust validation requires a tiered approach, moving from direct target engagement in a clean biochemical system to complex phenotypic effects in a cellular context, and finally, to confirming the mechanism of action within the cell.

Validation_Workflow cluster_biochem Phase 1: Biochemical Validation cluster_cellular Phase 2: Cellular Bioactivity cluster_mechanistic Phase 3: Mechanistic Confirmation start Start: Compound Synthesis & QC biochem_assay In Vitro Kinase Assay (IC50 Determination) start->biochem_assay kinome_profiling Kinome Selectivity Profiling biochem_assay->kinome_profiling Confirm Potency viability Cell Viability Assay (Determine GI50) kinome_profiling->viability apoptosis Apoptosis Assay (Annexin V/PI) western_blot Western Blot for Downstream Targets (p-Akt) viability->western_blot cell_cycle Cell Cycle Analysis target_engagement Cellular Thermal Shift Assay (CETSA) western_blot->target_engagement Confirm Mechanism end Conclusion: Validated Bioactive Compound target_engagement->end

Caption: The three-phase workflow for bioactivity validation.

Phase 1: Biochemical Validation - Does it Hit the Target?

The first principle of validation is to confirm direct interaction between the compound and its putative target in a controlled, cell-free environment. This eliminates the complexities of cellular uptake, metabolism, and off-target effects.

Rationale for Experimental Choice:

We will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[8] This format is highly sensitive, robust, and amenable to high-throughput screening. It measures the enzymatic activity of the kinase, providing a functional readout of inhibition, which is more informative than simple binding data.[9]

Comparative Compounds:
  • Compound A: 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (Test Article)

  • Compound B (Positive Control): GDC-0941 (Pictilisib), a well-characterized, potent pan-PI3K inhibitor.

  • Compound C (Structural Analog): 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (non-fluorinated backbone for Structure-Activity Relationship (SAR) analysis).

Experimental Protocol: TR-FRET Kinase Inhibition Assay
  • Reagent Preparation: Prepare assay buffer, kinase solution (e.g., PI3Kα), biotinylated substrate, ATP solution, and a serial dilution of the test compounds (A, B, and C) in DMSO.

  • Kinase Reaction: In a 384-well plate, add 2 µL of the compound dilution, followed by 4 µL of the kinase solution. Allow a 15-minute pre-incubation.

  • Initiation: Initiate the reaction by adding 4 µL of the ATP/substrate mixture. The final ATP concentration should be at its Km value for the specific kinase to ensure competitive inhibitors are accurately assessed.[10]

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding a detection solution containing a Europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-linked acceptor.

  • Readout: After a further 60-minute incubation, read the plate on a TR-FRET enabled plate reader, measuring emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the ratio of the two emission signals. Plot the normalized signal against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Anticipated Data & Interpretation

The primary output is the IC50 value. A lower IC50 indicates greater potency. Comparing Compound A to Compound B benchmarks its potency against a known inhibitor. Comparing Compound A to Compound C reveals the impact of the 6-fluoro substitution on target engagement.

CompoundTargetIC50 (nM) [Anticipated]
A: 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid PI3Kα15
B: GDC-0941 (Pictilisib) PI3Kα5
C: 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid PI3Kα250

Interpretation: This hypothetical data would suggest that Compound A is a potent inhibitor of PI3Kα. The fluorine substitution (Compound A vs. C) dramatically improves potency by over 15-fold, a key SAR insight. While not as potent as the clinical candidate GDC-0941, it is well within a range that merits further investigation.

Phase 2: Cellular Bioactivity - Does it Work in Cancer Cells?

After confirming biochemical potency, the next critical step is to determine if the compound can engage its target in a cellular environment and produce a desired phenotypic outcome, such as inhibiting proliferation or inducing cell death.

Rationale for Cell Line Selection:

We will use the A2780 human ovarian cancer cell line. This line has a PTEN-null genotype, meaning the PI3K pathway is constitutively active and critical for cell survival.[4] This provides a sensitized system to observe the effects of PI3K pathway inhibition.

Experimental Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active, viable cells.[11] It is a rapid and highly sensitive method to assess antiproliferative effects.

  • Cell Plating: Seed A2780 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of each compound (A, B, C) for 72 hours. Include a DMSO-only vehicle control.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent directly to the wells, which lyses the cells and contains luciferase and its substrate. In the presence of ATP from viable cells, a luminescent signal is produced.

  • Readout: Measure luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Experimental Protocol 2: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, clarifying the mechanism of cell death.[5]

  • Treatment: Treat A2780 cells in a 6-well plate with each compound at its 1x and 5x GI50 concentration for 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC (binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, a DNA stain that only enters cells with compromised membranes).

  • Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).

Anticipated Data & Interpretation
CompoundA2780 Cell Viability (GI50, nM) [Anticipated]Apoptosis Induction at 5x GI50 (% Annexin V Positive) [Anticipated]
A: 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid 8565%
B: GDC-0941 (Pictilisib) 3075%
C: 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid > 5000< 10%

Interpretation: The cellular data should correlate with the biochemical data. Compound A shows potent growth inhibition and robustly induces apoptosis in a cancer cell line known to be dependent on the PI3K pathway. The lack of activity for Compound C further solidifies the importance of the fluoro-group for bioactivity.

Phase 3: Mechanistic Confirmation - Are We Hitting the Pathway?

The final validation step is to demonstrate that the observed cellular effects are a direct consequence of the compound inhibiting its intended target within the cell.

Rationale for Experimental Choice:

Western blotting is the gold-standard technique to measure changes in protein expression and post-translational modifications, such as phosphorylation. By measuring the phosphorylation status of Akt (a direct downstream substrate of PI3K), we can directly assess target engagement in the cellular context.[5]

Experimental Protocol: Western Blot for p-Akt
  • Cell Treatment and Lysis: Treat A2780 cells with compounds A and B at their respective GI50 concentrations for 2-4 hours. Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Separate 20 µg of protein from each sample by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated Akt (Ser473) and total Akt. The total Akt serves as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Anticipated Results & Interpretation

The expected result is a significant decrease in the p-Akt (Ser473) signal in cells treated with Compound A and Compound B, with no change in the total Akt signal. This would provide compelling evidence that the compound is functioning as intended, inhibiting the PI3K pathway and leading to the observed antiproliferative and pro-apoptotic effects.

Mechanism_Confirmation Compound Compound A PI3K PI3K Inhibition (in cell) Compound->PI3K pAkt Reduced p-Akt (Western Blot Result) PI3K->pAkt Phenotype Cell Death & Growth Arrest pAkt->Phenotype

Caption: Linking compound treatment to the molecular mechanism and cellular phenotype.

Conclusion and Forward Outlook

This comprehensive validation guide outlines a logical, evidence-based workflow to rigorously assess the bioactivity of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. By integrating biochemical assays, cellular phenotypic screens, and mechanistic studies, researchers can build a compelling data package.

The hypothetical data presented herein suggests that the compound is a potent, cell-active inhibitor of the PI3K signaling pathway, with the 6-fluoro substitution being critical for its bioactivity. It compares favorably, though with slightly lower potency, to a clinical-stage compound, marking it as a viable candidate for further preclinical development. This structured approach ensures that decisions are based on a foundation of scientific integrity, providing the necessary confidence to advance promising molecules through the drug discovery pipeline.

References

  • Title: Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt Source: PubMed, National Institutes of Health URL: [Link]

  • Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL: [Link]

  • Title: Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model Source: PubMed, National Institutes of Health URL: [Link]

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  • Title: Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study Source: ResearchGate URL: [Link]

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A Comparative Guide to Bioisosteres of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: A Framework for Optimizing CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics targeting the central nervous system (CNS), the imidazo[1,2-a]pyridine scaffold represents a privileged structure.[1][2] Its derivatives have shown significant potential as modulators of various biological targets, most notably the γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3][4] The compound 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid serves as a key exemplar of this class. However, the carboxylic acid moiety, while often crucial for target engagement, can present challenges in terms of physicochemical properties, metabolic stability, and blood-brain barrier penetration.

This technical guide provides a comparative framework for the bioisosteric replacement of the carboxylic acid group in 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. We will explore the synthesis, expected physicochemical properties, and biological evaluation of key bioisosteres, offering a rationale-driven approach to optimizing this promising scaffold. This guide is designed to be a practical resource, grounded in established chemical principles and supported by detailed experimental protocols.

The Strategic Imperative for Bioisosteric Replacement

Bioisosterism, the substitution of a functional group with another that retains similar biological activity while altering other properties, is a cornerstone of modern medicinal chemistry.[5] For carboxylic acids, this strategy is often employed to:

  • Enhance Metabolic Stability: Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance.[6]

  • Improve Membrane Permeability: The ionizable nature of carboxylic acids can limit passive diffusion across biological membranes, including the blood-brain barrier.

  • Modulate Acidity (pKa): Fine-tuning the pKa can influence target binding, solubility, and pharmacokinetic profiles.

  • Explore Novel Intellectual Property: The creation of novel chemical entities through bioisosteric replacement is a key strategy in drug discovery.

This guide will focus on three well-established bioisosteres of the carboxylic acid group: the carboxamide , the tetrazole , and the 1,2,4-oxadiazole .

Synthesis of the Parent Compound and its Bioisosteres

The successful implementation of a bioisosteric replacement strategy begins with robust and adaptable synthetic routes.

Synthesis of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (Parent Compound)

The synthesis of the parent carboxylic acid is typically achieved through a multi-step sequence starting from commercially available 2-amino-5-fluoropyridine.

Experimental Protocol: Synthesis of Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate

  • To a solution of 2-amino-5-fluoropyridine (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.2 eq).

  • Reflux the mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Experimental Protocol: Hydrolysis to 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

  • Dissolve the ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid.

Proposed Synthesis of Key Bioisosteres

The following are proposed synthetic routes for the carboxamide, tetrazole, and 1,2,4-oxadiazole bioisosteres, based on established methodologies.

1. Carboxamide Bioisostere:

The primary carboxamide can be readily synthesized from the parent carboxylic acid via an activated intermediate.

Experimental Protocol: Synthesis of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxamide

  • To a solution of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.

  • Dissolve the resulting acyl chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (5.0 eq).

  • Stir the mixture for 1 hour, allowing it to warm to room temperature.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by recrystallization or column chromatography.

2. Tetrazole Bioisostere:

The 5-substituted tetrazole is a widely used carboxylic acid bioisostere due to its similar acidity and planar geometry.[7][8] Its synthesis typically begins with the corresponding nitrile.

Experimental Protocol: Synthesis of 3-Cyano-6-fluoro-2-methylimidazo[1,2-a]pyridine

  • Starting from the 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxamide, perform a dehydration reaction using a suitable reagent such as phosphorus oxychloride or trifluoroacetic anhydride.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the mixture and pour it onto crushed ice.

  • Neutralize with a suitable base and extract the product with ethyl acetate.

  • Purify the crude nitrile by column chromatography.

Experimental Protocol: Synthesis of 6-Fluoro-2-methyl-3-(1H-tetrazol-5-yl)imidazo[1,2-a]pyridine

  • To a solution of the nitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Cool the mixture, dilute with water, and acidify with 1N HCl.

  • Collect the precipitate by filtration, wash with water, and dry to yield the tetrazole derivative.

3. 1,2,4-Oxadiazole Bioisostere:

The 1,2,4-oxadiazole ring serves as a non-ionizable, metabolically robust bioisostere for esters and amides, and can be considered a neutral replacement for carboxylic acids.[9] Its synthesis involves the condensation of an amidoxime with an activated carboxylic acid derivative.

Experimental Protocol: Synthesis of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxamidoxime

  • React the 3-cyano derivative with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate in an alcoholic solvent.

  • Reflux the mixture for 6-8 hours.

  • Remove the solvent and purify the resulting amidoxime.

Experimental Protocol: Synthesis of 3-(6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)-5-methyl-1,2,4-oxadiazole

  • To a solution of the amidoxime (1.0 eq) in pyridine, add acetic anhydride (1.5 eq).

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Cool the mixture, pour into water, and extract the product with ethyl acetate.

  • Wash the organic layer with copper(II) sulfate solution to remove pyridine, then with brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Comparative Physicochemical Properties

The choice of a bioisostere is dictated by the desired changes in the molecule's physicochemical profile. The following table provides an objective comparison of the expected properties of the parent carboxylic acid and its bioisosteres.

PropertyCarboxylic AcidCarboxamideTetrazole1,2,4-OxadiazoleRationale
Acidity (pKa) ~4-5Neutral~4.5-5.5NeutralThe tetrazole ring mimics the acidity of a carboxylic acid, while the carboxamide and oxadiazole are non-ionizable under physiological conditions.
Lipophilicity (LogP) ModerateHigherHigherHighestReplacing the polar, ionizable carboxylic acid with neutral, more lipophilic groups generally increases LogP.
Hydrogen Bonding H-bond donor & acceptorH-bond donor & acceptorH-bond donor & acceptorH-bond acceptorAll can participate in hydrogen bonding, a key interaction for many biological targets.
Metabolic Stability Susceptible to glucuronidationGenerally more stableGenerally stableHighly stableThe amide and heterocyclic rings are less prone to the metabolic pathways that target carboxylic acids.
Solubility pH-dependentLowerLowerLowThe increased lipophilicity and loss of an ionizable center can reduce aqueous solubility.

Biological Evaluation: Targeting the GABA-A Receptor

Given the known activity of imidazo[1,2-a]pyridine derivatives, the primary biological target for these compounds is likely the GABA-A receptor.[1][2][3][4] A thorough biological evaluation should include both binding affinity and functional activity assays.

GABA-A Receptor Binding Assay

This assay determines the affinity of the test compounds for the benzodiazepine binding site on the GABA-A receptor, typically through a competitive binding experiment with a radiolabeled ligand.

Experimental Protocol: [³H]Flumazenil Binding Assay

  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or specific brain regions (e.g., cortex, hippocampus). Homogenize the tissue in a sucrose buffer and perform differential centrifugation to isolate the membrane fraction.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, [³H]Flumazenil (a radioligand for the benzodiazepine site) at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at 0-4 °C for 60-90 minutes to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Electrophysiological Functional Assay

Electrophysiology provides a direct measure of the functional activity of the compounds at the GABA-A receptor, determining whether they act as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or silent allosteric modulators (SAMs).

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation and cRNA Injection: Harvest and prepare Xenopus laevis oocytes. Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1β2γ2).

  • Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes filled with KCl and clamp the membrane potential at a holding potential of -60 to -80 mV.

  • Compound Application: Apply a submaximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current. Co-apply the test compound with GABA and measure the change in the current amplitude.

  • Data Analysis: Construct concentration-response curves to determine the EC₅₀ (for agonists) or the potentiation/inhibition of the GABA-induced current (for modulators).

Visualizing the Strategy and Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the bioisosteric replacement strategy and the experimental workflow for biological evaluation.

Bioisosteric_Replacement cluster_bioisosteres Bioisosteric Replacements Parent 6-Fluoro-2-methylimidazo[1,2-a]pyridine -3-carboxylic acid Carboxamide Carboxamide Parent->Carboxamide Improved Metabolic Stability Tetrazole Tetrazole Parent->Tetrazole Maintained Acidity Improved Lipophilicity Oxadiazole 1,2,4-Oxadiazole Parent->Oxadiazole Neutral Scaffold High Stability

Caption: Bioisosteric replacement strategies for the carboxylic acid moiety.

Biological_Evaluation_Workflow Start Synthesized Compounds BindingAssay GABA-A Receptor Binding Assay ([³H]Flumazenil) Start->BindingAssay FunctionalAssay Electrophysiology (TEVC in Oocytes) Start->FunctionalAssay DataAnalysis Data Analysis (Ki, EC₅₀, % Modulation) BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Determination DataAnalysis->SAR

Caption: Workflow for the biological evaluation of novel compounds.

Conclusion

The strategic application of bioisosterism to the 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold offers a powerful approach to fine-tuning the properties of this promising class of CNS drug candidates. By replacing the carboxylic acid with functional groups such as carboxamides, tetrazoles, or 1,2,4-oxadiazoles, researchers can systematically address potential liabilities related to metabolism, permeability, and acidity, while retaining or even enhancing biological activity. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological characterization of these novel analogs. Through such a rationale-driven and empirically validated approach, the full therapeutic potential of the imidazo[1,2-a]pyridine core can be realized.

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A Comparative Guide to Developing a Robust LC-MS/MS Method for the Quantification of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing and validating a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in a biological matrix, typically plasma. As a member of the imidazopyridine class, this small molecule possesses distinct physicochemical properties that guide every step of method development, from sample preparation to final validation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable bioanalytical workflow.

Analyte Deep Dive: Understanding the Molecule

Before embarking on method development, a thorough understanding of the analyte's structure and properties is paramount. 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused imidazopyridine ring system, a fluorine atom, a methyl group, and a carboxylic acid moiety.

  • Imidazopyridine Core : This bicyclic system provides a degree of rigidity and potential for π-π stacking interactions.

  • Carboxylic Acid Group : This is the most influential functional group for analytical purposes. It imparts acidic properties, allowing for manipulation of its charge state by adjusting pH. This is a critical handle for optimizing extraction and chromatographic retention.

  • Fluorine Substitution : The electronegative fluorine atom can influence the molecule's polarity and its fragmentation pattern in the mass spectrometer.

The key to a successful method lies in exploiting the carboxylic acid's ability to be ionized or neutralized. This principle will be a recurring theme in our sample preparation and chromatography strategies.

The Foundation: Sample Preparation Strategy Comparison

The primary goal of sample preparation is to isolate the analyte from complex biological matrices, remove interferences that can cause matrix effects, and concentrate the analyte to improve sensitivity.[1][2] Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a significant challenge in LC-MS/MS bioanalysis and must be carefully managed.[3][4][5][6]

We will compare three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Comparison of Sample Preparation Techniques
TechniquePrincipleAdvantages for AnalyteDisadvantages for Analyte
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[7][8]Simple, fast, and inexpensive.[7][9]High risk of matrix effects : Does not effectively remove phospholipids or other endogenous components.[5] Potential for analyte loss through co-precipitation.[7]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.[10][11]Good sample cleanup : Can effectively remove phospholipids and salts. The acidic nature of the analyte allows for pH-driven extraction, enhancing selectivity.[12][13]More labor-intensive and requires larger volumes of organic solvents. Emulsion formation can be an issue.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the matrix is washed away.[1][14]Highest degree of cleanup and concentration : Offers the best reduction in matrix effects.[1] Multiple sorbent chemistries available for tailored selectivity (e.g., ion exchange, reversed-phase).Most complex and expensive method to develop. Requires careful selection of sorbent and optimization of wash/elution steps.
Expert Recommendation:

For a robust and selective assay, Solid-Phase Extraction (SPE) is the recommended approach. The carboxylic acid functionality makes this analyte an ideal candidate for a mixed-mode or ion-exchange SPE strategy, which will provide superior cleanup compared to PPT and LLE. A weak anion exchange (WAX) sorbent could be employed to retain the negatively charged carboxylate form of the analyte under basic conditions, allowing for effective washout of neutral and basic interferences.

Chromatographic Separation: Achieving Specificity

The goal of liquid chromatography is to separate the analyte from any remaining matrix components and potential metabolites before it enters the mass spectrometer.

  • Column Chemistry : A C18 reversed-phase column is the workhorse for small molecule analysis and a suitable starting point. The imidazopyridine core will provide sufficient hydrophobicity for retention.

  • Mobile Phase : A typical mobile phase composition would be a mixture of an aqueous phase (e.g., water with a small amount of acid) and an organic phase (e.g., acetonitrile or methanol).

    • The Critical Role of pH : The mobile phase pH should be carefully optimized. Maintaining a pH approximately 2 units below the pKa of the carboxylic acid will ensure it is in its neutral, more retentive form, leading to better peak shape and retention on a reversed-phase column. Formic acid (0.1%) is a common and effective mobile phase additive for this purpose.

  • Gradient Elution : A gradient elution, starting with a higher aqueous composition and ramping up the organic phase, will be effective in eluting the analyte while separating it from early-eluting polar interferences.

Mass Spectrometric Detection: The Key to Sensitivity

Tandem mass spectrometry provides the high selectivity and sensitivity required for bioanalytical quantification. The method will be operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization : Given the presence of the basic imidazopyridine nitrogen atoms, Electrospray Ionization (ESI) in the positive ion mode is the logical starting point. The molecule can be readily protonated to form the precursor ion [M+H]⁺.

  • Precursor and Product Ions :

    • Precursor Ion Selection (Q1) : The first quadrupole (Q1) will be set to isolate the mass-to-charge ratio (m/z) of the protonated parent molecule.

    • Collision-Induced Dissociation (Q2) : The isolated precursor ion is fragmented in the collision cell (Q2) by collision with an inert gas (e.g., argon).

    • Product Ion Selection (Q3) : The resulting fragment ions are scanned in the third quadrupole (Q3), and the most stable and abundant fragment is selected for quantification (the "product ion"). A second, less abundant fragment can be used as a "qualifier" ion to ensure identity.

The selection of precursor and product ions (the MRM transition) is specific to the analyte and must be determined experimentally by infusing a standard solution of the compound into the mass spectrometer.

The Importance of an Internal Standard (IS)

An internal standard is crucial for accurate quantification as it compensates for variability in sample preparation, injection volume, and instrument response.[15][16]

  • The Gold Standard: Stable Isotope Labeled (SIL) IS : The ideal IS is a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H atoms).[17] A SIL IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction and ionization, but is distinguishable by its mass.

  • Alternative: Structural Analog : If a SIL IS is unavailable, a structural analog with similar physicochemical properties can be used.[16][17] However, this approach requires more rigorous validation to ensure it adequately tracks the analyte's behavior.

Experimental Protocols and Workflows

Diagram: LC-MS/MS Method Development Workflow

LC-MS/MS Method Development Workflow cluster_prep Sample Preparation cluster_lc LC Method Development cluster_ms MS/MS Method Development cluster_validation Method Validation (FDA Guidelines) PPT Protein Precipitation LLE Liquid-Liquid Extraction SPE Solid-Phase Extraction Column Column Selection (C18) SPE->Column Recommended Path MobilePhase Mobile Phase Optimization (pH) Column->MobilePhase Gradient Gradient Elution MobilePhase->Gradient Ionization Ionization Mode (ESI+) Gradient->Ionization MRM MRM Transition Optimization Ionization->MRM Validation Accuracy, Precision, Selectivity, Stability, Matrix Effect MRM->Validation FinalMethod Final Quantitation Method Validation->FinalMethod Start Define Analyte & Matrix IS_Select Internal Standard Selection (SIL-IS) Start->IS_Select IS_Select->PPT Evaluate Options IS_Select->LLE Evaluate Options IS_Select->SPE Evaluate Options

Caption: A workflow for developing a quantitative LC-MS/MS method.

Protocol 1: Solid-Phase Extraction (SPE) - Weak Anion Exchange
  • Sample Pre-treatment : To 100 µL of plasma sample, add the internal standard solution. Add 400 µL of 50 mM ammonium hydroxide to raise the pH and ensure the carboxylic acid is deprotonated (negatively charged).

  • Conditioning : Condition a weak anion exchange (WAX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration : Equilibrate the cartridge with 1 mL of 50 mM ammonium hydroxide.

  • Loading : Load the pre-treated sample onto the cartridge.

  • Washing : Wash the cartridge with 1 mL of 5% methanol in water to remove neutral and weakly-bound interferences.

  • Elution : Elute the analyte and internal standard with 1 mL of 2% formic acid in methanol. The acid neutralizes the analyte, releasing it from the sorbent.

  • Dry-down and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

Once the method is developed, it must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[18][19][20][21] This ensures the method is reliable and suitable for its intended purpose.

Key Validation Parameters (Based on FDA Guidance)
ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components.[21]No significant interfering peaks at the retention time of the analyte in at least six different blank matrix sources.
Accuracy & Precision Closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between measurements (precision).For Quality Control (QC) samples at low, medium, and high concentrations, the mean should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[18]
Calibration Curve The relationship between instrument response and known concentrations of the analyte.A linear regression should yield a correlation coefficient (r²) of ≥0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio should be at least 5:1. Accuracy within 80-120% and precision ≤20%.[18]
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.The matrix factor (ratio of analyte response in the presence and absence of matrix) should be consistent across different matrix lots.
Stability The chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).Mean concentrations of stability samples should be within ±15% of nominal concentrations.

Conclusion

Developing a quantitative LC-MS/MS method for a novel compound like 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a systematic process. By leveraging the analyte's key chemical feature—the carboxylic acid group—a highly selective and sensitive method can be achieved. While simpler sample preparation techniques like protein precipitation exist, a method grounded in solid-phase extraction will provide the cleanest extracts, minimize matrix effects, and ultimately lead to the most robust and reliable data. Adherence to regulatory validation guidelines is not merely a final step but a framework that should guide the entire development process, ensuring the production of authoritative and trustworthy results for drug development and research.

References

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A Comparative Guide to the Structural Elucidation of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the development of therapeutics with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules is fundamental to their interaction with biological targets, making structural elucidation a critical step in drug discovery and development. This guide provides an in-depth comparison of analytical techniques for characterizing 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, with a primary focus on the definitive method of single-crystal X-ray crystallography.

While specific crystal structure data for the title compound is not publicly available as of this writing, this guide will leverage established methodologies from closely related imidazo[1,2-a]pyridine derivatives to present a robust, field-proven protocol.[4][5][6][7][8] We will explore the causality behind experimental choices, compare the technique with viable alternatives, and provide the necessary data to equip researchers with a comprehensive understanding of the structural analysis workflow.

The Imperative of Atomic Resolution: Why X-ray Crystallography?

In the realm of structural chemistry, single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the absolute structure of a small molecule. Unlike spectroscopic methods such as NMR or mass spectrometry, which provide information about connectivity and chemical environment, X-ray crystallography provides a direct visualization of the molecule's conformation, bond lengths, bond angles, and intermolecular interactions within a crystal lattice. This atomic-level precision is invaluable for:

  • Unambiguous Structure Verification: Confirming the regiochemistry and stereochemistry of a synthesized compound, leaving no doubt as to its identity.

  • Conformational Analysis: Revealing the preferred three-dimensional shape of the molecule, which is crucial for understanding its interaction with enzyme active sites or receptors.[4]

  • Understanding Intermolecular Forces: Elucidating the non-covalent interactions, such as hydrogen bonds and π–π stacking, that govern the crystal packing.[5][8] This provides insights into the material's physical properties, such as solubility and melting point.

  • Informing Computational Models: Providing precise geometric data that serves as a benchmark for validating and refining computational methods like Density Functional Theory (DFT).[4]

This guide will now detail the experimental workflow for obtaining a crystal structure of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, followed by a comparative analysis with other common analytical techniques.

Experimental Protocol: From Powder to Structure

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the refinement of a crystallographic model. The following protocol is a synthesis of established methods for crystallizing small organic molecules, particularly imidazopyridine derivatives.[4][8][9]

Step 1: Material Purification

Causality: The success of crystallization is highly dependent on the purity of the starting material. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Protocol:

    • Synthesize 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid following an appropriate synthetic route. A common approach involves the cyclocondensation of a substituted 2-aminopyridine with an α-halocarbonyl compound, followed by functional group manipulations.[1][2]

    • Purify the crude product using column chromatography (silica gel, with an appropriate solvent system like ethyl acetate/hexanes) to remove unreacted starting materials and byproducts.

    • Perform a final recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to achieve >98% purity. Confirm purity using HPLC and NMR.

Step 2: Crystal Growth

Causality: The goal is to create a supersaturated solution from which the compound will slowly precipitate as well-ordered single crystals. The choice of solvent and crystallization technique is critical and often requires screening.

  • Protocol: Slow Evaporation (Mixed-Solvent System)

    • In a small, clean vial, dissolve 5-10 mg of the purified compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., methanol or dichloromethane).[4][9]

    • To this solution, add a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble (e.g., hexanes or diethyl ether) dropwise until the solution becomes slightly turbid.

    • Add a few more drops of the "good" solvent to redissolve the precipitate and clarify the solution.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent mixture at room temperature.[4]

    • Allow the vial to stand undisturbed for several days to weeks. Monitor periodically for the formation of single crystals.

Step 3: X-ray Diffraction Data Collection

Causality: A high-quality, single crystal is selected and irradiated with a focused beam of X-rays. The resulting diffraction pattern contains the information needed to determine the arrangement of atoms in the crystal.

  • Protocol:

    • Carefully select a well-formed, transparent crystal (typically 0.1-0.4 mm in size) under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

    • Position the crystal in the cold stream (typically 100 K) of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

Step 4: Structure Solution and Refinement

Causality: The collected diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then "solved" by determining the initial positions of the atoms, and "refined" to create the best possible model that fits the experimental data.

  • Protocol:

    • Process the raw diffraction data using software like SHELXTL or Olex2 to determine the unit cell parameters, space group, and integrated reflection intensities.

    • Solve the structure using direct methods or Patterson synthesis to obtain an initial electron density map and atomic positions.

    • Refine the structural model by adjusting atomic coordinates, and thermal parameters (anisotropic for non-hydrogen atoms) to minimize the difference between the observed and calculated structure factors.

    • Locate hydrogen atoms from the difference Fourier map and refine them isotropically.[9]

    • The final model is validated based on metrics such as R-factor, goodness-of-fit (S), and residual electron density.

Visualizing the Workflow

G cluster_prep Phase 1: Preparation cluster_cryst Phase 2: Crystallization cluster_analysis Phase 3: Analysis synthesis Synthesis of Compound purification Purification (>98%) synthesis->purification Column Chromatography & Recrystallization dissolve Dissolve in 'Good' Solvent purification->dissolve add_anti Add 'Poor' Solvent dissolve->add_anti evaporate Slow Evaporation add_anti->evaporate data_collection X-ray Data Collection evaporate->data_collection Select Crystal solve Structure Solution data_collection->solve Direct Methods refine Structure Refinement solve->refine Least-Squares Fit final_model Final Structural Model refine->final_model Final CIF

Caption: Experimental workflow for single-crystal X-ray crystallography.

Data Interpretation: A Representative Example

While the specific data for 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is pending discovery, we can examine the crystallographic data from a closely related published structure, 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile , to understand the expected outcomes.[5]

ParameterRepresentative Value for an Imidazopyridine Derivative[5]Significance
Formula C₁₀H₆F₃N₃Defines the elemental composition of the molecule in the crystal.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry operations within the unit cell.
a (Å) 5.6871 (3)Unit cell dimension along the a-axis.
b (Å) 8.5437 (5)Unit cell dimension along the b-axis.
c (Å) 20.5403 (13)Unit cell dimension along the c-axis.
β (°) 96.653 (4)Angle of the unit cell.
Volume (ų) 991.31 (10)Volume of a single unit cell.
Z 4Number of molecules per unit cell.
R-factor (R1) 0.049A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value <0.05 is considered excellent.
Key Structural Feature Imidazo[1,2-a]pyridine group is essentially planar.Confirms the expected aromaticity and rigidity of the core scaffold.
Intermolecular Interactions C—H···N hydrogen bonds forming infinite chains.Reveals how molecules pack together, influencing physical properties.

This data is for 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile and serves as an illustrative example.

Comparison with Alternative Analytical Techniques

X-ray crystallography provides unparalleled detail, but it is not the only tool available. A comprehensive characterization relies on a combination of techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions.Definitive, unambiguous structural determination.[4]Requires high-purity single crystals, which can be difficult to grow. Provides solid-state structure, which may differ from solution conformation.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity, chemical environment of atoms, relative stereochemistry, solution dynamics.Provides data on the molecule in solution, which is often more biologically relevant. Does not require crystallization.[4]Does not provide absolute 3D structure or precise bond lengths/angles. Complex spectra can be difficult to interpret fully.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS).[2][4]High sensitivity, requires very little sample. Confirms molecular formula.Provides no information on connectivity or 3D structure.
Computational Modeling (DFT) Theoretical 3D structure, electronic properties, reaction mechanisms.[4]Can predict structures and properties without experimentation. Provides insights into non-isolable states.Is a theoretical model that requires experimental validation (ideally from X-ray data). Accuracy depends on the level of theory used.

Logical Comparison of Methodologies

G center_node Structural Elucidation of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid xrd X-Ray Crystallography center_node->xrd Absolute 3D Structure (Solid State) nmr NMR Spectroscopy center_node->nmr Connectivity (Solution State) ms Mass Spectrometry center_node->ms Molecular Formula dft Computational (DFT) center_node->dft Theoretical Structure & Properties xrd->dft Validates nmr->xrd Complements ms->nmr Complements

Caption: Interrelation of key techniques for structural analysis.

Conclusion

The structural characterization of novel compounds like 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a multi-faceted process. While techniques like NMR and mass spectrometry are indispensable for confirming synthesis and connectivity, single-crystal X-ray crystallography remains the definitive method for establishing the absolute three-dimensional structure. The detailed atomic coordinates, conformational features, and intermolecular packing information it provides are critical for advancing structure-activity relationship (SAR) studies, guiding further synthetic efforts, and ultimately accelerating the drug development pipeline. The protocols and comparative data presented in this guide, grounded in the successful analysis of related imidazopyridine compounds, offer a robust framework for researchers undertaking the structural elucidation of this important class of molecules.

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  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central. Available at: [Link]

  • (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. Available at: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. ResearchGate. Available at: [Link]

  • Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. PubMed Central. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. PubMed Central. Available at: [Link]

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Navigating the Kinome: A Comparative Cross-Reactivity Profiling Guide for 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to advancing a successful therapeutic candidate. Off-target effects can lead to unforeseen toxicity or even desirable polypharmacology, making a comprehensive cross-reactivity profile an indispensable component of the drug discovery cascade. This guide provides an in-depth comparative analysis of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a compound belonging to the medicinally significant imidazo[1,2-a]pyridine scaffold.[1][2][3]

The imidazo[1,2-a]pyridine core is a privileged structure found in numerous biologically active compounds, including approved drugs.[1] Its derivatives have been shown to exhibit a wide range of activities, notably as potent kinase inhibitors.[4][5] This guide will first present a predicted cross-reactivity profile for 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid based on publicly available data for structurally related analogs. Subsequently, we will provide detailed, field-proven experimental protocols to enable researchers to generate a definitive, in-house cross-reactivity profile for this compound and its alternatives.

Predicted Cross-Reactivity Profile: An Informed Starting Point

Direct kinome-wide screening data for 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is not extensively available in the public domain. However, by examining the cross-reactivity profiles of structurally similar imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine derivatives, we can construct a predictive profile to guide initial experimental design. The structure-activity relationship (SAR) of this scaffold suggests that substitutions at the C2, C3, and C6 positions significantly influence target specificity and potency.

Studies on related imidazo[4,5-b]pyridine compounds have revealed potent inhibitory activity against Aurora kinases and FLT3.[6][7] One such derivative, when screened against a panel of 442 kinases, demonstrated high selectivity with potent inhibition of Aurora-A, -B, and -C, as well as wild-type and mutant forms of FLT3.[7] Another imidazo[4,5-b]pyridine inhibitor showed high selectivity in a 110-kinase panel, primarily hitting Aurora-A, VEGFR1, and GSK3b.[6] Furthermore, various imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of PI3 kinases, Akt/mTOR pathway components, and other kinases like ASK1, DYRK1A, and CLK1.[2][4]

Based on this collective data, it is reasonable to hypothesize that 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid may exhibit activity against members of the kinase families identified for its analogs. The fluorine substitution at the C6 position is a key modification that warrants careful investigation, as halogens in this position are known to modulate biological activity.

Table 1: Predicted Potential Kinase Targets for 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid Based on Analog Data

Kinase Family/TargetRationale for InclusionKey References
Aurora Kinases (A, B, C)Structurally related imidazo[4,5-b]pyridines show potent inhibition.[6][7]
FLT3 (wild-type & mutants)A primary target for related imidazo[4,5-b]pyridine series.[7][8]
PI3K/Akt/mTOR PathwayImidazo[1,2-a]pyridines are known inhibitors of this pathway.[2][4]
VEGFRIdentified as an off-target for a selective imidazo[4,5-b]pyridine inhibitor.[6]
GSK3βIdentified as an off-target for a selective imidazo[4,5-b]pyridine inhibitor.[6]
ASK1, DYRK1A, CLK1Documented targets for other imidazo[1,2-a]pyridine derivatives.

Experimental Validation: Generating a Definitive Cross-Reactivity Profile

The predicted profile serves as a hypothesis. To move beyond prediction and generate robust, publishable data, a systematic experimental approach is essential. The following section details three cornerstone assays for determining the cross-reactivity of a small molecule inhibitor.

Experimental Workflow Overview

G cluster_0 Phase 1: Initial Broad Screening cluster_1 Phase 2: Hit Validation & Potency Determination cluster_2 Phase 3: Cellular Target Engagement & Selectivity A Compound of Interest (6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid) B Commercial Kinome Scan (e.g., >400 kinases) A->B Single high concentration (e.g., 1-10 µM) C Identified Primary & Secondary Hits B->C D In Vitro Kinase Assays (IC50 determination) C->D Dose-response E Cellular Thermal Shift Assay (CETSA) D->E F Competitive Binding Assays D->F

Caption: A streamlined workflow for comprehensive cross-reactivity profiling.

In Vitro Kinase Assays: The Gold Standard for Potency

Rationale: Radiometric or luminescence-based in vitro kinase assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase. This is the foundational experiment for determining the half-maximal inhibitory concentration (IC50), a key parameter for comparing potencies.

Step-by-Step Protocol (Radiometric [³³P]-ATP Filter Binding Assay):

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • Dilute the purified kinase and its specific substrate in the kinase buffer to their optimal concentrations.

    • Prepare a stock solution of the test compound (6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid) in 100% DMSO. Create a serial dilution series in kinase buffer.

    • Prepare the ATP solution containing [γ-³³P]-ATP at a concentration near the Km for the specific kinase.

  • Assay Execution:

    • In a 96-well plate, add the kinase, substrate, and the serially diluted test compound.

    • Incubate for a predetermined period (e.g., 10-20 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the [γ-³³P]-ATP solution.

    • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or glass fiber) and wash several times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

Rationale: CETSA is a powerful biophysical technique that assesses the direct binding of a compound to its target protein within intact cells or cell lysates.[9][10][11] Ligand binding typically stabilizes the target protein, leading to an increase in its thermal stability. This assay is crucial for verifying that the compound engages its intended target in a more physiologically relevant environment.[3][10]

Step-by-Step Protocol (Western Blot-based CETSA):

  • Cell Treatment:

    • Culture the desired cell line to approximately 80% confluency.

    • Treat the cells with the test compound at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.

  • Protein Extraction and Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Collect the supernatant containing the soluble proteins and determine the total protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein of interest.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble target protein relative to the unheated control against the temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.

cluster_0 CETSA Principle A Protein + Ligand C Heat Application A->C B Unbound Protein B->C D Stable Protein-Ligand Complex (Soluble) C->D Stabilization E Denatured & Aggregated Protein (Insoluble) C->E Denaturation

Caption: The principle of ligand-induced thermal stabilization in CETSA.

Competitive Binding Assays: Assessing Affinity and Specificity

Rationale: Competitive binding assays are used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known labeled ligand (e.g., a radioligand or a fluorescent probe) from the target protein.[8][12] This assay format is highly versatile and can be adapted for various target classes.

Step-by-Step Protocol (Radioligand Competition Binding Assay):

  • Reagent and Membrane Preparation:

    • Prepare a cell membrane fraction expressing the target receptor of interest.

    • Select a suitable radioligand with high affinity and specificity for the target.

    • Prepare a binding buffer appropriate for the receptor-ligand interaction.

    • Prepare serial dilutions of the unlabeled test compound.

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd), and the serially diluted test compound.

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled known ligand).

  • Incubation and Separation:

    • Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

    • Separate the bound from the free radioligand by rapid vacuum filtration through a glass fiber filter mat.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection and Data Analysis:

    • Measure the radioactivity trapped on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data Summary

To facilitate a direct comparison, all generated experimental data should be compiled into a clear and concise table.

Table 2: Illustrative Data Table for Cross-Reactivity Profiling

Target Kinase6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acidAlternative Compound 1Alternative Compound 2
IC50 (nM) IC50 (nM) IC50 (nM)
Primary Target Experimental ValueExperimental ValueExperimental Value
Off-Target 1 Experimental ValueExperimental ValueExperimental Value
Off-Target 2 Experimental ValueExperimental ValueExperimental Value
... .........
CETSA ΔTm (°C) CETSA ΔTm (°C) CETSA ΔTm (°C)
Primary Target Experimental ValueExperimental ValueExperimental Value
Ki (nM) Ki (nM) Ki (nM)
Primary Target Experimental ValueExperimental ValueExperimental Value

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of potent and selective inhibitors. While predictive analysis based on existing analogs provides a valuable starting point, a rigorous and multi-faceted experimental approach is non-negotiable for the comprehensive characterization of any new chemical entity. The protocols detailed in this guide for in vitro kinase assays, CETSA, and competitive binding assays provide a robust framework for elucidating the complete cross-reactivity profile of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. The data generated from these experiments will be instrumental in guiding its further development and understanding its therapeutic potential and potential liabilities.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications. [Link]

  • Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PLOS Journals. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

  • Radioligand Binding Assay. Creative Bioarray. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. [Link]

  • The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link]

  • Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. National Institutes of Health. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. ResearchGate. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. National Institutes of Health. [Link]

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Efficacy comparison of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and analogues

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Efficacy of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid and Its Analogues

This guide provides a comprehensive comparison of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and its structurally related analogues. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds with anticancer, anti-inflammatory, and antiviral properties.[1][2] This document synthesizes data from peer-reviewed literature to offer an objective analysis of the performance of these compounds, focusing on structure-activity relationships (SAR) that govern their efficacy. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical class.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that serves as a versatile framework for drug design. Its rigid structure and potential for substitution at multiple positions allow for the fine-tuning of pharmacological properties. The lead compound, 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, features key substituents that influence its biological activity: a fluorine atom at the C6 position, a methyl group at C2, and a carboxylic acid at C3. Modifications at these sites can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile. This guide will explore these modifications and their impact on efficacy across various biological targets.

Diagram 1: Core Scaffold and Key Modification Sites

cluster_0 Imidazo[1,2-a]pyridine Core scaffold C3 label_C3 C3: Carboxylic Acid (Key interaction site; modifiable to amides, esters) C3->label_C3 C2 label_C2 C2: Methyl Group (Influences steric profile) C2->label_C2 C6 label_C6 C6: Fluoro Group (Modulates electronics, metabolic stability) C6->label_C6

Caption: Core structure of the imidazo[1,2-a]pyridine scaffold highlighting key positions for analogue design.

General Synthetic Strategy

The synthesis of the 6-substituted 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold is typically achieved via a robust two-step process. This pathway offers high efficiency and allows for the introduction of diversity at the C6 and C3 positions.[2]

Diagram 2: General Synthetic Workflow

G start 5-Halo-2-aminopyridine + Ethyl 2-chloroacetoacetate step1 Step 1: Cyclocondensation start->step1 intermediate Ethyl 6-halo-2-methylimidazo[1,2-a]pyridine-3-carboxylate step1->intermediate step2 Step 2: Hydrolysis intermediate->step2 end 6-Halo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid step2->end

Caption: A typical two-step synthesis for the target scaffold.

Experimental Protocol: Synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid[2]

This protocol, detailed for the 6-chloro analogue, is directly adaptable for the 6-fluoro compound by starting with 5-fluoro-2-aminopyridine.

Step 1: Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate

  • Combine 5-chloro-2-aminopyridine (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq) in anhydrous ethanol.

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the ester intermediate.

Step 2: 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

  • Suspend the ester intermediate from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide solution.

  • Heat the suspension to reflux for 2-4 hours until a clear solution is obtained, indicating complete hydrolysis.

  • Cool the solution in an ice bath and acidify to pH 3-4 using 2M hydrochloric acid, which will precipitate the carboxylic acid product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Comparative Efficacy Analysis

The therapeutic potential of imidazo[1,2-a]pyridine analogues has been explored in several disease areas. The following sections compare their efficacy, supported by experimental data.

Anticancer Activity

Analogues of this scaffold have demonstrated potent cytotoxic effects against a range of cancer cell lines.[3][4] Efficacy is often linked to the inhibition of key signaling proteins like receptor tyrosine kinases (RTKs) or the induction of apoptosis.[4][5]

Mechanism Insight: c-Met Inhibition One critical target is the c-Met receptor tyrosine kinase, which plays a role in cancer cell proliferation and survival.[5] A series of imidazo[1,2-a]pyridine derivatives were designed as c-Met inhibitors, leading to the identification of potent compounds.[5]

Diagram 3: c-Met Pathway Inhibition

cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Activation PI3K PI3K/Akt Pathway cMet->PI3K RAS RAS/MAPK Pathway cMet->RAS STAT3 STAT3 Pathway cMet->STAT3 Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation STAT3->Proliferation Inhibitor Imidazopyridine Analogue (e.g., 22e) Inhibitor->cMet Inhibition

Caption: Inhibition of the c-Met signaling pathway by imidazopyridine analogues.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various analogues, demonstrating the impact of different substitutions.

Compound/AnalogueModification(s)Cancer Cell LineIC₅₀ (µM)Reference
Compound 6 Phenyl & other groupsA375 (Melanoma)9.7[3]
HeLa (Cervical)35.0[3]
Compound 12b Varied aryl groupsHep-2 (Laryngeal)11[3]
MCF-7 (Breast)11[3]
Analogue 16d 6-(Benzonitrile)EBC-1 (Lung)0.1067[5]
Analogue 16f 6-(Benzonitrile)EBC-1 (Lung)0.145[5]
Analogue 22e Optimized 6-substituentEBC-1 (Lung)0.045[5]

Structure-Activity Relationship (SAR) Insights:

  • C6 Position: Introduction of polar groups, such as a cyano-substituted phenyl ring (benzonitrile), at the C6 position significantly improves cellular activity against c-Met addicted lung cancer cells (EBC-1).[5]

  • Optimization: Further optimization of the C6 substituent led to compound 22e , which demonstrated a potent IC₅₀ of 45.0 nM against EBC-1 cells and significant tumor growth inhibition in vivo.[5]

  • Apoptosis Induction: Studies on other 6-substituted analogues show they induce cell death in colon cancer cell lines (HT-29, Caco-2) by activating caspases 3 and 8 and promoting the release of cytochrome c.[4]

Anti-Inflammatory Activity

The imidazo[1,2-a]pyridine scaffold has been investigated for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor, a key target for anti-inflammatory drugs.[6]

Comparative COX-2 Inhibition Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Analogue A >1000.25>400
Analogue B 850.18472
Celecoxib (Control) 150.04375

(Data is illustrative based on findings for novel imidazo[1,2-a]pyridine derivatives as described in the literature[6])

SAR Insights:

  • The data reveals that specific substitutions on the imidazo[1,2-a]pyridine core can yield compounds with high potency and selectivity for COX-2 over COX-1, comparable or superior to established drugs like Celecoxib.[6] This selectivity is crucial for minimizing gastrointestinal side effects associated with non-selective COX inhibitors.

Antiviral Activity (Influenza)

Recently, the scaffold was explored for its ability to inhibit the influenza virus RNA-dependent RNA polymerase (RdRp) by targeting the interaction between the PA and PB1 subunits.[7]

Comparative Antiviral & Binding Data

CompoundModification(s)Antiviral IC₅₀ (µM)Binding Affinity Kᴅ (µM)
Compound 14 3-carboxamide derivative3.001.79
Compound 19 Optimized 3-carboxamide0.950.82
Compound 41 Optimized 3-carboxamide0.294.11

SAR Insights:

  • C3 Position: Modification of the 3-carboxylic acid to specific 3-carboxamide derivatives is essential for potent antiviral activity.[7]

  • Key Interactions: The most potent compounds form key interactions with amino acid residues like LYS643 and GLN408 in the PA subunit of the polymerase.[7]

  • Potency: Compound 41 emerged as a sub-micromolar inhibitor with broad-spectrum activity against multiple influenza strains, highlighting the therapeutic potential of this chemical series.[7]

Standardized Efficacy Evaluation Protocols

To ensure data comparability across different studies and laboratories, standardized in vitro assays are essential.

Protocol: In Vitro Cytotoxicity (MTT Assay)[3]

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Plating: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In Vitro COX Inhibition Assay[6]

This protocol measures the ability of a compound to inhibit the cyclooxygenase activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Prepare solutions of purified human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).

  • Compound Incubation: In a 96-well plate, add the enzyme solution, a heme cofactor, and various concentrations of the test compound or a reference drug (e.g., celecoxib). Pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (substrate) and a colorimetric probe such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).

  • Kinetic Measurement: Immediately measure the absorbance at 590 nm over time using a plate reader. The rate of TMPD oxidation is proportional to the cyclooxygenase activity.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the percent inhibition relative to a control without any inhibitor. Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value for both COX-1 and COX-2.

Conclusion and Future Outlook

The 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold is a highly promising starting point for the development of novel therapeutics. The comparative analysis demonstrates that targeted modifications can produce analogues with potent and selective activity against diverse biological targets, including cancer-related kinases, inflammatory enzymes, and viral polymerases.

  • Anticancer: The C6 position is a critical hotspot for enhancing anticancer potency, particularly through the introduction of polar, aromatic substituents.

  • Anti-inflammatory: The scaffold is capable of producing highly selective COX-2 inhibitors, warranting further exploration for next-generation anti-inflammatory agents.

  • Antiviral: The C3-carboxamide moiety is a key pharmacophore for potent influenza polymerase inhibition.

Future research should focus on multi-parameter optimization, balancing potency with improved pharmacokinetic and safety profiles. The versatility of the imidazo[1,2-a]pyridine core ensures its continued relevance in the ongoing quest for new and effective medicines.

References

  • Benchchem. In Vitro Efficacy of Novel Imidazo[1,2-a]pyridine Derivatives as Potent and Selective COX-2 Inhibitors: A Comparative Guide.
  • Benchchem. A Comparative Analysis of the Anticancer Efficacy of Imidazo[1,2-a]pyridine Derivatives.
  • Zhang, L., et al. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PMC - NIH.
  • Singh, V., et al. Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Royal Society of Chemistry.
  • ChemicalBook. 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate.
  • Hussain, R., et al. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed.
  • Unknown Author. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC.
  • Unknown Author. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. NIH.
  • Unknown Author. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PMC - PubMed Central.
  • Hussain, R., et al. Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate.
  • Unknown Author. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Publications.
  • Unknown Author. Structure–activity relationships (SARs) of novel imidazo[1,2‐a]pyridine analogs. Wiley Online Library.
  • Sonawane, R.S., et al. Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist. Asian Journal of Chemistry.
  • Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
  • Unknown Author. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC.
  • Mphahamele, M.J., et al. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed.
  • Unknown Author. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed.
  • Fisher Scientific. Sigma Aldrich 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
  • Unknown Author. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI.
  • Unknown Author. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Royal Society of Chemistry.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. As a fluorinated heterocyclic compound, this substance requires careful handling and adherence to hazardous waste regulations to ensure the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemical entities.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is fundamental to appreciating the rationale behind the prescribed disposal procedures.

  • Chemical Classification: This compound is a halogenated, nitrogen-containing heterocyclic aromatic compound.

  • Anticipated Hazards: While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its structure suggests potential hazards common to similar chemical classes. Based on data for related compounds like 6-Fluoropyridine-3-carboxylic acid, it should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation. As a standard practice for novel compounds, it is prudent to treat it as potentially harmful if swallowed, in contact with skin, or if inhaled.

  • Regulatory Framework: The disposal of this chemical is governed by hazardous waste regulations. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[1][2][3] All generators of hazardous waste are responsible for its management from "cradle-to-grave," ensuring it is properly identified, managed, and treated prior to disposal.[2][3]

Table 1: Chemical and Safety Identifiers

PropertyValueSource
IUPAC Name 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acidN/A
CAS Number 1019021-85-2[4]
Molecular Formula C9H7FN2O2[5]
Known Hazards Skin corrosion/irritation, Serious eye damage/irritation, Specific target organ toxicity (single exposure)[6][6]
Waste Classification Halogenated Organic Waste[7][8]

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any disposal-related activities, the following minimum PPE must be worn to prevent exposure.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[9]

  • Hand Protection: Use chemically resistant gloves. Butyl rubber or nitrile gloves are generally recommended for handling pyridine-like substances, but always consult the glove manufacturer's compatibility chart.[10][11]

  • Body Protection: A fully buttoned laboratory coat must be worn.[11]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11][12]

Segregation and Collection of Chemical Waste

Proper segregation is a critical step in a compliant waste management program.[1] Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the final disposal process.

Step-by-Step Waste Collection Protocol:

  • Select the Correct Waste Container:

    • Use a dedicated, sealable, and clearly labeled hazardous waste container designated for "Halogenated Organic Waste."[7]

    • The container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition with a secure, threaded cap.[7][11]

  • Label the Container:

    • Label the container before adding any waste.[7]

    • The label must include the words "Hazardous Waste," the full chemical name ("6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid"), and a clear indication of the hazards (e.g., "Irritant," "Toxic").[7]

    • Maintain a list of all constituents if other halogenated wastes are collected in the same container.[7]

  • Waste Accumulation:

    • Collect all waste forms—including the pure compound, contaminated materials (e.g., weighing paper, gloves), and solutions—in this container.

    • Crucially, do not mix halogenated waste with non-halogenated organic waste. [7] This is because the disposal methods differ; halogenated waste typically requires high-temperature incineration to prevent the formation of toxic byproducts like dioxins and furans.[13]

    • Keep the waste container closed at all times except when actively adding waste.[7][14]

  • Storage of Waste Container:

    • Store the sealed waste container in a cool, well-ventilated, and designated satellite accumulation area away from incompatible materials such as strong oxidizing agents and acids.[11][12]

    • Ensure the storage location has secondary containment to manage potential leaks.

Spill Management

Accidental spills must be handled immediately and safely.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large spills, or if you are not trained to handle the cleanup, evacuate the area and contact your institution's Environmental Health & Safety (E&S) office or emergency response team.[7]

  • Contain the Spill: For minor spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the spill.[10] Do not use combustible materials.

  • Clean-Up: Carefully sweep or scoop the absorbed material into the designated halogenated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and E&S department as per your institution's policy.

Final Disposal Procedure

The ultimate disposal of the accumulated hazardous waste is a regulated process that ensures environmental protection.

Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [10][15]

The established and required procedure is as follows:

  • Engage a Licensed Waste Management Contractor: Your institution is required to use a certified hazardous waste disposal company.[1] This is not a task for individual researchers.

  • Prepare for Pickup: Ensure the waste container is sealed, accurately labeled, and stored in the designated accumulation area. The container should not be filled beyond 90% capacity.[14]

  • Documentation (Manifest): The transfer of hazardous waste to a contractor is tracked using a hazardous waste manifest. This is a legal document that tracks the waste from your facility (the generator) to its final destination—a Treatment, Storage, and Disposal Facility (TSDF).[2][16] Your E&S department will manage this documentation.

  • Disposal Method: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration at a licensed TSDF.[13] This process is designed to destroy the organic molecule completely and scrub the resulting acid gases (like hydrogen fluoride) from the emissions.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal A Identify Compound: 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid B Assess Hazards: Halogenated Heterocycle (Potential Irritant) A->B C Don Personal Protective Equipment (PPE): Goggles, Gloves, Lab Coat B->C D Work in Fume Hood C->D G Add Waste to Container (Solid, Solutions, Contaminated Items) D->G Spill Spill Occurs D->Spill Potential Event E Select 'Halogenated Organic Waste' Container F Label Container Correctly: Name, Hazards, 'Hazardous Waste' E->F F->G H Keep Container Securely Closed G->H I Store in Designated Satellite Area H->I J Container Full or No Longer in Use I->J K Contact Environmental Health & Safety (E&S) J->K L E&S Arranges Pickup by Licensed Waste Contractor K->L M Waste Transported to TSDF (Manifest Tracking) L->M N Disposal via High-Temp Incineration M->N SpillCleanup Follow Spill Management Protocol (Absorb & Collect as Waste) Spill->SpillCleanup SpillCleanup->G

Caption: Disposal workflow for 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. [Link]

  • Oreate AI Blog. (2026, January 21). Navigating the Safe Disposal of Chemicals: A Guide for Everyone. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Appchem. 6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid. [Link]

  • Unspecified Source. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

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A Senior Application Scientist's Guide to Handling 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel compounds like 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is critical. This imidazopyridine derivative represents a class of heterocyclic compounds with significant potential in medicinal chemistry.[1][2][3] However, its potency and classification as an Active Pharmaceutical Ingredient (API) demand a rigorous and informed approach to safety.[4][5][6] This guide provides essential, field-proven safety protocols to ensure your well-being and the integrity of your research. Our primary goal is to minimize exposure by applying the "As Low As Reasonably Achievable" (ALARA) principle through a combination of engineering controls, meticulous work practices, and appropriate Personal Protective Equipment (PPE).

Hazard Assessment: Understanding the Risks

While specific toxicological data for 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is not extensively published, we can infer its potential hazards from Safety Data Sheets (SDS) of structurally similar, non-fluorinated analogs like 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. These analogs are consistently identified as irritants to the skin, eyes, and respiratory tract.[7][8][9] The primary risks are associated with the compound in its powdered form, which can be easily aerosolized during handling, leading to inadvertent inhalation or contamination of surfaces.[4]

Inferred Hazard Profile:

Hazard CategoryDescriptionPrimary Route of ExposureTarget Organs
Skin Irritation Causes skin irritation upon direct contact. May be harmful if absorbed through the skin.[7][10]DermalSkin
Eye Irritation Causes serious eye irritation.[7][8][10]OcularEyes
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[7][9][10]InhalationRespiratory System
Ingestion Hazard May be harmful if swallowed, potentially causing irritation of the digestive tract.[7][8]OralDigestive System

Given that the toxicological properties have not been fully investigated, a cautious approach is mandatory.[8] We must treat this compound as a potent API where even trace amounts could have biological effects.

The Hierarchy of Controls: Engineering a Safe Workspace

Personal Protective Equipment is the last line of defense. Before selecting PPE, we must prioritize engineering and administrative controls to minimize exposure at the source. This systematic approach is the bedrock of laboratory safety.

Hierarchy of Controls cluster_0 Hierarchy of Controls for Handling APIs Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution e.g., Not applicable in research Engineering Engineering Controls Substitution->Engineering e.g., Use solution instead of powder (if possible) Administrative Administrative Controls Engineering->Administrative Primary method for powder handling PPE PPE (Least Effective) Administrative->PPE SOPs, Training, Designated Areas

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

  • Engineering Controls : These are physical installations that isolate the hazard from the operator.

    • Chemical Fume Hood : Essential for preparing solutions and performing reactions. A properly functioning hood maintains negative pressure, pulling vapors and aerosols away from the user.

    • Powder Containment Enclosure or Glovebox : The gold standard for weighing and handling powdered APIs.[6] These systems provide a physical barrier and are designed with specific airflow to prevent powder from escaping, offering superior protection over a standard fume hood for this task.[11]

  • Administrative Controls : These are procedures and policies that modify work practices.

    • Standard Operating Procedures (SOPs) : Develop detailed, written protocols for handling, storage, and disposal.

    • Designated Areas : Clearly mark and restrict access to areas where the compound is handled.

    • Training : Ensure all personnel are trained on the specific hazards and handling procedures for this compound.

Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls are in place, the correct PPE provides the final, critical barrier. The selection depends on the specific task and the potential for exposure.

Task-Based PPE Requirements:

TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing/Handling Powder NIOSH-approved N95 respirator (minimum). A powered air-purifying respirator (PAPR) is recommended for larger quantities (>1g).Chemical splash goggles AND a face shield.Double-gloving with nitrile gloves.Disposable solid-particle protective coverall (e.g., Tyvek®) over a lab coat.
Preparing Solutions Not required if performed inside a certified chemical fume hood .Chemical splash goggles.Nitrile gloves (single pair).Buttoned lab coat.
General Lab Operations Not required.Safety glasses with side shields.Nitrile gloves (single pair).Buttoned lab coat.
Step-by-Step PPE Donning and Doffing Procedure:

The causality behind a strict donning and doffing sequence is to prevent cross-contamination from a "dirty" exterior to your skin or clean lab areas.

  • Donning (Putting On):

    • Body Protection: Don the lab coat or coverall.

    • Respiratory Protection: If required, perform a seal check on your respirator.

    • Eye/Face Protection: Put on goggles and/or a face shield.

    • Hand Protection: Don the first pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the second pair over the first.

  • Doffing (Taking Off):

    • Outer Gloves: If double-gloved, remove the outer pair first.

    • Body Protection: Remove the coverall or lab coat by rolling it outwards, away from your body, to contain contaminants.

    • Eye/Face Protection: Remove from the back to the front.

    • Respiratory Protection: Remove without touching the front of the respirator.

    • Inner Gloves: Remove the final pair of gloves by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off.

    • Hygiene: Immediately wash hands thoroughly with soap and water.[9][10]

Operational Workflow: Safe Handling from Start to Finish

This workflow is designed to be a self-validating system, where each step reinforces safety and minimizes the risk of exposure.

Handling Workflow cluster_workflow Safe Handling Workflow for Powdered API Prep 1. Preparation - Designate Area - Assemble PPE/Spill Kit - Pre-label Containers Weigh 2. Weighing (in Enclosure) - Use anti-static weigh boat - Handle gently - Tare with lid on Prep->Weigh Dissolve 3. Dissolution (in Hood) - Add solvent to powder slowly - Keep container closed - Use magnetic stirring Weigh->Dissolve Cleanup 4. Decontamination - Wipe surfaces (e.g., 70% EtOH) - Decontaminate equipment - Doff PPE correctly Dissolve->Cleanup Dispose 5. Disposal - Segregate waste - Place in labeled, sealed bags - Transfer to waste holding Cleanup->Dispose

Caption: A systematic workflow minimizes risk at each stage of handling.

Emergency Procedures

Spills:

  • Alert & Evacuate: Notify others in the immediate area. Evacuate if the spill is large or if you are not trained to handle it.

  • Don PPE: At a minimum, wear a respirator, goggles, double gloves, and a lab coat.

  • Contain: Cover the spill with an absorbent material suitable for chemical powders. Do NOT dry sweep.

  • Clean: Gently scoop the material into a labeled hazardous waste container.[7]

  • Decontaminate: Wipe the area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

Disposal Plan: Environmental Responsibility

Heterocyclic compounds can pose a risk to aquatic environments if not disposed of correctly.[12] All waste generated from handling 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid must be treated as hazardous.

  • Solid Waste:

    • Contaminated Materials: Used gloves, coveralls, weigh boats, and absorbent pads should be collected in a clearly labeled, sealed plastic bag.

    • Grossly Contaminated Waste: Unused compound and spill cleanup materials should be placed in a separate, sealed, and clearly labeled container for "Halogenated Organic Solid Waste".[13]

  • Liquid Waste:

    • Solutions containing the compound should be collected in a labeled container for "Halogenated Organic Liquid Waste".

  • Disposal Protocol: All waste containers must be managed according to your institution's hazardous waste disposal program and in compliance with local, state, and federal regulations.[14]

By adhering to these protocols, you build a system of safety that protects you, your colleagues, and your research. Trust in this process is paramount; it is the foundation of innovative and responsible science.

References

  • Material Safety Data Sheet - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97% . Cole-Parmer.

  • 2,3-Pyridine dicarboxylic acid Safety Data Sheet . Jubilant Ingrevia Limited. (2024-04-03).

  • SAFETY DATA SHEET - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid . Fisher Scientific. (2025-12-20).

  • Safety Data Sheet: Pyridine . Carl ROTH.

  • SAFETY DATA SHEET - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid . Fisher Scientific. (2023-09-05).

  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment . ILC Dover.

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts . MDPI.

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients . Powder Systems. (2024-10-17).

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities . ResearchGate. (2026-01-07).

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich.

  • 3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate . BenchChem. (2024-04-15).

  • Safe Handling of Highly Potent Substances . GMP Journal. (2023-11-07).

  • Exploration of heterocyclic compounds from bio waste sugars: a Review . TSI Journals.

  • Imidazo(1,2-a)pyridine-3-carboxylic acid . PubChem.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime.

  • Pharmaceutical Manufacturing PPE | Worker Health & Safety . 3M US.

  • White Paper | Powder Handling . De Dietrich.

  • Aromatic Heterocyclic Chemistry . Oxford Chemistry Primers.

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives . MDPI.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.